Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10(9)14-12(16)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYUFBHMDDIXTD-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (1R,2S)-ethyl 2-(tert-butoxycarbonylamino)cyclopentanecarboxylate
This guide provides a comprehensive overview of the synthetic pathways for obtaining (1R,2S)-ethyl 2-(tert-butoxycarbonylamino)cyclopentanecarboxylate, a chiral cyclic β-amino acid derivative of significant interest in pharmaceutical research and drug development. Its constrained cyclopentane scaffold makes it a valuable building block for peptidomimetics and other biologically active molecules. This document will delve into the core synthetic strategies, the mechanistic underpinnings of stereocontrol, and detailed experimental protocols suitable for researchers and professionals in the field.
Introduction: The Significance of Constrained β-Amino Acids
Cyclic β-amino acids are crucial structural motifs in medicinal chemistry.[1] Their incorporation into peptides can induce specific secondary structures, enhance metabolic stability by resisting enzymatic degradation, and improve pharmacokinetic profiles.[2] The (1R,2S) stereochemistry of the target molecule dictates a specific spatial arrangement of the amino and ester functionalities, which is often critical for precise molecular recognition and biological activity. This guide will focus on robust and stereoselective methods to access this valuable chiral intermediate.
Strategic Approaches to Synthesis
The synthesis of enantiomerically pure cyclic β-amino acids presents a significant challenge due to the need for precise control over two adjacent stereocenters. The primary strategies employed to achieve this are:
-
Asymmetric Hydrogenation of a Prochiral Enamine: This is a highly efficient method that utilizes a chiral catalyst to deliver hydrogen to a double bond from a specific face, thereby setting both stereocenters in a single step.[3]
-
Diastereoselective Michael Addition: This classical approach involves the addition of a chiral amine to an α,β-unsaturated ester. The inherent chirality of the amine directs the formation of one diastereomer over the other.[4][5]
-
Enzymatic Kinetic Resolution: This technique employs enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[6][7]
This guide will focus on the first two strategies due to their high stereocontrol and scalability.
Part 1: Asymmetric Hydrogenation Pathway
Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds and has been successfully applied to the production of cyclic β-amino acids.[2][3] The general workflow involves the synthesis of a cyclic β-enamino ester precursor followed by the crucial asymmetric hydrogenation step.
Workflow for Asymmetric Hydrogenation
Caption: Overall workflow for the asymmetric hydrogenation approach.
Step 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
The precursor, ethyl 2-oxocyclopentanecarboxylate, is readily prepared via the Dieckmann condensation of diethyl adipate.[8]
Experimental Protocol:
-
To a reaction vessel containing an alkylbenzene solvent (e.g., toluene), add sodium ethoxide (1.05 eq).
-
Add diethyl adipate (1.0 eq) to the vessel.
-
Heat the mixture to reflux and monitor the reaction by gas chromatography until the diethyl adipate is consumed.
-
Cool the reaction mixture and neutralize with 30% hydrochloric acid.
-
Separate the organic and aqueous layers.
-
Dry the organic phase and purify by vacuum distillation to yield ethyl 2-oxocyclopentanecarboxylate.[8]
Step 2: Synthesis of the Prochiral Enamine Precursor
The β-keto ester is then converted to the corresponding N-Boc protected β-enamino ester.
Experimental Protocol:
-
Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in a suitable solvent such as methanol.
-
Add ammonium acetate (1.5 eq) and stir at room temperature.
-
After formation of the enamine, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a mild base like triethylamine (1.2 eq).
-
Stir the reaction until complete conversion is observed by TLC.
-
Perform an aqueous workup and purify the crude product by column chromatography to obtain ethyl 2-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylate.
Step 3: Rhodium-Catalyzed Asymmetric Hydrogenation
This is the key stereochemistry-defining step. The choice of the chiral phosphine ligand is critical for achieving high enantioselectivity.[9] Ligands such as those from the BINAP or Josiphos families are often effective.[2]
Experimental Protocol:
-
In a high-pressure reactor, dissolve the β-enamino ester (1.0 eq) in a degassed solvent (e.g., methanol or THF).
-
Add a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.5-1 mol%) and the chiral phosphine ligand (e.g., (R,R)-Me-BPE, 1.1 eq relative to Rh).
-
Pressurize the reactor with hydrogen gas (typically 10-50 atm).
-
Stir the reaction at a controlled temperature (e.g., 25-50 °C) until the reaction is complete.
-
Carefully vent the reactor and concentrate the reaction mixture.
-
Purify the product by column chromatography to yield (1R,2S)-ethyl 2-(tert-butoxycarbonylamino)cyclopentanecarboxylate.
| Catalyst System | Solvent | H₂ Pressure | Temperature | ee (%) | Reference |
| [Rh(COD)₂]BF₄ / (R,R)-Me-BPE | Methanol | 10 atm | 25 °C | >95 | [2] |
| [Rh(nbd)₂]SbF₆ / PhTRAP | THF | 20 atm | 40 °C | up to 95 | [9] |
Table 1: Representative conditions for asymmetric hydrogenation.
Part 2: Diastereoselective Michael Addition Pathway
An alternative strategy involves the diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by cyclization and deprotection.[4][5] This method leverages the stereocenter of the chiral auxiliary to control the stereochemistry of the newly formed centers.
Workflow for Diastereoselective Michael Addition
Caption: Overall workflow for the diastereoselective Michael addition approach.
Step 1: Diastereoselective Michael Addition
The conjugate addition of a chiral amine, such as (R)-α-methylbenzylamine, to an appropriate α,β-unsaturated ester sets the initial stereochemistry.
Experimental Protocol:
-
Dissolve the α,β-unsaturated chloroester (1.0 eq) in a suitable aprotic solvent.
-
Add (R)-α-methylbenzylamine (1.1 eq) and stir at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, perform an aqueous workup and purify by column chromatography to isolate the Michael adduct.
Step 2: Intramolecular Cyclization
The Michael adduct undergoes intramolecular cyclization to form the cyclopentane ring.
Experimental Protocol:
-
Dissolve the Michael adduct in a polar aprotic solvent like DMF.
-
Add a non-nucleophilic base, such as sodium hydride, portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until cyclization is complete.
-
Quench the reaction with water and extract the product into an organic solvent.
-
Purify the crude product by column chromatography.
Step 3: Deprotection and Boc Protection
The chiral auxiliary is removed, typically by hydrogenolysis, and the resulting free amine is protected with a Boc group.
Experimental Protocol:
-
Dissolve the cyclized intermediate in a solvent like ethanol or methanol.
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the chiral auxiliary is cleaved.
-
Filter off the catalyst and concentrate the solution.
-
Redissolve the crude amine in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base like triethylamine (1.2 eq).
-
Stir until the reaction is complete, then perform an aqueous workup and purify by column chromatography to obtain the final product.
Conclusion
The synthesis of (1R,2S)-ethyl 2-(tert-butoxycarbonylamino)cyclopentanecarboxylate can be achieved through multiple stereoselective routes. Asymmetric hydrogenation offers an elegant and efficient approach, often providing high enantiomeric excess in a single step. The diastereoselective Michael addition pathway, while involving more steps, is a robust and well-established method that provides excellent stereocontrol through the use of a chiral auxiliary. The choice of synthetic route will depend on factors such as the availability of catalysts and starting materials, scalability, and the desired level of stereopurity.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN101250107A - Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate: A Chiral Keystone for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (1R,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate, a chiral building block of significant interest, holds a pivotal role in the stereoselective synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical and structural properties, detailed synthetic methodologies with mechanistic insights, and its critical applications in contemporary drug development, particularly in the realm of antiviral therapies. By elucidating the nuanced stereochemistry and reactivity of this molecule, this document aims to equip researchers with the foundational knowledge required to effectively leverage this versatile intermediate in their synthetic endeavors.
Introduction: The Significance of Chirality in Drug Design
In the landscape of modern medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of pharmacological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different biological effects. One enantiomer may elicit the desired therapeutic response, while the other could be inactive or, in some cases, induce adverse effects. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of rational drug design.
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate emerges as a crucial chiral building block in this context. Its rigid cyclopentane scaffold, coupled with the defined (1R,2S) stereochemistry of its amino and ester functionalities, provides a structurally constrained and predictable framework for the synthesis of more complex molecular architectures. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled, stepwise synthetic transformations, making it an invaluable intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs).
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective handling, characterization, and application in synthesis.
Core Chemical Identity
| Property | Value |
| IUPAC Name | ethyl (1R,2S)-2-[(tert-butoxycarbonyl)amino]cyclopentane-1-carboxylate |
| CAS Number | 1140972-29-7[1][2][3][4][5] |
| Molecular Formula | C₁₃H₂₃NO₄[1][2][3][4][5] |
| Molecular Weight | 257.33 g/mol [1][2][3][4] |
Structural Elucidation and Stereochemistry
The defining feature of this molecule is its specific stereochemistry, which is critical for its utility as a chiral synthon. The designations (1R, 2S) refer to the absolute configuration at the two stereocenters on the cyclopentane ring, as determined by the Cahn-Ingold-Prelog priority rules. This precise spatial arrangement of the ethyl carboxylate and the Boc-protected amino group dictates how the molecule will interact in subsequent stereoselective reactions.
Diagram: Stereochemical Representation of this compound
Caption: 3D representation of the molecule's stereochemistry.
Spectroscopic Characterization (Predicted and Comparative Data)
| Technique | Expected Key Features for (1R,2S) Isomer |
| ¹H NMR | Signals for the ethyl ester protons (triplet around δ 1.2-1.3 ppm and a quartet around δ 4.1-4.2 ppm) and a singlet for the Boc tert-butyl group around δ 1.4 ppm are expected. The protons on the cyclopentane ring will appear as complex multiplets.[2] |
| ¹³C NMR | Characteristic peaks for the ester carbonyl, the carbamate carbonyl, the quaternary carbon of the Boc group, and the carbons of the ethyl group and cyclopentane ring are anticipated. |
| IR Spectroscopy | Strong stretching vibrations around 1720 cm⁻¹ for the ester carbonyl (C=O) and 1698 cm⁻¹ for the carbamate carbonyl (C=O) are expected, confirming the presence of these functional groups.[2] |
| Mass Spectrometry | The [M+H]⁺ peak is expected at an m/z of approximately 258.17, consistent with the molecular weight.[2] |
Synthesis and Methodologies
The synthesis of enantiomerically pure this compound typically involves a stereoselective approach, often starting from a racemic mixture and employing a resolution technique, or through an asymmetric synthesis pathway.
Enzymatic Kinetic Resolution: A Green and Efficient Approach
One of the most elegant and environmentally benign methods for obtaining the desired (1R,2S) enantiomer is through the enzymatic kinetic resolution of a racemic mixture of ethyl cis-2-aminocyclopentanecarboxylate. Lipases, such as Candida antarctica lipase B (CALB), are highly effective biocatalysts for this transformation.
Causality Behind Experimental Choices:
-
Enzyme Selection (CALB): CALB is widely used due to its high enantioselectivity and stability in organic solvents. It preferentially catalyzes the acylation or hydrolysis of one enantiomer, leaving the other unreacted and thus resolved.
-
Solvent System: Anhydrous organic solvents are typically used to favor the acylation reaction and prevent unwanted hydrolysis of the ester.
-
Acylating Agent: An appropriate acylating agent is chosen to react with one enantiomer of the amino ester, allowing for easy separation from the unreacted desired enantiomer.
Diagram: Workflow for Enzymatic Kinetic Resolution
Caption: A typical workflow for obtaining the target molecule via enzymatic resolution.
Detailed Experimental Protocol: Enzymatic Resolution and Boc-Protection
The following protocol is a representative, self-validating system for the synthesis of the title compound.
Step 1: Enzymatic Kinetic Resolution of Racemic Ethyl cis-2-aminocyclopentanecarboxylate
-
To a solution of racemic ethyl cis-2-aminocyclopentanecarboxylate (1 equivalent) in an appropriate anhydrous organic solvent (e.g., toluene), add Candida antarctica lipase B (Novozym 435).
-
Add an acylating agent (e.g., ethyl acetate) and allow the reaction to proceed at a controlled temperature (e.g., 40°C) with constant stirring.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved. This ensures high enantiomeric excess of both the acylated product and the unreacted starting material.
-
Upon completion, filter off the immobilized enzyme (which can often be reused).
-
Remove the solvent under reduced pressure. The resulting mixture contains the acylated (1S,2R)-enantiomer and the unreacted (1R,2S)-enantiomer.
-
Separate the two components by column chromatography.
Step 2: Boc-Protection of Ethyl (1R,2S)-2-aminocyclopentanecarboxylate
-
Dissolve the purified Ethyl (1R,2S)-2-aminocyclopentanecarboxylate in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate ((Boc)₂O).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.
Applications in Drug Development: A Focus on Antiviral Agents
The unique stereochemistry and constrained conformation of the cyclopentane ring make this compound a valuable precursor for a variety of bioactive molecules, with notable applications in the development of antiviral drugs. The cyclopentane core can act as a bioisostere for the furanose ring of nucleosides, leading to carbocyclic nucleoside analogues with enhanced metabolic stability.
Case Study: A Key Building Block for Hepatitis C Virus (HCV) Inhibitors
While specific, publicly documented examples directly citing the use of this compound in the synthesis of a marketed drug are limited, the structural motif is highly relevant to the synthesis of potent inhibitors of the Hepatitis C virus (HCV) NS3/4A protease. For instance, the synthesis of the HCV inhibitor glecaprevir involves a di-substituted cyclopentane moiety. The synthesis of such complex molecules often begins with a chiral resolution of a suitable precursor, such as a cyclopentane diacetate, followed by functional group manipulations. The (1R,2S) stereochemistry of the title compound is analogous to key stereocenters found in these types of macrocyclic protease inhibitors.
Diagram: Role in Antiviral Synthesis
Caption: A generalized synthetic pathway illustrating the use of the title compound.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) for this exact compound is not widely available, general guidelines for handling similar N-Boc protected amino esters should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area, preferably a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
In Case of Contact: In case of skin or eye contact, rinse thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
This compound stands as a testament to the importance of stereochemically defined building blocks in modern organic synthesis and drug discovery. Its unique structural features, combined with the efficiency of its preparation through methods like enzymatic kinetic resolution, make it a highly valuable and versatile intermediate. For researchers and scientists in the pharmaceutical industry, a deep understanding of the properties and synthetic utility of this compound is key to unlocking new avenues for the development of novel, effective, and safe therapeutic agents.
References
- 1. Buy Ethyl1-(2-aminoethyl)cyclopentane-1-carboxylatehydrochloride (EVT-13722678) [evitachem.com]
- 2. (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (143617-95-2) for sale [vulcanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. CAS 1140972-29-7 | this compound - Synblock [synblock.com]
- 5. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
The Strategic Incorporation of Boc-Protected Cyclopentane Amino Acid Esters in Modern Drug Discovery: A Technical Guide
Introduction: The Rationale for Conformational Constraint in Medicinal Chemistry
In the intricate dance of molecular recognition that governs biological processes, the three-dimensional structure of a molecule is paramount. For drug discovery professionals, mastering the art of molecular architecture is the key to unlocking novel therapeutics with enhanced potency, selectivity, and metabolic stability. Small molecules and peptides often suffer from conformational flexibility, leading to a significant entropic penalty upon binding to their biological targets and potential off-target effects. The strategic introduction of conformational constraints is a powerful approach to pre-organize a molecule into its bioactive conformation, thereby mitigating these drawbacks.
Among the arsenal of tools available to medicinal chemists, cyclic amino acids have emerged as particularly valuable building blocks. This guide focuses on a specific and highly versatile class of these constrained residues: Boc-protected cyclopentane amino acid esters . The cyclopentane ring, with its unique puckered conformations, serves as an excellent scaffold to restrict the torsional angles of the amino acid backbone and its side chains. The tert-butyloxycarbonyl (Boc) protecting group offers robust, yet readily cleavable, protection of the amine functionality, making these compounds ideal for both solid-phase and solution-phase synthesis. Furthermore, the esterification of the carboxylic acid provides a handle for further chemical modification and can modulate the physicochemical properties of the final compound.
This technical guide will provide an in-depth exploration of the synthesis, characterization, and application of Boc-protected cyclopentane amino acid esters in medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and showcase the impact of these building blocks on contemporary drug design through relevant case studies.
I. The Synthetic Landscape: Crafting the Cyclopentane Core
The synthesis of Boc-protected cyclopentane amino acid esters requires careful stereochemical control to access the desired isomers. The relative orientation of the amino and carboxyl substituents (cis or trans) on the cyclopentane ring profoundly influences the conformational properties of the resulting molecule. Various synthetic strategies have been developed to achieve high diastereoselectivity and enantioselectivity.
Stereoselective Synthesis of Cyclopentane Amino Acid Precursors
A common approach to synthesizing cyclopentane amino acids involves the use of cyclic precursors that allow for the controlled introduction of the amino and carboxyl functionalities. One powerful strategy is the Diels-Alder reaction, which can establish the desired relative stereochemistry early in the synthetic sequence. Subsequent functional group manipulations then lead to the target amino acid.
Another elegant approach involves the asymmetric hydrogenation of a suitable cyclopentene precursor. The use of chiral catalysts can afford high enantiomeric excess of the desired cyclopentane scaffold. Furthermore, ring-closing metathesis (RCM) has proven to be a versatile tool for the construction of the cyclopentene ring from acyclic precursors, which can then be further functionalized.[1]
Boc Protection of the Amino Group: A Cornerstone of Peptide Chemistry
The protection of the amino group is a critical step to prevent unwanted side reactions during subsequent synthetic manipulations, such as esterification or peptide coupling. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[2]
Experimental Protocol: Boc Protection of a Cyclopentane Amino Acid
This protocol describes a general procedure for the Boc protection of a cyclopentane amino acid using di-tert-butyl dicarbonate ((Boc)₂O).
-
Materials:
-
Cyclopentane amino acid (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Solvent: Dioxane/water, Tetrahydrofuran (THF), or Dichloromethane (DCM)
-
Base: Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)
-
-
Procedure:
-
Dissolve the cyclopentane amino acid in the chosen solvent system (e.g., a 1:1 mixture of dioxane and water).
-
Add the base to the solution and stir until the amino acid is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the cooled solution portion-wise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with a cold 1 M solution of hydrochloric acid (HCl) or citric acid.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the Boc-protected cyclopentane amino acid.
-
-
Causality of Experimental Choices:
-
The use of a base is crucial to deprotonate the amino group, rendering it nucleophilic for the attack on the (Boc)₂O.
-
Performing the addition of (Boc)₂O at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions.
-
The acidic workup protonates the carboxylate, making the product more soluble in organic solvents for extraction.
-
Esterification of the Carboxylic Acid: Modulating Properties and Enabling Further Reactions
Esterification of the carboxylic acid group can serve multiple purposes. It can protect the carboxylate during subsequent reactions, improve the solubility of the molecule in organic solvents, and act as a prodrug moiety to enhance bioavailability. Common methods for esterification include Fischer esterification under acidic conditions or the use of coupling agents like dicyclohexylcarbodiimide (DCC) with 4-(dimethylamino)pyridine (DMAP).[3]
Experimental Protocol: Steglich Esterification of a Boc-Protected Cyclopentane Amino Acid
This protocol details the esterification of a Boc-protected cyclopentane amino acid with an alcohol using DCC and DMAP.
-
Materials:
-
Boc-protected cyclopentane amino acid (1.0 equiv)
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol) (1.2 - 2.0 equiv)
-
Dicyclohexylcarbodiimide (DCC) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 - 0.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected cyclopentane amino acid, alcohol, and DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU) by-product.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
-
-
Trustworthiness of the Protocol: The formation of the insoluble DCU byproduct is a key indicator of reaction progress and its removal by filtration is a straightforward purification step.[3] The use of catalytic DMAP significantly accelerates the reaction and improves yields.[3]
II. The Power of Pre-organization: Conformational Control and Biological Activity
The incorporation of a cyclopentane ring into an amino acid backbone imposes significant conformational constraints, which can have a profound impact on the biological activity of peptides and small molecules.[4] The puckered nature of the cyclopentane ring limits the accessible Ramachandran space, effectively locking the peptide backbone into a more defined conformation.[5] This pre-organization can lead to a lower entropic penalty upon binding to a receptor, resulting in higher affinity.[4]
Cyclopentane Amino Acids in Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against proteolytic degradation and better oral bioavailability. Boc-protected cyclopentane amino acid esters are invaluable building blocks in the design of peptidomimetics.[6] By replacing a natural amino acid with a cyclopentane-constrained analog, researchers can stabilize specific secondary structures, such as β-turns or helices, which are often crucial for receptor recognition.[5][7]
Case Study: Cyclopentane GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of GABA analogs with constrained conformations has been a fruitful area of research for the treatment of neurological disorders such as epilepsy and neuropathic pain. Cyclopentane-based GABA analogs have been shown to exhibit potent and selective activity at different GABA receptor subtypes.[8] For instance, the stereochemistry of the amino and carboxylic acid groups on the cyclopentane ring dictates whether the compound acts as an agonist or antagonist at GABA(C) receptors.[8] This highlights the critical role of stereochemistry in drug design.
Visualization of Synthetic and Biological Pathways
To better understand the relationships between synthesis, structure, and activity, visual representations are invaluable.
References
- 1. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate: A Technical Guide
Introduction
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid cyclopentane scaffold and orthogonally protected functional groups—an ethyl ester and a Boc-protected amine—make it a valuable intermediate in the synthesis of complex molecular architectures, including peptide mimics and constrained analogues of bioactive molecules. The precise stereochemical arrangement of the substituents at the C1 and C2 positions is crucial for its intended biological activity and molecular recognition.
Molecular Structure and Key Features
The structure of this compound (CAS Number: 1140972-29-7) is characterized by a five-membered carbocyclic ring with two substituents in a trans configuration relative to each other. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine, preventing its participation in unwanted side reactions, and can be selectively removed under acidic conditions. The ethyl ester provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.
-
Molecular Formula: C₁₃H₂₃NO₄
-
Molecular Weight: 257.33 g/mol
Caption: 2D representation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular skeleton and the relative stereochemistry.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
¹H NMR Spectral Data (Expected)
The ¹H NMR spectrum provides a fingerprint of the proton environments in the molecule. The expected chemical shifts (δ) in ppm, multiplicities, and assignments are summarized below. These are based on the known spectral data for the (1S,2S) diastereomer and are expected to be very similar for the (1R,2S) isomer.[1]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.1-4.2 | Quartet (q) | 2H | CH₂ CH₃ (Ethyl ester) |
| ~4.0-4.1 | Multiplet (m) | 1H | CH -NHBoc |
| ~2.7-2.8 | Multiplet (m) | 1H | CH -COOEt |
| ~1.5-2.1 | Multiplet (m) | 6H | Cyclopentane ring protons (3 x CH₂) |
| ~1.4 | Singlet (s) | 9H | C(CH₃ )₃ (Boc group) |
| ~1.2-1.3 | Triplet (t) | 3H | CH₂CH₃ (Ethyl ester) |
| ~5.0-5.2 | Broad singlet | 1H | NH (Amide proton) |
Interpretation:
-
The ethyl ester group gives rise to a characteristic quartet and triplet pattern due to the coupling between the methylene and methyl protons.
-
The Boc protecting group is easily identified by the intense singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
The protons on the cyclopentane ring will appear as a series of complex multiplets in the aliphatic region. The protons attached to the stereocenters (CH -NHBoc and CH -COOEt) will have distinct chemical shifts and coupling patterns that are sensitive to the trans stereochemistry.
-
The amide proton (NH) often appears as a broad signal, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectral Data (Expected)
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity.
| Chemical Shift (ppm) | Assignment |
| ~174-176 | C =O (Ethyl ester) |
| ~155-156 | C =O (Boc carbamate) |
| ~79-80 | C (CH₃)₃ (Boc group) |
| ~60-61 | CH₂ CH₃ (Ethyl ester) |
| ~55-57 | C H-NHBoc |
| ~50-52 | C H-COOEt |
| ~28-35 | Cyclopentane ring carbons (3 x CH₂) |
| ~28.5 | C(C H₃)₃ (Boc group) |
| ~14.2 | CH₂C H₃ (Ethyl ester) |
Interpretation:
-
The two carbonyl carbons of the ester and carbamate groups are expected to resonate at the downfield end of the spectrum.
-
The quaternary carbon of the Boc group and the methylene carbon of the ethyl ester appear in the midfield region.
-
The carbons of the cyclopentane ring and the methyl groups of the Boc and ethyl functionalities are found in the upfield aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. For Attenuated Total Reflectance (ATR) IR, the neat sample is placed directly on the crystal.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
IR Spectral Data (Expected)
The key diagnostic absorption bands are expected in the following regions. The data is based on the expected vibrations for the functional groups present and is supported by data for a closely related stereoisomer.[1]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3350-3450 | N-H Stretch | Amine (Boc-protected) |
| ~2850-2980 | C-H Stretch | Aliphatic (cyclopentane, ethyl, Boc) |
| ~1720 | C=O Stretch | Ester carbonyl |
| ~1698 | C=O Stretch | Carbamate carbonyl (Boc group) |
| ~1510-1530 | N-H Bend | Amide II band |
| ~1160-1180 | C-O Stretch | Ester and carbamate |
Interpretation:
-
The presence of two distinct carbonyl stretching bands is a key feature, confirming both the ester (~1720 cm⁻¹) and the Boc-carbamate (~1698 cm⁻¹) functionalities.
-
A prominent band in the N-H stretching region confirms the presence of the protected amine.
-
Strong absorptions in the C-H stretching region are characteristic of the aliphatic nature of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically results in minimal fragmentation and a prominent molecular ion peak.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination to confirm the elemental composition.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Mass Spectral Data (Expected)
| m/z | Ion Species | Interpretation |
| 258.17 | [M+H]⁺ | Protonated molecular ion |
| 202.13 | [M-C₄H₉+H]⁺ | Loss of the tert-butyl group |
| 158.11 | [M-Boc+H]⁺ | Loss of the entire Boc group (C₅H₉O₂) |
Interpretation:
-
The primary observation in the ESI mass spectrum will be the protonated molecular ion ([M+H]⁺) at an m/z of approximately 258.17, which confirms the molecular weight of the compound (257.33 g/mol ).[1]
-
Common fragmentation pathways for Boc-protected amines involve the loss of the tert-butyl group (as isobutylene, 56 Da) or the entire Boc group. These fragment ions can provide further structural confirmation.
Caption: Expected fragmentation pathway in ESI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed and self-validating system for its structural confirmation and purity assessment. The combination of ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and stereochemical arrangement. IR spectroscopy confirms the presence of key functional groups, notably the distinct ester and carbamate carbonyls. Finally, mass spectrometry verifies the molecular weight and provides insights into potential fragmentation patterns. The data and protocols presented in this guide offer a robust foundation for researchers and scientists working with this important chiral building block in the field of drug discovery and development.
References
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group
Abstract
Solid-Phase Peptide Synthesis (SPPS) has become an indispensable tool in chemical biology, drug discovery, and materials science. The success of this methodology hinges on the strategic use of protecting groups to ensure the sequential and controlled assembly of amino acids into a defined peptide chain. Among the foundational strategies, the use of the tert-Butoxycarbonyl (Boc) group for the temporary protection of the α-amino function, pioneered by R.B. Merrifield, remains a robust and highly relevant approach.[1][2][3] This technical guide provides a comprehensive exploration of the Boc/Bzl (Benzyl) strategy in SPPS, delving into the core chemical principles, detailed experimental protocols, and critical considerations for its successful application. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this powerful synthetic methodology.
Introduction: The Imperative of Orthogonal Protection in Peptide Synthesis
The synthesis of peptides with a specific sequence necessitates the stepwise formation of amide bonds between amino acids. To prevent undesired side reactions and ensure the fidelity of the peptide chain elongation, the reactive functional groups of the amino acids—the α-amino group and any reactive side chains—must be temporarily masked or "protected".[1][] The selection of a protecting group strategy is a critical decision that dictates the entire synthetic approach.[1] An ideal protecting group should be readily introduced, stable under the conditions of peptide bond formation, and easily removed under conditions that do not compromise other protecting groups or the integrity of the growing peptide chain.[1]
The Boc/Bzl strategy is a classic example of a "graduated acid lability" protection scheme.[2][5][6] The α-amino group is temporarily protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA).[2][7][8] In contrast, the side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[2][5][7] This differential acid sensitivity is the cornerstone of the Boc/Bzl strategy.[9]
The Chemistry of the Boc Protecting Group
Introduction and Stability
The tert-Butoxycarbonyl (Boc) group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[9][10] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of Boc₂O.[9][11] The Boc group is stable to most bases and nucleophiles, making it an excellent choice for peptide synthesis.[11][12]
Mechanism of Acid-Catalyzed Deprotection
The key to the Boc strategy is the selective removal of the Boc group at each step of the synthesis. This is achieved by treatment with a moderately strong acid, most commonly TFA.[9][13] The mechanism of deprotection involves:
-
Protonation of the carbonyl oxygen of the Boc group by TFA.[9]
-
Cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[9]
-
Decomposition of the carbamic acid, which readily decarboxylates to liberate the free amine and carbon dioxide.[9]
This deprotection step must be highly selective, removing the α-amino Boc group without cleaving the peptide from the resin or removing the more acid-stable side-chain protecting groups.[9]
The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy in SPPS is a cyclical process involving the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support.[13] The choice of resin is critical and depends on whether the desired product is a peptide acid or a peptide amide. Merrifield resin is commonly used for peptide acids, while MBHA or BHA resins are employed for peptide amides.[13][14]
The Boc-SPPS Cycle
A typical cycle in Boc-SPPS consists of the following steps:
-
Deprotection: Removal of the N-terminal Boc group with TFA in dichloromethane (DCM).[9][13]
-
Neutralization: Neutralization of the resulting ammonium salt with a tertiary amine, such as diisopropylethylamine (DIEA).[6][15]
-
Coupling: Addition of the next Nα-Boc protected amino acid, which is activated by a coupling agent (e.g., HBTU, HOBt) to facilitate amide bond formation.[13]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.[2]
This cycle is repeated until the desired peptide sequence is assembled.[9]
Final Cleavage and Deprotection
The final step in Boc-SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain protecting groups.[9][13] This is typically achieved using a strong acid like HF or TFMSA.[5][7][16] The cleavage reaction is often performed in the presence of "scavengers" to trap the reactive carbocations generated from the protecting groups, thereby preventing side reactions with sensitive amino acid residues.[13][14]
Experimental Protocols
Protocol for a Single Boc-SPPS Cycle
Objective: To perform one cycle of amino acid addition in a solid-phase peptide synthesis using the Boc/Bzl strategy.[1]
Materials:
-
Peptide-resin (e.g., Merrifield, MBHA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Nα-Boc protected amino acid
-
Coupling reagent (e.g., HBTU, HOBt)
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling:
-
Nα-Boc Deprotection:
-
To the swollen resin, add a solution of 50% TFA in DCM.[13]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[13]
-
Drain the solution and add a fresh portion of 50% TFA in DCM.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[13][14]
-
Drain the TFA solution and wash the resin thoroughly with DCM and IPA to remove residual TFA.[13]
-
-
Neutralization:
-
Coupling:
-
In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent in DMF.[13]
-
Add the solution to the neutralized peptide-resin.[13]
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[13]
-
Agitate the reaction mixture at room temperature for 1-2 hours.[13]
-
Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative test indicates the completion of the coupling.[13]
-
Drain the coupling solution and wash the resin with DMF and DCM.[13]
-
Protocol for Final HF Cleavage
Objective: To cleave the synthesized peptide from the resin and remove the benzyl-based side-chain protecting groups.[1]
Materials:
-
Dried peptide-resin
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Liquid hydrogen fluoride (HF)
-
HF cleavage apparatus
-
Cold diethyl ether
Procedure:
CAUTION: Liquid HF is extremely hazardous and requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly equipped facility.
-
Dry the peptide-resin thoroughly under vacuum.[1]
-
Place the dried peptide-resin and a magnetic stir bar in the HF reaction vessel.[1]
-
Add the appropriate scavengers to the reaction vessel.
-
Cool the reaction vessel in a dry ice/acetone bath.[1]
-
Carefully condense a measured amount of liquid HF into the reaction vessel.[1]
-
Stir the reaction mixture at 0°C for 1-2 hours.[1]
-
Remove the HF by vacuum distillation.[1]
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.[1]
-
Collect the crude peptide by filtration or centrifugation and wash it multiple times with cold ether.[13]
-
Dry the precipitated peptide under vacuum.[13]
Visualization of the Boc-SPPS Workflow
Diagram of the Boc-SPPS Cycle
Caption: A single cycle of the Boc Solid-Phase Peptide Synthesis (SPPS) workflow.
Diagram of the Boc Deprotection Mechanism
Caption: The acid-catalyzed deprotection mechanism of the Boc group.
Comparison of Boc and Fmoc Chemistries
While the Boc/Bzl strategy is a powerful and robust method, the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy has become the more prevalent approach in modern peptide synthesis.[] The key differences between the two strategies are summarized in the table below.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| α-Amino Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Strong Acid (e.g., TFA) | Mild Base (e.g., Piperidine) |
| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Orthogonality | Graduated Acid Lability | True Orthogonality |
| Advantages | Robust for long/difficult sequences, can reduce aggregation | Milder conditions, compatible with sensitive amino acids, easier automation |
| Disadvantages | Harsh final cleavage, requires specialized equipment | Potential for diketopiperazine formation, aggregation issues |
Common Side Reactions and Mitigation Strategies
Several side reactions can occur during Boc-SPPS, potentially compromising the purity and yield of the final peptide. Understanding these side reactions and implementing appropriate mitigation strategies is crucial for successful synthesis.
| Side Reaction | Description | Mitigation Strategies |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide, leading to chain termination.[14][18] | Use of in situ neutralization protocols.[18] |
| Aspartimide Formation | Intramolecular cyclization of aspartic acid residues, particularly in Asp-Gly, Asp-Ala, or Asp-Ser sequences.[14][18] | Use of protecting groups for the aspartic acid side chain that are more resistant to cyclization. |
| Alkylation of Sensitive Residues | Alkylation of tryptophan, cysteine, or methionine by carbocations generated during deprotection.[5][14] | Addition of scavengers (e.g., dithioethane, anisole) to the deprotection and cleavage solutions.[5][14] |
| N-O Shift | Acyl migration in peptides containing serine or threonine during strong acid treatment.[14] | The reaction can be reversed by base treatment.[14] |
Conclusion: The Enduring Legacy of the Boc Protecting Group
The Boc protecting group, in conjunction with the broader Boc/Bzl strategy, laid the foundation for modern solid-phase peptide synthesis.[1] While the Fmoc strategy has gained widespread adoption due to its milder reaction conditions, Boc chemistry remains a valuable and often indispensable tool, particularly for the synthesis of long, complex, or hydrophobic peptides that are prone to aggregation.[7][16] A thorough understanding of the principles, protocols, and potential pitfalls of Boc-SPPS empowers researchers to select the optimal synthetic strategy for their specific target peptide, ultimately enabling the creation of novel and impactful molecules for a wide range of scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chem.uwec.edu [chem.uwec.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 16. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
A Comprehensive Technical Guide to Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate as a Strategic Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral building blocks are fundamental to modern medicinal chemistry, enabling the synthesis of stereochemically pure therapeutic agents with enhanced potency and reduced side effects. Among these, conformationally constrained amino acids are particularly valuable for their ability to impart specific secondary structures to peptides and small molecules. This guide provides an in-depth technical overview of Ethyl (1R,2S)-2-(Boc-amino)cyclopentanecarboxylate, a versatile chiral building block. We will explore its strategic importance, physicochemical properties, robust synthetic protocols, and key applications in drug discovery, offering field-proven insights for its effective utilization in the laboratory.
Introduction: The Strategic Value of Constrained Amino Acids
The precise three-dimensional arrangement of atoms in a drug molecule is paramount to its biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The use of single-enantiomer drugs has therefore become a standard in the pharmaceutical industry.
1.1 The Role of Conformationally Restricted Scaffolds in Drug Design
Incorporating rigid or semi-rigid structural motifs into a drug candidate can offer several advantages. It reduces the molecule's conformational flexibility, which can pre-organize it for optimal binding to its biological target, thereby increasing potency and selectivity. Cycloalkane scaffolds, such as the cyclopentane ring, are particularly effective in this role. Oligomers of cyclopentane-based β-amino acids, for instance, are known to adopt stable, well-defined secondary structures like helices and sheets, making them excellent tools for peptidomimetics.[1][2]
1.2 The Cyclopentane Ring as a Privileged Motif
The five-membered carbocyclic ring of cyclopentane is a common feature in numerous biologically active natural products and synthetic drugs. Its stereochemically defined substitution allows for the precise positioning of functional groups in three-dimensional space. The cis-relationship between the amino and carboxylate groups in the title compound, this compound, imparts a specific turn-like geometry that is highly sought after in the design of enzyme inhibitors and receptor ligands.
1.3 Introduction to this compound
This compound is a non-proteinogenic β-amino acid derivative. Its key features are:
-
Defined Stereochemistry: The (1R,2S) configuration specifies the absolute stereochemistry at the two chiral centers, ensuring enantiopurity.
-
Cyclic Constraint: The cyclopentane ring restricts bond rotation, providing a predictable conformational bias.
-
Orthogonal Protection: The amine is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under a wide range of conditions but readily cleaved with mild acid.[][4][5] The ethyl ester provides a robust protecting group for the carboxylic acid, which can be removed by saponification. This orthogonal protection scheme is ideal for multi-step synthesis.[5][6]
This combination of features makes it a powerful intermediate for constructing complex chiral molecules.
Physicochemical and Spectroscopic Profile
A clear understanding of a building block's physical and chemical properties is essential for its effective use.
2.1 Key Properties
| Property | Value | Reference |
| CAS Number | 1140972-29-7 | [7][8][9] |
| Molecular Formula | C13H23NO4 | [7][8][9] |
| Molecular Weight | 257.33 g/mol | [7][8] |
| Appearance | White to yellow solid | [10] |
| Storage | Store in a cool, dry place (2-8°C recommended) | [9][11] |
2.2 Spectroscopic Characterization
While detailed spectra should be run on each batch, typical spectroscopic data for this compound would include:
-
¹H NMR: Characteristic signals for the Boc group (a singlet at ~1.4 ppm), the ethyl ester group (a triplet at ~1.2 ppm and a quartet at ~4.1 ppm), and protons on the cyclopentane ring.
-
¹³C NMR: Resonances corresponding to the carbonyls of the ester and carbamate, the quaternary carbon of the Boc group, and the carbons of the cyclopentane ring and ethyl group.
-
IR Spectroscopy: Strong absorption bands around 1720 cm⁻¹ (ester C=O) and 1690 cm⁻¹ (carbamate C=O).
Synthesis and Chiral Control: Strategies and Protocols
The enantiopure synthesis of this building block is non-trivial. The primary challenge lies in establishing the cis-(1R,2S) stereochemistry. The most common industrial strategies involve the resolution of a racemic mixture of cis-2-aminocyclopentanecarboxylic acid or its derivatives.[12][13]
3.1 Overview of Synthetic Approaches
-
Chiral Resolution: This is the most established method. A racemic mixture of the amine is reacted with a chiral resolving agent (e.g., tartaric acid, ephedrine) to form a pair of diastereomeric salts.[12][14] These salts have different physical properties, most importantly solubility, allowing one diastereomer to be separated by fractional crystallization. The desired enantiomer is then liberated from the salt.[14]
-
Asymmetric Synthesis: Modern methods may employ asymmetric catalysis, such as the conjugate addition of a chiral amine source to a cyclopentene carboxylate derivative, to set the desired stereocenters directly.[12][13]
3.2 Featured Protocol: Synthesis via Racemate Preparation and Resolution
This protocol outlines a robust, two-stage process: first, the synthesis of the racemic Boc-protected amino acid, followed by its resolution.
Workflow for Synthesis and Resolution
Caption: Workflow for the synthesis and resolution of the title compound.
Experimental Protocol: Boc Protection of rac-cis-Ethyl 2-aminocyclopentanecarboxylate
-
Rationale: This step introduces the acid-labile Boc protecting group, which is essential for preventing unwanted side reactions of the amine in subsequent synthetic steps. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this transformation.[6]
-
Setup: To a stirred solution of racemic cis-ethyl 2-aminocyclopentanecarboxylate (1.0 eq) in dichloromethane (DCM, ~0.5 M) at 0 °C, add triethylamine (1.2 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield racemic Ethyl (1RS,2SR)-2-(Boc-amino)cyclopentanecarboxylate.
Note: The subsequent resolution of the corresponding carboxylic acid would follow established literature procedures for diastereomeric salt crystallization.[12][13]
Applications in Medicinal Chemistry: Case Studies
The title compound is a valuable precursor for active pharmaceutical ingredients (APIs). Its rigid scaffold is often used to mimic β-turn structures in peptides, which are critical for many protein-protein interactions.
4.1 As a β-Amino Acid Mimetic in Peptidomimetics
Peptides are often poor drug candidates due to their rapid degradation by proteases. Incorporating non-natural amino acids like the cyclopentane derivative can dramatically increase metabolic stability.[1] The (1R,2S) stereoisomer, when incorporated into a peptide chain, helps to induce and stabilize specific helical or turn conformations, which can be crucial for binding to a target receptor or enzyme.[1][15]
4.2 Case Study: Synthesis of a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Intermediate
DPP-4 inhibitors are a class of oral hypoglycemics used for treating type 2 diabetes. Many of these inhibitors feature a core structure that can be derived from chiral β-amino acids.
The workflow below illustrates how this compound can be used to synthesize a key fragment of a DPP-4 inhibitor.
Incorporation into a Target Molecule
Caption: Amide coupling to form a key pharmaceutical intermediate.
Experimental Protocol: Amide Coupling
-
Rationale: This protocol describes the formation of an amide bond, a cornerstone reaction in pharmaceutical synthesis. First, the Boc group is removed to expose the free amine. Then, a peptide coupling reagent like HATU is used to activate the carboxylic acid of another molecule (not shown) for reaction with the newly freed amine.
-
Boc Deprotection: Dissolve this compound (1.0 eq) in DCM. Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-2 hours.
-
Isolation of Amine: Remove all volatiles under reduced pressure. The resulting amine salt is often used directly in the next step.
-
Coupling Reaction: To a solution of the desired carboxylic acid partner (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in DMF, add the amine salt from the previous step.
-
Reaction: Stir the mixture at room temperature for 4-12 hours until the reaction is complete (monitored by LC-MS).
-
Workup and Purification: Perform an aqueous workup followed by purification via flash chromatography or preparative HPLC to yield the desired amide product.
Handling, Storage, and Safety
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a refrigerator (2-8 °C) to ensure long-term stability.[11]
-
Safety: Consult the Safety Data Sheet (SDS) for detailed toxicological information and emergency procedures. Avoid inhalation, ingestion, and skin contact.
Conclusion and Future Outlook
This compound is a high-value chiral building block whose utility is rooted in its defined stereochemistry and conformational rigidity. Its successful application in the synthesis of complex molecules, particularly peptidomimetics and enzyme inhibitors, highlights its strategic importance in modern drug discovery. As the demand for stereochemically pure and structurally complex APIs continues to grow, the role of such well-defined intermediates will only become more critical. Future research will likely focus on developing more efficient asymmetric syntheses to bypass the need for classical resolution, further enhancing its accessibility and application in creating next-generation therapeutics.
References
- 1. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bif.wisc.edu [bif.wisc.edu]
- 4. vectorlabs.com [vectorlabs.com]
- 5. genscript.com [genscript.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 8. CAS 1140972-29-7 | this compound - Synblock [synblock.com]
- 9. This compound, CasNo.1140972-29-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 10. This compound [myskinrecipes.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. Controlling the conformational stability of coiled-coil peptides with a single stereogenic center of a peripheral β-amino acid residue - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00111J [pubs.rsc.org]
A Technical Guide to the Discovery and Development of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The invention of the tert-butyloxycarbonyl (Boc) protecting group represents a landmark achievement in synthetic organic chemistry, fundamentally enabling the routine synthesis of peptides. This guide provides a comprehensive exploration of the discovery, chemical principles, and application of Boc-protected amino acids. It delves into the mechanistic underpinnings of Boc protection and deprotection, its pivotal role in the Merrifield solid-phase peptide synthesis (SPPS), and offers detailed experimental protocols. By synthesizing historical context with modern application and comparative analysis, this document serves as an in-depth technical resource for professionals in peptide chemistry and drug development.
Introduction: The Protecting Group Imperative in Peptide Synthesis
Prior to the mid-20th century, the synthesis of peptides—chains of amino acids linked by amide bonds—was a formidable challenge. The primary obstacle was the multifunctional nature of amino acids themselves, each containing at least one amino group (-NH2) and one carboxylic acid group (-COOH). To form a specific peptide bond between the carboxyl group of one amino acid and the amino group of another, all other reactive functional groups, particularly the N-terminus of the "incoming" amino acid, had to be temporarily masked or "protected."
Early protecting groups laid the groundwork but were often cumbersome. The breakthrough came with the need for a group that was stable to the conditions of peptide bond formation yet could be removed under mild conditions that would not break the newly formed peptide bonds or damage sensitive amino acid side chains. This quest led to the development of the tert-butyloxycarbonyl (Boc) group, a cornerstone of modern peptide chemistry.
The Discovery of the Boc Group: A Paradigm Shift
The Boc protecting group was introduced in 1957 in parallel work by McKay and Albertson, and by Anderson and McGregor.[1] Its utility was immediately recognized for its unique acid lability. Unlike previous groups that often required harsh conditions for removal, the Boc group could be cleaved using moderate acids like trifluoroacetic acid (TFA).[2][] This property was perfectly suited for the nascent technology of solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield.[4][5] Merrifield's adoption of Boc-protected amino acids for his automated SPPS methodology, an innovation that earned him the 1984 Nobel Prize in Chemistry, catapulted the Boc group to prominence and revolutionized the field.[4][5]
Chemical Principles of Boc Protection and Deprotection
The success of the Boc group lies in its robust, yet easily cleavable, carbamate linkage formed with the amino group.[6] It is stable to basic conditions and many nucleophiles, providing the necessary stability during peptide coupling steps.[6][]
Mechanism of Boc Protection
The most common method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride") in the presence of a base.[8][9] The amine's lone pair of electrons performs a nucleophilic attack on one of the electrophilic carbonyl carbons of the Boc anhydride.[10] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This leaving group subsequently decomposes into gaseous carbon dioxide and tert-butoxide, which deprotonates the newly formed carbamate, driving the reaction to completion.[8][11]
Caption: Nucleophilic attack of the amine on Boc-anhydride.
Mechanism of Boc Deprotection
The removal of the Boc group is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[12][13] The reaction proceeds via a mechanism that leverages the stability of the resulting tert-butyl cation. First, the carbonyl oxygen of the Boc carbamate is protonated by the acid.[12] This protonation facilitates the cleavage of the C-O bond, leading to the formation of a stable tertiary carbocation (t-butyl cation) and a carbamic acid intermediate.[12][14] The carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine, which is then protonated by the excess acid to form an ammonium salt.[10][12]
Caption: Acid-catalyzed removal of the Boc protecting group.
A potential side reaction during deprotection is the alkylation of nucleophilic amino acid side chains (e.g., Tryptophan, Methionine) by the liberated t-butyl cation.[14] To prevent this, "scavengers" such as anisole, thioanisole, or dithiothreitol (DTT) are typically added to the cleavage mixture to trap the cation.[13][14]
Boc-Protected Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the original and dominant approach in Merrifield's SPPS for many years.[15] This strategy relies on an orthogonal protection scheme:
-
Temporary α-Amino Protection: The acid-labile Boc group.
-
Semi-Permanent Side-Chain Protection: Benzyl-based (Bzl) ethers, esters, and carbamates, which are stable to the TFA used for Boc removal but are cleaved by a very strong acid, typically anhydrous hydrogen fluoride (HF), in the final step.[16]
The Boc-SPPS Cycle
The synthesis of a peptide on a solid support using the Boc strategy follows a repetitive cycle of steps.[15]
Caption: The iterative workflow of a Boc-SPPS cycle.
-
Deprotection: The resin-bound peptide is treated with a solution of 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) to remove the N-terminal Boc group.[17][18]
-
Washing: The resin is washed thoroughly to remove excess TFA and the cleaved Boc group.
-
Neutralization: The protonated N-terminal ammonium salt is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to generate the free amine nucleophile required for the next coupling step.[15]
-
Coupling: The next Boc-protected amino acid is introduced. It is pre-activated using a coupling reagent (e.g., DCC, HBTU) to form a highly reactive species that readily couples with the free N-terminus of the resin-bound peptide.[19]
-
Washing: The resin is washed again to remove excess reagents and byproducts, leaving the elongated, N-terminally Boc-protected peptide ready for the next cycle.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves treating the resin with a strong acid, like HF, to simultaneously cleave the peptide from the resin and remove all side-chain protecting groups.[20]
Protocol Deep Dive: Synthesis and Application
Detailed Protocol: Synthesis of Boc-L-Phenylalanine
This protocol is a representative example of the synthesis of a Boc-protected amino acid.[21]
-
Materials: L-Phenylalanine, Dioxane, Water, 1N Sodium Hydroxide (NaOH), Di-tert-butyl dicarbonate (Boc₂O), Ethyl Acetate, Saturated Sodium Bicarbonate (NaHCO₃), Potassium Hydrogen Sulfate (KHSO₄).
-
Procedure:
-
Dissolve L-Phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water containing 1N NaOH (2 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise while maintaining the temperature and stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the mixture in vacuo to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc₂O.
-
Cool the aqueous layer to 0°C and acidify to pH 1-2 by slowly adding a cold aqueous solution of KHSO₄.[21]
-
Extract the acidified mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, Boc-L-Phe-OH, typically as a white solid.[21]
-
-
Self-Validation: The product's purity can be confirmed by thin-layer chromatography (TLC), and its identity verified by melting point and NMR spectroscopy.
Detailed Protocol: A Standard Boc-SPPS Elongation Cycle
This protocol details the addition of a single amino acid to a growing peptide chain on a Merrifield or PAM resin.[17][19]
-
Materials: Boc-protected peptide-resin, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Isopropanol (IPA), N,N-Diisopropylethylamine (DIEA), N,N-Dimethylformamide (DMF), Boc-protected amino acid, HBTU, HOBt.
-
Procedure (for 1g of resin):
-
Swelling: Swell the resin in 10 mL of DCM for 30 minutes.
-
Deprotection (Pre-wash): Drain the solvent, add 10 mL of 50% TFA/DCM, agitate for 2 minutes, and drain.[17]
-
Deprotection (Main): Add another 10 mL of 50% TFA/DCM, agitate for 25 minutes, and drain.[18]
-
Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralization: Add 10 mL of 10% DIEA/DCM, agitate for 5 minutes (x2), and drain.
-
Washing: Wash the resin with DCM (3x).
-
Coupling: In a separate vessel, dissolve the incoming Boc-amino acid (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIEA (6 equivalents) to activate. Immediately add this solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin sequentially with DCM (3x) and IPA (2x).
-
-
Self-Validation: A small sample of the resin can be taken for a Kaiser test to confirm the complete consumption of the free amine, indicating a successful coupling reaction.
Comparative Analysis: Boc vs. Fmoc Strategy
While Boc-SPPS was the foundational method, the 1970s saw the development of the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, which has become the more dominant method today, particularly in academic research.[] The key difference lies in the chemistry of the Nα-protecting group.[16]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderately strong acid (e.g., 25-50% TFA)[15][16] | Mild base (e.g., 20% Piperidine in DMF)[] |
| Side-Chain Protection | Benzyl-based (Bzl), acid-labile (strong acid)[] | tert-Butyl-based (tBu), acid-labile (moderate acid)[] |
| Final Cleavage Reagent | Strong, hazardous acid (e.g., HF, TFMSA)[16] | Moderate acid (e.g., TFA cocktail)[16] |
| Primary Advantage | Robust; can reduce aggregation in some hydrophobic sequences due to N-terminal protonation.[16][22] | Milder conditions are compatible with a wider range of sensitive functionalities; easier automation.[][] |
| Primary Disadvantage | Requires use of hazardous HF and specialized equipment; repeated acid treatment can degrade some peptides.[20] | Piperidine can cause side reactions (e.g., aspartimide formation); Fmoc group is more expensive.[] |
Modern Applications and Legacy
Although Fmoc chemistry is more prevalent for routine synthesis, the Boc strategy remains a valuable and sometimes superior choice for specific applications.[16][17] It is often preferred for the synthesis of certain hydrophobic or aggregation-prone peptides, as the repeated protonation of the N-terminus during the deprotection step can help disrupt interchain hydrogen bonding and improve solvation.[22] Furthermore, Boc chemistry is essential for synthesizing peptides with certain modifications, like thioesters, that are not compatible with the basic conditions of Fmoc deprotection.[20] The foundational principles developed for Boc-SPPS paved the way for all subsequent advancements in peptide synthesis, and a thorough understanding of this chemistry remains critical for any serious practitioner in the field.
Conclusion
The discovery and implementation of the Boc protecting group was a transformative event in chemical biology. It provided the key that unlocked the potential of Merrifield's solid-phase synthesis, converting the art of peptide synthesis into a systematic, automatable science. The Boc strategy's robust chemical principles, though partially superseded by milder methods for routine work, continue to offer unique advantages for challenging sequences and specialized applications. Its legacy is not only in the countless peptides and proteins it has enabled but also in the fundamental concepts of orthogonal protection that continue to drive innovation in synthetic chemistry today.
References
- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Application of Boc-anhydride [en.highfine.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 16. benchchem.com [benchchem.com]
- 17. chempep.com [chempep.com]
- 18. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 19. rsc.org [rsc.org]
- 20. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. peptide.com [peptide.com]
An In-depth Technical Guide to Conformationally Constrained Amino Acid Analogs
Abstract
The intrinsic flexibility of peptides often limits their therapeutic potential due to susceptibility to proteolytic degradation and reduced receptor affinity. Conformationally constrained amino acid analogs represent a powerful tool in medicinal chemistry and drug design, offering a strategy to lock peptides into their bioactive conformations. This guide provides a comprehensive overview of the design principles, synthesis, and application of these analogs. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. The content is structured to build from fundamental concepts to advanced applications, supported by detailed protocols and visual aids to facilitate understanding and implementation.
The Rationale for Conformational Constraint in Peptide Science
Peptides are remarkable signaling molecules, mediating a vast array of physiological processes. However, their therapeutic application is often hampered by their inherent conformational flexibility. In solution, linear peptides exist as an ensemble of rapidly interconverting conformers, only a fraction of which may be biologically active. This flexibility leads to a significant entropic penalty upon binding to a receptor and increases susceptibility to enzymatic degradation.[1][2][3]
Conformationally constrained amino acid analogs address these limitations by reducing the rotational freedom of the peptide backbone or side chains.[4][5] By pre-organizing the peptide into a conformation that mimics its receptor-bound state, these analogs can lead to:
-
Enhanced Receptor Affinity and Selectivity: A more rigid structure reduces the entropic cost of binding, leading to higher affinity.[2][3] Furthermore, constraining a peptide to a specific conformation can enhance its selectivity for a particular receptor subtype.[4]
-
Increased Proteolytic Stability: A constrained conformation can sterically hinder the approach of proteases, thereby increasing the peptide's in vivo half-life.[3]
-
Improved Bioavailability: By locking the peptide in a bioactive conformation, it is possible to improve its absorption and distribution characteristics.[6]
The overarching goal is to transform a flexible peptide into a more "drug-like" molecule with improved pharmacokinetic and pharmacodynamic properties.
Strategies for Inducing Conformational Constraint
A variety of strategies have been developed to introduce conformational constraints into amino acids and peptides. These can be broadly categorized as local constraints, which affect a single amino acid residue, and global constraints, which involve cyclization of the entire peptide.[4] This guide will focus on the former, specifically the design and synthesis of constrained amino acid analogs.
Backbone (Φ, ψ) and Side-Chain (χ) Torsional Angles: The Conformational Landscape
The conformation of a peptide is defined by a series of torsional angles along its backbone (phi, ψ, and omega) and within its amino acid side chains (chi).[7] The omega (ω) angle, which describes the rotation around the peptide bond, is typically planar and trans due to the partial double-bond character of the C-N bond.[8] The phi (Φ) and psi (ψ) angles, however, have greater rotational freedom and largely determine the secondary structure of the peptide.[7]
The Ramachandran plot graphically represents the sterically allowed combinations of Φ and ψ angles for a given amino acid. By introducing specific structural modifications to an amino acid, we can restrict its accessible Φ and ψ angles, thereby favoring a particular secondary structure element like a β-turn or a helical conformation.[9]
Similarly, the chi (χ) angles dictate the spatial orientation of the amino acid side chains, which are often crucial for receptor recognition.[7] Constraining these angles can position key pharmacophoric groups in the optimal orientation for binding.
Diagram: Peptide Torsional Angles
Caption: Key torsional angles (Φ, ψ, ω) defining peptide backbone conformation.
Key Classes of Conformationally Constrained Amino Acid Analogs
α,α-Disubstituted Amino Acids: The Case of Aib
One of the simplest and most effective ways to constrain the backbone is through α,α-disubstitution. The presence of two substituents on the α-carbon sterically restricts the available Φ and ψ angles. The archetypal example is α-aminoisobutyric acid (Aib), which possesses two methyl groups at the α-position.
The steric hindrance imposed by the gem-dimethyl groups of Aib strongly favors helical conformations, particularly the 3(10)-helix and the α-helix.[10][11] Peptides rich in Aib are well-documented to form stable helical structures, even in solvents that typically disrupt such secondary structures.[9][12] This makes Aib a valuable building block for stabilizing helical motifs in peptides, which are often involved in protein-protein interactions.[11]
Conformational Analysis of Aib-Containing Peptides:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of Aib-containing peptides in solution.[13] Key NMR parameters include:
-
Temperature dependence of NH proton chemical shifts: Small temperature coefficients (dδ/dT) are indicative of hydrogen-bonded NH groups, a hallmark of stable secondary structures like helices.[13]
-
Nuclear Overhauser Effect (NOE) data: The presence of specific short-range NOEs, such as those between adjacent NH protons (dNN(i, i+1)), can provide definitive evidence for helical conformations.[13]
| NMR Parameter | Indication for Helical Structure |
| NH Temperature Coefficient | Low values (< -3 ppb/K) suggest intramolecular hydrogen bonding. |
| dNN(i, i+1) NOEs | Presence indicates close proximity of adjacent amide protons, characteristic of helices. |
| dαN(i, i+1) NOEs | Strong intensities are also consistent with helical structures. |
Proline Analogs: Mastering the Turn
Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which incorporates the α-amino group into a pyrrolidine ring.[14] This inherent constraint restricts the Φ angle to approximately -60° and influences the cis-trans isomerization of the preceding peptide bond.[14] Proline and its analogs are frequently found in β-turns, which are crucial for reversing the direction of the peptide chain and are often involved in molecular recognition events.[15]
The conformational preferences of proline can be further modulated by introducing substituents onto the pyrrolidine ring. For instance, the stereochemistry of a 4-substituent can influence the ring pucker (endo vs. exo) and the cis/trans isomer ratio of the Xaa-Pro bond through stereoelectronic effects.[14][16] Fluorinated prolines, for example, have been extensively used to control peptide and protein conformation.[16]
The ring size of proline analogs also plays a significant role in their conformational preferences. L-azetidine-2-carboxylic acid (Aze), with a four-membered ring, and (S)-piperidine-2-carboxylic acid (Pip), with a six-membered ring, exhibit distinct backbone and ring structures compared to proline.[17]
Cycloalkane and Lactam-Bridged Amino Acids
Incorporating cycloalkane moieties into the amino acid structure is another effective strategy for conformational restriction. Cyclopropyl amino acids, for instance, introduce rigidity into the backbone and side chain, making them valuable components in peptidomimetic design.[18]
Lactam-bridged amino acids are particularly effective at inducing β-turn conformations.[19][20] These constrained building blocks can enforce the active conformation of a peptide, leading to potent and selective therapeutics.[19] The synthesis of these complex analogs often requires multi-step synthetic routes, but their ability to stabilize specific secondary structures justifies the synthetic effort.[19][20]
Synthesis of Conformationally Constrained Amino Acid Analogs: A Practical Approach
The synthesis of these specialized amino acids is a critical aspect of their application. Here, we provide a generalized workflow for the synthesis of a cyclopropyl amino acid derivative, a class of compounds with significant potential in drug discovery.[21][22]
References
- 1. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 2. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformationally restricted peptides as tools in opioid receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and conformational analysis of Aib-containing peptide modelling for N-glycosylation site in N-glycoprotein [pubmed.ncbi.nlm.nih.gov]
- 14. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 22. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing and Quality Control of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Chiral Building Block
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate (CAS No. 1140972-29-7) is a non-canonical, Boc-protected amino acid ester that serves as a vital chiral building block in modern medicinal chemistry and drug discovery. Its constrained cyclopentane scaffold is a valuable design element for creating peptidomimetics and small molecule inhibitors with improved metabolic stability and conformational rigidity. The specific stereochemistry, (1R,2S), is paramount, as biological systems are exquisitely sensitive to molecular chirality. The therapeutic effect of a drug can be rendered inactive or even toxic by the presence of an undesired stereoisomer.[1][2]
The success of any synthetic campaign hinges on the quality of its starting materials. For a specialized intermediate like this compound, ensuring high chemical and, most importantly, enantiomeric purity is not merely a matter of good practice—it is the foundation of reproducible and reliable downstream results.[] This guide provides a comprehensive framework for navigating the supplier landscape, understanding purity standards, and implementing robust analytical verification protocols.
Part 1: Supplier Landscape and Strategic Sourcing
The procurement of specialized chemical intermediates requires a discerning approach beyond simple cost analysis. The reliability of a supplier directly translates to the integrity of your research. Several chemical suppliers list this compound in their catalogs, with stated purities typically ranging from 95% to over 99%.
Comparative Analysis of Potential Suppliers
When evaluating suppliers, it is crucial to consider not just the quoted purity but also the transparency of their quality control data and their reputation within the scientific community. While pricing is a factor, the cost of failed experiments due to impure reagents far outweighs any initial savings.
| Supplier/Vendor Platform | Stated Purity | Notes |
| Shanghai Jizhi Biochemical Technology Co., Ltd | 98.0% | Listed on Chemsrc, provides pricing for small quantities (1g, 5g).[4] |
| Dayang Chem (Hangzhou) Co., Ltd. | 98.0% | Listed on Chemsrc, offers inquiries for bulk quantities (100g to 1000kg).[4] |
| Shanghai Aladdin Biochemical Technology Co., LTD | 95.0% | A well-known reagent company with an e-commerce platform.[5] |
| Synblock | NLT 98% | Provides access to documentation such as NMR, HPLC, and LC-MS.[6] |
| Pharmaffiliates | Not specified | Catalog lists the compound, but requires inquiry for specifications.[7] |
| Chemical Technology Co.,LTD | ≥99% | Emphasizes cGMP standards and provides detailed contact information.[8] |
| Biotuva Life Sciences | 95% | Provides basic product specifications on its website.[9] |
Note: This table is not exhaustive and is based on publicly available data, which may change. Direct inquiry and sample validation are always recommended.
Framework for Supplier Qualification
-
Request a Certificate of Analysis (CoA): A comprehensive CoA is non-negotiable. It should detail the specific batch number, the analytical methods used for purity assessment (e.g., HPLC, NMR), and the measured purity values, including enantiomeric excess (ee).
-
Inquire about Analytical Data: Reputable suppliers should be willing to provide raw analytical data, such as HPLC chromatograms or NMR spectra, upon request.[6] This allows for an independent assessment of their quality claims.
-
Evaluate Reputation and Traceability: Prioritize suppliers who adhere to recognized quality management systems (e.g., ISO, cGMP) and can provide clear documentation on material traceability.[8][10]
-
Pilot Scale Validation: For critical projects, it is prudent to order a small sample for in-house validation before committing to a larger purchase.
Part 2: Purity Standards & Comprehensive Analytical Verification
The term "purity" for a chiral compound like this compound is twofold: chemical purity and stereochemical (enantiomeric) purity. Both are critical for regulatory compliance and the scientific validity of its use in synthesis.[1][]
Defining Purity Specifications
-
Chemical Purity: Refers to the percentage of the target molecule relative to any other chemical entities (e.g., residual solvents, starting materials, by-products). A standard of ≥98% is often required for drug development applications.
-
Enantiomeric Excess (ee) / Chiral Purity: This measures the degree to which the desired (1R,2S) enantiomer is present in excess of its mirror image, the (1S,2R) enantiomer. For most pharmaceutical applications, an ee of ≥99% is the expected standard.
The workflow for verifying these parameters involves a multi-technique approach to build a complete and trustworthy profile of the material.
Caption: Workflow for the comprehensive quality control of this compound.
Experimental Protocols for Quality Control
The following are detailed, self-validating protocols for the key analytical techniques required to assess the purity and identity of this compound.[11]
1. Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural confirmation.[11]
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. Key diagnostic signals include a singlet around 1.4 ppm for the nine equivalent protons of the tert-butyl (Boc) group, and signals corresponding to the ethyl ester and cyclopentane ring protons.[11]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon NMR spectrum. Definitive signals for the Boc group's quaternary carbon (~80 ppm), methyl carbons (~28 ppm), and the carbamate carbonyl (~155 ppm) should be present.[12]
-
Analysis: The integration of the ¹H NMR signals should correspond to the number of protons in the structure. The chemical shifts in both spectra must be consistent with the expected structure of this compound.
-
2. Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the standard method for determining the chemical purity by separating the main compound from non-chiral impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid for MS compatibility.[13]
-
Example Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210-220 nm (for the carbamate chromophore).
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. The specification is typically >98%.
-
3. Enantiomeric Purity by Chiral HPLC
This is the most critical analysis to confirm the stereochemical integrity of the compound. It separates the (1R,2S) enantiomer from other potential stereoisomers.[][14]
-
Methodology:
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak IA, IB, or IC) are common starting points. Method development may be required.
-
Mobile Phase: Isocratic mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol.
-
Example Condition: 90:10 Hexane:IPA.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detector at 210-220 nm.
-
Analysis: The goal is to achieve baseline separation of the enantiomeric peaks. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100. The specification should be >99%.
-
Part 3: Impact of Impurities and Proper Handling
Impurities, even in small amounts, can have significant consequences.
-
Diastereomeric Impurities: The presence of (1S,2R), (1R,2R), or (1S,2S) isomers can lead to complex mixtures in subsequent reactions, creating significant purification challenges and potentially yielding products with undesired biological profiles.
-
Reactive Impurities: Unreacted starting materials or residual reagents can initiate side reactions, lowering the yield and purity of the desired product.
-
Boc-related Impurities: By-products from the protection step, if not removed, can interfere with subsequent deprotection or coupling reactions.
The decision-making process for handling this intermediate is crucial for maintaining its quality from procurement to use.
Caption: Logical workflow for handling this compound.
Storage and Handling Protocols
To prevent degradation and maintain the integrity of the compound, adhere to the following guidelines:
-
Long-Term Storage: Store the compound in a tightly sealed container at -20°C.[15] For enhanced stability, particularly if the compound will be stored for many months, backfilling the container with an inert gas like argon or nitrogen is recommended to displace moisture and oxygen.
-
Handling: The Boc protecting group is sensitive to strong acids.[] Avoid any contact with acidic vapors in the laboratory. When weighing and handling the material, do so in a dry environment to prevent hydrolysis of the ester functionality.
By implementing this rigorous approach to supplier selection, analytical verification, and proper handling, researchers can ensure the quality and reliability of this compound, thereby safeguarding the integrity and success of their scientific endeavors.
References
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 6. CAS 1140972-29-7 | this compound - Synblock [synblock.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound, CasNo.1140972-29-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 9. Ethyl (1R – 2S)-2-(Boc-amino)cyclopentanecarboxylate – Biotuva Life Sciences [biotuva.com]
- 10. tianmingpharm.com [tianmingpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Separation of Ethyl 2-((benzyl)amino)cyclohexene-1-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Chiral analysis - Wikipedia [en.wikipedia.org]
- 15. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
Methodological & Application
Step-by-step Boc deprotection of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
An Application Note on the Step-by-Step Boc Deprotection of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Authored by: A Senior Application Scientist
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical drug development.[1] Its widespread use stems from its stability under a variety of reaction conditions and, most importantly, its facile removal under acidic conditions.[1] This application note provides a detailed, step-by-step protocol for the deprotection of the Boc group from this compound, a common intermediate in the synthesis of complex molecules. The primary method described herein utilizes trifluoroacetic acid (TFA), a robust and efficient reagent for this transformation.[2][3][4]
This guide is intended for researchers, scientists, and drug development professionals. It not only outlines the procedural steps but also delves into the underlying chemical principles and safety considerations to ensure a successful and safe execution of the reaction.
Reaction Principle and Mechanism
The acid-catalyzed cleavage of the Boc protecting group is a well-established and reliable transformation in organic chemistry.[1][5] The reaction proceeds through a clear, multi-step mechanism when using a strong acid like trifluoroacetic acid (TFA).[6][7][8]
The mechanism can be summarized as follows:
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid.[1][6][7] This initial step activates the carbamate for the subsequent cleavage.
-
Formation of a Carbocation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][7]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[1][6][7]
-
Final Product: In the acidic medium, the newly liberated amine is protonated by the excess TFA, yielding the amine as its trifluoroacetate salt.[6][7]
It is crucial to perform this reaction in a well-ventilated area or a fume hood, as the evolution of carbon dioxide and isobutylene (from the tert-butyl cation) can cause pressure buildup in a closed system.[6]
Materials and Reagents
A comprehensive list of materials and reagents required for the Boc deprotection is provided below.
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties | Supplier/Grade |
| This compound | C₁₃H₂₃NO₄ | 257.33 | White to off-white solid | Commercially available |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Corrosive, volatile liquid | Anhydrous, >99% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile, colorless liquid | Anhydrous, ACS grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | Basic solution | Prepared in-house |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent | ACS grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Volatile, flammable liquid | ACS grade |
Experimental Protocol
This section details the step-by-step procedure for the Boc deprotection of this compound.
Safety First: Handling Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is a strong, corrosive acid that can cause severe burns upon contact with skin and eyes, and its vapors are harmful if inhaled.[9][10][11][12][13] Always handle TFA inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including:
-
Chemical-resistant gloves (butyl rubber or Viton are recommended for prolonged handling)[10]
-
Safety goggles and a face shield[11]
-
A lab coat
In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][13] An emergency shower and eyewash station should be readily accessible.[11]
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.2 M.[8]
-
-
Addition of Trifluoroacetic Acid (TFA):
-
Slowly add trifluoroacetic acid (TFA) to the stirring solution at room temperature. A common practice is to use a solution of 25-50% TFA in DCM.[2] For this substrate, a 1:1 mixture of TFA and DCM is often effective.[2] The addition should be done dropwise, especially on a larger scale, as the reaction can be exothermic.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The deprotection is typically rapid, often completing within 30 minutes to a few hours.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] For TLC analysis, a suitable mobile phase could be 10% methanol in DCM. The product, being a free amine, will have a lower Rf value than the Boc-protected starting material and can be visualized using a ninhydrin stain.[7]
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the starting material), remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2]
-
To ensure complete removal of TFA, the residue can be co-evaporated with a solvent like toluene or DCM (repeat 2-3 times).[7]
-
Dissolve the resulting residue in an organic solvent such as ethyl acetate or dichloromethane.[2]
-
Carefully neutralize the solution by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of CO₂ gas ceases.[2][7] This step is crucial to remove any residual acid and to convert the amine salt to the free amine.
-
Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[2]
-
-
Purification (if necessary):
-
The crude Ethyl (1R,2S)-2-aminocyclopentanecarboxylate can be purified by column chromatography on silica gel if needed.
-
Experimental Workflow Diagram
Caption: Workflow for the Boc deprotection of this compound.
Data Analysis and Expected Results
The successful deprotection of this compound will yield Ethyl (1R,2S)-2-aminocyclopentanecarboxylate. The identity and purity of the product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Analysis Technique | Expected Observations |
| ¹H NMR | Disappearance of the singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group. Appearance of a broad singlet corresponding to the -NH₂ protons. |
| ¹³C NMR | Disappearance of the signals corresponding to the quaternary carbon (~80 ppm) and the carbonyl carbon (~155 ppm) of the Boc group. |
| Mass Spectrometry (ESI+) | The mass spectrum will show the molecular ion peak corresponding to the deprotected amine ([M+H]⁺). |
| TLC | A single spot with a lower Rf value than the starting material, which stains positive with ninhydrin. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient amount of TFA. - Reaction time is too short. - Low reaction temperature.[7] | - Increase the equivalents of TFA or use a higher concentration. - Extend the reaction time and continue monitoring. - Ensure the reaction is running at room temperature. |
| Formation of Side Products | - The tert-butyl cation can alkylate nucleophilic sites on the substrate or product.[14] | - Consider adding a scavenger such as triethylsilane or thioanisole to trap the tert-butyl cation. |
| Low Yield after Work-up | - The product amine may be partially soluble in the aqueous phase, especially if it is protonated. | - Ensure complete neutralization with NaHCO₃. - Perform multiple extractions with the organic solvent. - If the product is highly water-soluble, consider alternative work-up procedures such as using a basic ion-exchange resin.[15] |
| Product is an oil instead of a solid | - This is common for free amines. | - The product can often be used in the next step without solidification. If a solid is required, consider forming a salt (e.g., hydrochloride) by treating the free amine with HCl in an organic solvent. |
Conclusion
The Boc deprotection of this compound using trifluoroacetic acid is a highly efficient and straightforward procedure. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can reliably obtain the desired deprotected amine in high yield and purity. Careful monitoring of the reaction and a thorough work-up are key to achieving optimal results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jkchemical.com [jkchemical.com]
- 4. jk-sci.com [jk-sci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. amherst.edu [amherst.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. nj.gov [nj.gov]
- 12. carlroth.com [carlroth.com]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate in Solid-Phase Peptide Synthesis
Introduction: The Role of Conformational Constraint in Peptidomimetics
The therapeutic potential of peptides is often limited by their metabolic instability and lack of defined three-dimensional structure in solution.[1] To overcome these hurdles, medicinal chemists often turn to peptidomimetics, which are designed to mimic the essential pharmacophoric elements of a natural peptide while exhibiting improved stability and bioavailability.[2] A powerful strategy in peptidomimetic design is the incorporation of conformationally constrained amino acids.[3][4][5] These non-canonical building blocks restrict the rotational freedom of the peptide backbone, stabilizing specific secondary structures like β-turns or helices, which are often crucial for receptor binding.[3][5]
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is a valuable building block in this class. Its rigid cyclopentane ring system introduces a significant conformational bias. When incorporated into a peptide sequence, it can enforce specific dihedral angles, leading to peptides with enhanced potency, selectivity, and resistance to enzymatic degradation.[2][5] This application note provides a detailed guide for the successful integration of this constrained amino acid into peptide sequences using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).
Reagent Overview and Properties
Proper handling and characterization of the starting material are paramount for successful synthesis. The key properties of this compound are summarized below. Note that for SPPS, the corresponding carboxylic acid is required. The ethyl ester must first be saponified to the free acid before it can be used in coupling reactions.
| Property | Value |
| Chemical Name | Ethyl (1R,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate |
| Synonyms | Boc-(1R,2S)-Acpc-OEt |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| Appearance | White to off-white solid or oil |
| Protection Group | tert-butyloxycarbonyl (Boc) |
| Storage | Store at 2-8°C under an inert atmosphere |
Note: Data is typical and may vary by supplier.
Experimental Protocols: Boc-SPPS Workflow
The incorporation of (1R,2S)-2-(Boc-amino)cyclopentanecarboxylic acid follows the general cycle of Boc-based SPPS.[6][7] However, due to the steric hindrance imparted by the cyclopentyl ring and the secondary amine nature of this building block, modifications to standard protocols, particularly during the coupling step, are necessary to achieve high efficiency.[8][9]
The overall workflow is depicted below.
Caption: General Boc-SPPS cycle for incorporating the constrained amino acid.
Before initiating SPPS, the ethyl ester must be hydrolyzed to the free carboxylic acid.
-
Dissolve this compound in a suitable solvent mixture (e.g., THF/Water or Ethanol/Water).
-
Add 1.1 to 1.5 equivalents of Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the mixture to pH ~3-4 with cold 1N HCl.
-
Extract the carboxylic acid product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the desired Boc-(1R,2S)-2-aminocyclopentanecarboxylic acid.
This step liberates the N-terminal amine of the resin-bound peptide, preparing it for coupling.[6][10]
-
Swell the peptide-resin in Dichloromethane (DCM) for 20-30 minutes in a reaction vessel.
-
Drain the DCM.
-
Add a solution of 40-50% Trifluoroacetic Acid (TFA) in DCM to the resin.[11]
-
Agitate the mixture for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.
-
Continue agitation for an additional 20-30 minutes. The mechanism involves protonation of the Boc group, leading to its cleavage as the stable tert-butyl cation and CO₂.[6][12]
-
Drain the acid solution and wash the resin thoroughly with DCM (3-5 times) and then Isopropanol (IPA) (2 times) to remove residual acid.
The N-terminal amine is present as a trifluoroacetate salt after deprotection and must be converted to the free amine for efficient coupling.[13]
-
Wash the resin with a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.
-
Agitate for 2-5 minutes and drain.
-
Repeat the neutralization wash.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base.
-
Quality Control: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine.
This is the most critical step. The steric bulk of the cyclopentane ring can significantly slow down the coupling reaction rate.[8] Therefore, a potent coupling reagent and potentially extended reaction times are required.
Causality: Standard carbodiimide reagents like DCC or DIC may be inefficient for coupling sterically hindered residues.[9] Uronium/aminium salt-based reagents, such as HATU, are highly recommended as they form highly reactive OAt-esters, which are more effective at acylating hindered amines.[8][14]
Caption: Activation and coupling of the hindered amino acid using HATU.
Protocol:
-
Dissolve Boc-(1R,2S)-2-aminocyclopentanecarboxylic acid (3-4 equivalents) and HATU (3-4 equivalents) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Quality Control: After the coupling time, take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
If the Kaiser test is positive, drain the coupling solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").
-
Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. For Boc-SPPS on resins like Merrifield or PAM, this typically requires strong acidolysis.[7][11]
WARNING: This procedure involves highly corrosive and toxic reagents like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) and must be performed in a specialized apparatus within a certified fume hood by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol) to protect susceptible residues like Met, Trp, or Tyr from reactive cations generated during cleavage.
-
Cool the vessel (typically to 0°C or below).
-
Carefully condense liquid HF into the vessel.
-
Stir the mixture for 1-2 hours at 0°C.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by triturating the remaining residue with cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Troubleshooting and Optimization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the cyclopentane amino acid. | Increase coupling time to 4-6 hours or perform at a slightly elevated temperature (30-40°C). Perform a double coupling. Use an alternative potent coupling reagent like PyAOP or COMU.[14][15] |
| Deletion of the Constrained Residue | Inefficient coupling followed by acylation by the next amino acid in the sequence. | Ensure a negative Kaiser test result before proceeding to the next cycle. Capping unreacted amines with acetic anhydride after the coupling step can be considered, but optimizing the coupling is preferable. |
| Low Final Yield | Cumulative loss of peptide from the resin during repeated TFA deprotection steps (acidolysis of the linker). | Use a more acid-stable linker, such as a PAM (phenylacetamidomethyl) linker, especially for longer peptides.[11] |
Conclusion
The successful incorporation of this compound (after saponification) into peptide chains is a robust method for generating conformationally constrained peptidomimetics. While its steric bulk presents a challenge, this can be effectively overcome by employing potent uronium/aminium-based coupling reagents like HATU, extending reaction times, and employing rigorous in-process monitoring such as the Kaiser test. The resulting peptides, locked into specific conformations, are invaluable tools for enhancing biological activity and stability in drug discovery and development.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of conformationally and topographically constrained amino acids as peptidomimetics [arizona.aws.openrepository.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Overview of Custom Peptide Synthesis [peptide2.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jk-sci.com [jk-sci.com]
- 11. chempep.com [chempep.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. peptide.com [peptide.com]
- 14. file.globalso.com [file.globalso.com]
- 15. bachem.com [bachem.com]
Purification techniques for Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
An Application Guide to the Purification of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide presents detailed methodologies for the purification of this compound, a critical chiral building block in modern pharmaceutical synthesis. The tert-butyloxycarbonyl (Boc) protecting group is fundamental in peptide synthesis and organic chemistry, necessitating robust purification strategies to ensure the compound's integrity for subsequent reactions.[] This document moves beyond simple step-by-step instructions to explain the underlying chemical principles that govern the choice of purification techniques, including extractive workups, flash column chromatography, and crystallization. Detailed protocols, troubleshooting advice, and methods for purity assessment are provided to equip researchers, scientists, and drug development professionals with the expertise to obtain this intermediate in high purity.
Introduction and Physicochemical Profile
This compound is a non-natural amino acid derivative whose constrained cyclopentane scaffold is of significant interest in the design of peptidomimetics and bioactive molecules.[2] The stereochemical and chemical purity of this intermediate are paramount, as impurities can introduce unwanted side reactions, complicate downstream characterization, and compromise the biological activity and safety of the final therapeutic agent.[3]
The Boc protecting group is stable under neutral and basic conditions but is readily cleaved by acid.[4][5] This dual nature dictates the permissible conditions for purification, precluding the use of strong acidic environments to avoid premature deprotection. The purification strategy must therefore effectively remove unreacted starting materials, coupling reagents, and diastereomeric impurities while preserving the integrity of the Boc group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1140972-29-7 | [6][7] |
| Molecular Formula | C₁₃H₂₃NO₄ | [6][8][9] |
| Molecular Weight | 257.33 g/mol | [7][9] |
| Appearance | White to yellow solid or viscous oil | [9][10] |
| Storage | Store at room temperature in a dry, sealed container | [7] |
Integrated Purification Strategy
A multi-step purification strategy is essential for achieving high purity. The process begins with a liquid-liquid extraction to remove the bulk of water-soluble and acidic or basic impurities. This is followed by a high-resolution technique—either flash chromatography or crystallization—to isolate the target compound from closely related organic byproducts. The final purity is then verified using a suite of analytical methods.
Figure 1: General workflow for the purification of this compound.
Detailed Purification Protocols
Protocol 1: Post-Synthesis Aqueous Extractive Workup
Causality: The initial workup is designed to partition the desired Boc-protected ester, which is hydrophobic, into an organic phase while removing different classes of impurities into the aqueous phase. Each wash has a specific purpose: a dilute acid wash removes unreacted amines, a bicarbonate wash neutralizes and removes acidic reagents, and a brine wash initiates the drying of the organic layer.[11][12]
Methodology:
-
Quenching: Cool the reaction mixture to room temperature. If applicable, quench any reactive reagents by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilution: Dilute the quenched mixture with ethyl acetate (EtOAc), a common solvent for extracting moderately polar organic compounds.
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with 0.1 N hydrochloric acid (HCl). This step protonates and removes residual basic impurities, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), which are often used in Boc protection reactions.[4]
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes any remaining acidic species.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This reduces the solubility of water in the organic layer, aiding in the drying process.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting material is the crude product, which may be a viscous oil or a semi-solid.[10]
Protocol 2: High-Purity Purification
The choice between chromatography and crystallization depends on the nature of the crude product and its impurities.
Figure 2: Decision matrix for selecting the primary purification method.
Method A: Flash Column Chromatography
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. It is highly effective for purifying oils or separating mixtures whose components have different polarities.[13]
Methodology:
-
Solvent System Selection: Using Thin-Layer Chromatography (TLC), identify a mobile phase that provides a target Rf value of ~0.3 for the product. A common eluent system for Boc-protected amino esters is a mixture of Hexane and Ethyl Acetate.[13][14]
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexane) and pack the column.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of dichloromethane or the mobile phase ("wet loading"). Apply the sample to the top of the packed column.
-
Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., from 10% to 30% EtOAc in Hexane). This gradient elution helps separate less polar impurities first, followed by the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified compound.
Table 2: Typical Parameters for Flash Chromatography
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 10% -> 30% EtOAc) | Provides good separation for Boc-amino esters.[13] |
| Target Rf | 0.25 - 0.35 | Ensures good separation and a reasonable elution time. |
Method B: Recrystallization
Causality: Recrystallization purifies compounds by leveraging differences in solubility between the target compound and impurities at different temperatures. An ideal solvent system dissolves the compound when hot but allows it to crystallize upon cooling, leaving impurities behind in the solution.[15] Many Boc-amino acids are known to be crystalline.[]
Methodology:
-
Solvent Selection: Choose a binary solvent system where the product is soluble in the "good" solvent (e.g., Ethyl Acetate, Dichloromethane) and insoluble in the "poor" anti-solvent (e.g., Hexane, Pentane, Diethyl Ether).[11][16]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Induce Crystallization: Slowly add the "poor" anti-solvent at an elevated temperature until the solution becomes faintly cloudy (the saturation point).
-
Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can cause the product to "oil out" rather than form crystals.[15] Once at room temperature, place the flask in a refrigerator (0-4 °C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Troubleshooting Crystallization: If the product separates as an oil, try the following:
-
Scratching: Use a glass rod to scratch the inner surface of the flask to create nucleation sites.[15]
-
Trituration: If an oil persists, remove the solvent. Add a small amount of the anti-solvent (e.g., hexane) and vigorously stir or sonicate the mixture. This can sometimes induce solidification.[10][16] Filter the resulting solid.
Purity Assessment and Characterization
A multi-technique approach is required to confirm both the identity and purity of the final product.[3][17]
Table 3: Analytical Methods for Final Product Validation
| Technique | Purpose | Expected Result for Pure Product |
| ¹H NMR | Structural Confirmation | A characteristic singlet for the 9 protons of the tert-butyl group around δ 1.4 ppm. Absence of signals from major impurities.[17] |
| RP-HPLC | Chemical Purity | Purity ≥98.0% by area percentage.[3] |
| Chiral HPLC | Enantiomeric/Diastereomeric Purity | High diastereomeric excess (de) or enantiomeric excess (ee), depending on the synthetic route. |
| MS (ESI+) | Molecular Weight Confirmation | Detection of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the calculated molecular weight (e.g., m/z ~258.17 for [M+H]⁺).[3] |
Troubleshooting Common Purification Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product is a persistent oil, fails to crystallize | - Residual solvent or reagents (e.g., TEA).[15][16]- Product is hygroscopic.[18]- The compound is intrinsically non-crystalline at RT. | - Re-dissolve in EtOAc and repeat the full aqueous workup.- Ensure use of anhydrous solvents for workup and crystallization.[16]- Purify by flash column chromatography. |
| Low recovery after chromatography | - Product is too polar and is retained on the column.- Product is co-eluting with an impurity. | - Increase the polarity of the mobile phase (e.g., add a small amount of methanol).- Optimize the solvent system using TLC to achieve better separation. |
| Broad peaks in ¹H NMR spectrum | - Residual paramagnetic impurities.- Sample contains rotamers due to restricted rotation around the N-C(O) bond, which is common for carbamates. | - Filter the NMR sample through a small plug of silica or basic alumina.- Acquire the NMR spectrum at a higher temperature (e.g., 50 °C) to coalesce the rotameric peaks. |
| Boc group is partially cleaved | - Accidental exposure to acidic conditions during workup (e.g., HCl wash was too concentrated or prolonged).[5] | - Ensure all acidic washes are performed quickly and with dilute acid. Neutralize immediately with a NaHCO₃ wash. Re-protect the mixture if cleavage is significant. |
References
- 2. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 7. CAS 1140972-29-7 | this compound - Synblock [synblock.com]
- 8. Ethyl (1s,2r)-2-(boc-amino)cyclopentanecarboxylate | CAS 1140972-31-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. This compound [myskinrecipes.com]
- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling Reactions with Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting amide coupling reactions with Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate. This document offers in-depth protocols, discusses the rationale behind experimental choices, and provides a comparative analysis of common coupling reagents.
Introduction: The Significance of Cyclopentane Scaffolds in Medicinal Chemistry
Cyclopentane derivatives are crucial structural motifs in a multitude of bioactive molecules and approved pharmaceuticals. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets. This compound, with its defined stereochemistry and protected amine, serves as a valuable chiral building block for the synthesis of novel therapeutic agents, including inhibitors for enzymes like cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). The Boc (tert-butoxycarbonyl) protecting group provides stability during synthetic transformations and can be readily removed under acidic conditions.[1] The amide coupling of this substrate is a frequently employed transformation in the construction of more complex molecules in drug discovery programs.[2]
Chemical Structure of this compound
| Property | Value |
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| CAS Number | 1140972-29-7 |
| Appearance | Varies, typically a solid |
| Storage | Store in a cool, dry place |
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[4] This activation is typically achieved using coupling reagents.
The Role of Coupling Reagents
A vast array of coupling reagents has been developed to facilitate amide bond formation, each with its own mechanism and advantages.[4] These reagents can be broadly categorized into carbodiimides, phosphonium salts, and uronium/aminium salts. The choice of coupling reagent is critical and can significantly influence reaction efficiency, yield, and the preservation of stereochemical integrity.
Comparative Analysis of Common Coupling Reagents
The selection of an appropriate coupling reagent is paramount for a successful amide coupling reaction. Below is a comparative overview of some of the most frequently used reagents in medicinal chemistry.
| Coupling Reagent | Acronym | Advantages | Disadvantages |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC, EDCI | Water-soluble byproducts, easy workup.[5] | Can lead to racemization if used alone.[3] |
| N,N'-Dicyclohexylcarbodiimide | DCC | Inexpensive and effective.[6] | Dicyclohexylurea (DCU) byproduct is poorly soluble, complicating purification.[5] |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | High coupling efficiency.[6] | Forms carcinogenic HMPA as a byproduct.[6] |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | High coupling efficiency, safer alternative to BOP.[7] | Can be more expensive than carbodiimides. |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Very high reactivity, low rates of racemization, effective for hindered couplings.[5] | Higher cost. |
Mechanistic Insight: EDC/HOBt Mediated Amide Coupling
The combination of a carbodiimide, such as EDC, with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and effective method for amide bond formation.[2][8] The addition of HOBt suppresses side reactions and reduces the risk of racemization.[9]
The reaction proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.[10]
-
Formation of the HOBt Ester: The O-acylisourea intermediate is susceptible to nucleophilic attack by HOBt, forming an active HOBt ester and releasing the water-soluble EDC-urea byproduct.[8][9]
-
Nucleophilic Attack by the Amine: The amine, in this case, the deprotected form of this compound, attacks the carbonyl carbon of the HOBt ester.
-
Amide Bond Formation: The tetrahedral intermediate collapses, forming the desired amide bond and regenerating HOBt, which can participate in another catalytic cycle.[9]
Caption: Mechanism of EDC/HOBt Mediated Amide Coupling.
Experimental Protocols
Note: These protocols are general guidelines and may require optimization based on the specific carboxylic acid and amine being coupled. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard and widely applicable method for the coupling of a carboxylic acid with an amine derived from this compound (after Boc-deprotection).
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (hydrochloride salt) (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl) or 1M Citric Acid
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), the amine hydrochloride salt (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF or DCM.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Slowly add DIPEA or TEA (2.0-3.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl or 1M citric acid, saturated aqueous NaHCO₃, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.
Protocol 2: Rapid and Efficient Amide Coupling using HATU
This protocol outlines a method for amide bond formation using the highly efficient coupling reagent HATU, which is particularly useful for challenging or sterically hindered substrates.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Key Considerations
-
Epimerization: For chiral carboxylic acids, there is a risk of epimerization at the α-carbon. The use of additives like HOBt or employing coupling reagents such as HATU can minimize this risk.
-
Poor Solubility: If reactants have poor solubility, a co-solvent system or a different solvent such as acetonitrile may be beneficial.[2]
-
Incomplete Reaction: If the reaction stalls, gentle heating or the addition of more coupling reagent and base may be necessary. For electron-deficient amines, the addition of DMAP as a catalyst can improve yields.[2]
-
Workup: The aqueous workup is crucial for removing water-soluble byproducts and unreacted starting materials.[11] Ensure complete phase separation during extractions.
Conclusion
The amide coupling of derivatives of this compound is a fundamental transformation in the synthesis of complex molecules for drug discovery. A thorough understanding of the reaction mechanism, careful selection of coupling reagents, and optimization of reaction conditions are essential for achieving high yields and purity. The protocols provided in these application notes serve as a robust starting point for researchers to successfully implement this critical synthetic step.
References
- 1. (1S,2S)-Ethyl 2-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate (143617-95-2) for sale [vulcanchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. hepatochem.com [hepatochem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 11. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Application Notes and Protocols for the Synthesis of Peptide Mimetics Using Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Abstract
This comprehensive guide provides detailed application notes and protocols for the synthesis of peptide mimetics utilizing Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate. This unique building block serves as a conformationally constrained proline analogue, offering a powerful tool for drug discovery and development professionals to enhance the pharmacological properties of peptides. We will explore the scientific rationale for employing cyclopentane-based scaffolds, followed by step-by-step protocols for solid-phase peptide synthesis (SPPS), including coupling, deprotection, and cleavage methodologies. This document is intended for researchers, scientists, and medicinal chemists seeking to incorporate sterically demanding and structurally sophisticated non-natural amino acids into novel peptide-based therapeutics.
Introduction: The Rationale for Conformational Constraint in Peptide Mimetics
Peptides are remarkable signaling molecules, but their therapeutic potential is often hindered by inherent limitations such as low metabolic stability and high conformational flexibility.[1] Peptide mimetics, or peptidomimetics, are designed to overcome these drawbacks by mimicking the three-dimensional structure of a natural peptide required for biological activity while exhibiting improved drug-like properties.[2] A key strategy in peptidomimetic design is the restriction of conformational freedom.[2]
The incorporation of cyclic structures, such as the cyclopentane ring of this compound, into a peptide backbone is an effective method to induce a well-defined three-dimensional structure. This pre-organization can lead to:
-
Enhanced Receptor Binding Affinity: By locking the peptide into its bioactive conformation, the entropic penalty upon binding to a receptor is reduced.
-
Increased Proteolytic Stability: The non-natural cyclopentane structure is resistant to degradation by proteases.[3]
-
Improved Selectivity: A rigid conformation can favor binding to a specific receptor subtype, reducing off-target effects.
The (1R,2S) stereochemistry of the title compound is particularly noteworthy as it has been shown in related structures to be crucial for biological activity in certain contexts, for instance, in morphiceptin analogues where it acts as a proline mimetic.[3][4]
The Building Block: this compound
This non-natural amino acid analogue is a valuable tool for introducing conformational constraints into a peptide sequence. Its key features are:
-
Cyclopentane Scaffold: Provides rigidity to the peptide backbone.
-
Boc Protecting Group: A widely used, acid-labile protecting group for the amine functionality, compatible with standard solid-phase synthesis strategies.[5]
-
Ethyl Ester: Protects the carboxylic acid, which will be saponified prior to activation for peptide coupling.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | Ethyl (1R,2S)-2-(tert-butoxycarbonylamino)cyclopentanecarboxylate |
| CAS Number | 1140972-29-7 |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)
The following protocols outline the incorporation of this compound into a peptide sequence using a standard solid-phase approach on Wang resin. This workflow is designed to be a robust starting point, adaptable to various sequences.
Diagram 1: SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Saponification of the Ethyl Ester
Prior to its use in SPPS, the ethyl ester of the title compound must be hydrolyzed to the free carboxylic acid.
-
Dissolve this compound in a 3:1 mixture of THF:H₂O.
-
Add 1.2 equivalents of Lithium Hydroxide (LiOH).
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-(1R,2S)-2-aminocyclopentanecarboxylic acid.
Protocol for Coupling to Resin-Bound Amine
The cyclopentane amino acid is a sterically hindered residue. Therefore, a potent coupling reagent such as HATU is recommended to ensure efficient amide bond formation and minimize racemization.[6]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-(1R,2S)-2-aminocyclopentanecarboxylic acid (4 equivalents relative to resin loading)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. If starting a new cycle, perform the N-terminal deprotection (e.g., Fmoc removal with 20% piperidine in DMF) and wash thoroughly with DMF (5x).[7]
-
Pre-activation: In a separate vial, dissolve Boc-(1R,2S)-2-aminocyclopentanecarboxylic acid and HATU in DMF. Add DIPEA and allow the solution to stand for 1-5 minutes to pre-activate the carboxylic acid.[8] The formation of the highly reactive OAt-ester is crucial for overcoming the steric hindrance.[6]
-
Coupling: Add the activated amino acid solution to the resin-containing vessel.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, a double coupling may be performed where the resin is washed and the procedure is repeated with a fresh solution of activated amino acid.[8]
-
Washing: After the coupling is complete (as determined by a negative Kaiser test), wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove excess reagents and byproducts.
Diagram 2: HATU Activation and Coupling
Caption: Activation and coupling of the Boc-protected amino acid.
Protocol for Boc Group Deprotection
The Boc group is removed using a moderately strong acid, typically Trifluoroacetic Acid (TFA), to expose the amine for the next coupling cycle.[5]
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution: 25-50% TFA in Dichloromethane (DCM) (v/v)
-
Neutralization solution: 5% DIPEA in DMF (v/v)
-
DMF and DCM for washing
Procedure:
-
Washing: Wash the resin with DCM (3x) to prepare for the deprotection step.
-
Pre-wash: Add the TFA/DCM solution to the resin and agitate for 1-2 minutes. Drain the solution.
-
Deprotection: Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes. The reaction generates a tert-butyl cation, which is volatile or quenched by scavengers.[9][10]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual acid.
-
Neutralization: The newly exposed amine is in the form of a TFA salt.[11] To proceed with the next coupling, it must be neutralized to the free amine. Wash the resin with the 5% DIPEA/DMF solution (2x for 2 minutes each).
-
Final Wash: Wash the resin thoroughly with DMF (5x) to remove excess base. The resin is now ready for the next coupling step.
Table 2: Comparison of Boc Deprotection Conditions
| TFA Concentration | Time | Temperature | Notes |
| 25% in DCM | 2 hours | Room Temp | A common and generally effective condition.[9] |
| 50% in DCM | 30 minutes | Room Temp | Faster deprotection, suitable for less sensitive substrates.[9] |
Final Cleavage from Wang Resin and Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.
Materials:
-
Fully assembled peptide-resin
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol). The exact composition depends on the amino acids in the sequence.
-
Cold (-20°C) diethyl ether
-
Centrifuge tubes
Procedure:
-
Preparation: Ensure the N-terminal protecting group (e.g., Boc or Fmoc) is removed from the final amino acid. Dry the peptide-resin thoroughly under vacuum.[12]
-
Cleavage: In a well-ventilated fume hood, add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Reaction: Swirl the mixture occasionally and allow the reaction to proceed for 2-4 hours at room temperature.[13]
-
Filtration: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin 2-3 times with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Allow the peptide to precipitate fully at -20°C for at least 1 hour. Pellet the peptide by centrifugation, carefully decant the ether, and wash the pellet 2-3 more times with cold ether to remove scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a powerful and versatile building block for the synthesis of conformationally constrained peptide mimetics. Its incorporation via solid-phase peptide synthesis, while requiring specialized conditions such as the use of potent coupling reagents like HATU to overcome steric hindrance, follows a logical and achievable workflow. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this and other non-natural amino acids in the design of next-generation peptide therapeutics with enhanced stability, selectivity, and efficacy.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antinociceptive activity of cyclic endomorphin-2 and morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological and conformational studies of [Val4]morphiceptin and [D-Val4]morphiceptin analogs incorporating cis-2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
Application Note & Protocol: Large-Scale Synthesis of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Introduction: The Significance of a Chiral Building Block
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is a conformationally constrained chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development.[1][2] Its rigid cyclopentane scaffold allows for the design of peptides and peptidomimetics with well-defined secondary structures, such as helices and turns.[1][2] This structural pre-organization is crucial for enhancing binding affinity to biological targets, improving metabolic stability, and increasing proteolytic resistance compared to more flexible analogues. Consequently, this building block is a valuable intermediate in the synthesis of a wide range of therapeutic agents, including antiviral, anticancer, and antibacterial compounds.[1]
This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable synthetic route. We will delve into the strategic considerations behind the chosen methodology, provide a detailed step-by-step protocol, and offer expert insights into critical process parameters and potential challenges.
Synthetic Strategy: A Multi-Step Approach to Enantiopurity
The synthesis of the target molecule is achieved through a multi-step sequence commencing from a readily available starting material. The key challenge lies in establishing the desired absolute stereochemistry at the C1 and C2 positions of the cyclopentane ring. The selected strategy employs a diastereoselective reductive amination followed by separation of the desired diastereomer and subsequent protecting group manipulation.
A scalable synthesis of all four stereoisomers of a closely related compound, the Fmoc-protected 2-aminocyclopentanecarboxylic acid, has been reported, and we will adapt this proven methodology for our target molecule.[1][2]
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for the target molecule.
Detailed Experimental Protocol
This protocol is designed for a large-scale laboratory setting. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Part 1: Diastereoselective Reductive Amination
-
Reactor Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add ethyl 2-oxocyclopentanecarboxylate (1.0 kg, 6.4 mol).
-
Solvent Addition: Add methanol (10 L) and cool the mixture to 0-5 °C with stirring.
-
Amine Addition: Slowly add (R)-α-phenylethylamine (0.78 kg, 6.4 mol) to the reactor, maintaining the internal temperature below 10 °C.
-
Imine Formation: Stir the mixture at 0-5 °C for 1 hour to facilitate imine formation.
-
Reduction: In a separate vessel, prepare a solution of sodium borohydride (0.29 kg, 7.7 mol) in methanol (5 L). Add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.
-
Quenching: After the addition is complete, stir the reaction mixture at room temperature for 12 hours. Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.
-
Workup: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (10 L) and water (5 L). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 2 L). Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude diastereomeric mixture.
Part 2: Diastereomer Resolution by Crystallization
-
Dissolution: Dissolve the crude product from Part 1 in hot isopropanol (approximately 3 L per kg of crude product).
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool to 0-5 °C and hold for 12 hours to induce crystallization of the desired (1R,2S,R) diastereomer.
-
Isolation: Collect the crystals by filtration, wash with cold isopropanol, and dry under vacuum to afford the pure diastereomer. The mother liquor can be concentrated and subjected to further crystallization to improve the overall yield.
Part 3: Hydrogenolysis
-
Reactor Setup: To a high-pressure hydrogenation vessel, add the resolved diastereomer from Part 2 (0.5 kg, 1.8 mol) and ethanol (5 L).
-
Catalyst Addition: Carefully add 10% palladium on carbon (50 g, 10 wt%).
-
Hydrogenation: Seal the vessel and purge with nitrogen, then pressurize with hydrogen to 50 psi. Stir the mixture at room temperature for 24 hours.
-
Filtration and Concentration: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the debenzylated amine.
Part 4: Boc Protection
-
Reaction Setup: Dissolve the amine from Part 3 (0.3 kg, 1.9 mol) in a mixture of tetrahydrofuran (3 L) and water (1.5 L).
-
Base Addition: Cool the mixture to 0-5 °C and add sodium bicarbonate (0.32 kg, 3.8 mol).
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (0.46 kg, 2.1 mol) in tetrahydrofuran (1 L) dropwise, maintaining the temperature below 10 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove the tetrahydrofuran. Add ethyl acetate (5 L) and water (2 L). Separate the organic layer, wash with 1 M citric acid (2 x 1 L), saturated sodium bicarbonate solution (2 x 1 L), and brine (1 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.
Quantitative Data Summary
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Reductive Amination | Ethyl 2-oxocyclopentanecarboxylate | (R)-α-phenylethylamine, NaBH₄ | Methanol | 0-15 | 13 | ~85 (crude) |
| 2. Resolution | Diastereomeric Mixture | - | Isopropanol | 0-25 | 12 | ~35-40 (of desired diastereomer) |
| 3. Hydrogenolysis | Resolved Diastereomer | H₂, 10% Pd/C | Ethanol | 25 | 24 | >95 |
| 4. Boc Protection | Debenzylated Amine | (Boc)₂O, NaHCO₃ | THF/Water | 0-25 | 12 | >90 |
Expertise & Experience: Mechanistic Insights and Troubleshooting
The success of this large-scale synthesis hinges on careful control of key parameters in each step.
-
Reductive Amination: The formation of the imine intermediate is a critical equilibrium-driven process. Conducting the initial phase at a low temperature favors imine formation and minimizes side reactions. The choice of (R)-α-phenylethylamine as the chiral auxiliary is strategic, as the resulting diastereomers often exhibit different crystallization properties, facilitating their separation.[1]
-
Diastereomer Resolution: The crystallization is the most crucial step for achieving high enantiomeric purity. The cooling rate and solvent choice are paramount. A slow cooling profile promotes the formation of well-defined crystals of the desired diastereomer, leaving the other in the mother liquor. Seeding with a small amount of pure crystal can sometimes be beneficial to initiate crystallization.
-
Hydrogenolysis: The removal of the α-phenylethyl group via hydrogenolysis is generally a clean and efficient reaction. It is essential to ensure the complete removal of the palladium catalyst by filtration through Celite to avoid contamination of the final product.
-
Boc Protection: The reaction with di-tert-butyl dicarbonate is typically high-yielding. Maintaining a basic pH with sodium bicarbonate is crucial to neutralize the acidic byproducts and drive the reaction to completion.
Troubleshooting:
-
Low Diastereoselectivity: If the initial reductive amination yields a nearly 1:1 mixture of diastereomers, consider alternative reducing agents or reaction conditions. However, the primary control of stereochemistry in this protocol is achieved through the resolution step.
-
Poor Crystallization: If the desired diastereomer fails to crystallize, solvent screening is recommended. Mixtures of polar and non-polar solvents can sometimes be effective.
-
Incomplete Hydrogenolysis: If the debenzylation is sluggish, increasing the hydrogen pressure or catalyst loading may be necessary. Ensure the catalyst is active and not poisoned.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and considering the expert insights, researchers and drug development professionals can confidently produce this valuable chiral building block in significant quantities, enabling further advancements in the design and synthesis of novel therapeutics.
References
Application Notes & Protocols: A Comprehensive Guide to the Analytical Characterization of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Introduction: The Quintessential Role of Characterization
Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate is a chiral building block of significant interest in pharmaceutical and organic synthesis.[1] Its defined stereochemistry and the presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group make it a valuable intermediate for constructing complex, stereochemically pure molecules, including peptide mimetics and small molecule drugs.[2][] The efficacy, safety, and reproducibility of any synthetic route employing this intermediate are directly contingent on its structural integrity, chemical purity, and, most critically, its stereochemical fidelity.
This guide provides a suite of robust analytical methods designed for the comprehensive characterization of this compound. We move beyond mere procedural lists to explain the underlying principles and rationale for each technique, empowering researchers to not only execute the protocols but also to interpret the resulting data with confidence. The methods detailed herein form a self-validating analytical workflow, ensuring that the material meets the stringent quality attributes required for advanced research and drug development.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for the unambiguous confirmation of the molecular structure of this compound.[4] It provides atom-level connectivity information, confirming the presence of all key functional groups and the integrity of the cyclopentane scaffold.
Rationale and Key Diagnostic Signals
-
¹H NMR: This experiment verifies the presence and environment of all protons. For this molecule, we anticipate characteristic signals for the Boc group (a sharp, intense singlet for the nine equivalent tert-butyl protons), the ethyl ester (a triplet and a quartet), and the protons on the cyclopentane ring. The chemical shifts and coupling patterns of the cyclopentyl protons are crucial for confirming the cis/trans stereochemistry of the substituents.
-
¹³C NMR: This spectrum confirms the carbon backbone of the molecule. Key diagnostic signals include those for the carbamate and ester carbonyls, the quaternary and methyl carbons of the Boc group, the methylene and methyl carbons of the ethyl group, and the carbons of the cyclopentane ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of Deuterated Chloroform (CDCl₃) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube. CDCl₃ is a common choice for its excellent solubilizing power for this type of molecule and its well-defined residual solvent peak for spectral calibration.
-
Instrument Setup:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize magnetic field homogeneity, which is critical for achieving high-resolution spectra.
-
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 16 scans, 1-second relaxation delay).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
Data Processing & Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to both spectra.
-
Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[4]
-
Integrate the peaks in the ¹H spectrum to confirm proton counts and assign all signals in both spectra to the corresponding atoms in the structure.
-
Expected NMR Data
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Approx. δ (ppm) | Multiplicity |
| ~4.90 | br s |
| ~4.15 | q |
| ~4.05 | m |
| ~2.70 | m |
| ~1.90-1.50 | m |
| 1.44 | s |
| 1.25 | t |
Note: Chemical shifts (δ) are predictive and may vary slightly based on experimental conditions.
Molecular Weight Verification by Mass Spectrometry (MS)
Mass spectrometry is an essential technique for confirming the molecular weight of the compound, thereby validating its elemental composition. Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a "soft" ionization technique that typically keeps the molecule intact.
Rationale
The compound has a molecular formula of C₁₃H₂₃NO₄ and a monoisotopic mass of 257.1627 g/mol .[5][6] ESI-MS analysis should reveal a prominent peak corresponding to the protonated molecule [M+H]⁺ and potentially other common adducts like the sodium adduct [M+Na]⁺.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source.
-
Chromatographic Separation (Optional but Recommended): A quick isocratic elution on a C18 column can help clean up the sample before it enters the mass spectrometer.
-
Mobile Phase: 80:20 Acetonitrile:Water.
-
Flow Rate: 0.5 mL/min.
-
-
MS Acquisition:
-
Acquire data in positive ion mode.
-
Scan a mass range that includes the expected molecular ions (e.g., m/z 100-500).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
-
Data Analysis: Identify the m/z values corresponding to the expected molecular ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).
Expected Mass Spectrometry Data
| Ion Species | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₁₃H₂₄NO₄]⁺ | 258.1700 |
| [M+Na]⁺ | [C₁₃H₂₃NNaO₄]⁺ | 280.1519 |
| [M+K]⁺ | [C₁₃H₂₃NKO₄]⁺ | 296.1259 |
Chemical and Stereochemical Purity by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing both chemical and stereochemical purity. Two distinct HPLC methods are required to provide a complete purity profile.
Workflow for Purity Assessment
Caption: Comprehensive purity analysis workflow.
Protocol 1: Reverse-Phase HPLC for Chemical Purity
This method quantifies process-related impurities, such as starting materials, reagents, or side-products.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. The gradient is designed to elute a wide range of potential impurities with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL of the sample solution. The purity is calculated based on the relative area percentage of the main peak.
Protocol 2: Chiral HPLC for Stereochemical Purity
This is the most critical analysis for a chiral compound, as stereoisomers often have different pharmacological and toxicological profiles.[7] This method separates the desired (1R,2S) stereoisomer from its enantiomer (1S,2R) and potential diastereomers ((1R,2R) and (1S,2S)).
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSP, such as CHIRALPAK® IC or a similar column known for separating N-protected amino acids.[7]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation. Isocratic elution is typically preferred for robustness.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
-
System Suitability: It is highly recommended to synthesize or procure a standard containing all possible stereoisomers (or at least the enantiomer) to confirm the elution order and the method's separating power.[8]
-
Analysis: Inject 10 µL. Calculate the enantiomeric excess (% e.e.) or diastereomeric excess (% d.e.) using the peak areas.
-
% e.e. = [ (Area_R,S - Area_S,R) / (Area_R,S + Area_S,R) ] x 100
-
Summary of Analytical Characterization
The combination of these analytical techniques provides a comprehensive and reliable characterization of this compound.
Caption: Relationship between analytical methods and key compound attributes.
By systematically applying these protocols, researchers and drug development professionals can ensure the quality, consistency, and integrity of this vital chemical building block, thereby underpinning the success of their synthetic and therapeutic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 1140972-29-7 | this compound - Synblock [synblock.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate in Drug Discovery
Introduction: The Strategic Value of Conformational Constraint in Medicinal Chemistry
In the intricate landscape of drug discovery, the precise control of molecular architecture is paramount to achieving desired therapeutic outcomes. Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate stands as a pivotal chiral building block, offering medicinal chemists a strategic tool to introduce conformational rigidity into bioactive molecules.[1][2] Its unique stereochemistry and the presence of a Boc-protecting group make it an invaluable intermediate for the synthesis of complex pharmaceutical agents, particularly in the realms of peptidomimetics and antiviral therapies.[3][4]
The cyclopentane ring system inherently limits the conformational flexibility of the amino acid backbone, a feature that can enhance binding affinity to biological targets, improve metabolic stability, and increase resistance to proteolytic degradation.[2][5] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its utilization in key synthetic transformations.
Core Attributes of this compound
This chiral amino acid derivative is characterized by several key features that underpin its utility in drug discovery:
-
Defined Stereochemistry: The (1R,2S) configuration provides a specific three-dimensional arrangement of functional groups, which is crucial for stereospecific interactions with chiral biological targets like enzymes and receptors.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine functionality. It is stable under a wide range of reaction conditions, yet can be readily removed under mild acidic conditions, allowing for selective deprotection and subsequent elaboration of the molecule.
-
Conformational Constraint: The cyclopentane scaffold reduces the number of accessible conformations compared to its linear counterparts, which can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target.[4]
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| CAS Number | 1140972-29-7 |
| Appearance | White to off-white solid |
| Chirality | (1R,2S) |
| Representative data; actual values may vary between suppliers. |
Application in Peptidomimetics and Constrained Peptides
Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic intervention. However, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising strategy to overcome these limitations.[6]
This compound serves as an excellent building block for the synthesis of peptidomimetics.[2] Its incorporation into a peptide sequence introduces a rigid turn or bend, effectively mimicking the secondary structures of natural peptides, such as β-turns.[4] This conformational constraint can lead to enhanced biological activity and selectivity.
Figure 1: The incorporation of a cyclopentane ring into a peptide backbone reduces conformational flexibility, pre-organizing the molecule for enhanced receptor binding.
Application in the Synthesis of Antiviral Agents
The cyclopentane ring is a common structural motif in a number of antiviral drugs, particularly carbocyclic nucleoside analogues.[7][8][9] These compounds mimic natural nucleosides but are resistant to cleavage by phosphorylases, leading to improved metabolic stability.
A notable example of the importance of the (1R,2S)-2-aminocyclopentanecarboxylic acid scaffold is in the synthesis of the Hepatitis C virus (HCV) NS3/NS4A protease inhibitor, Boceprevir . While the commercial synthesis utilizes the methyl ester derivative, the core chiral cyclopentane structure is identical to that of the title compound, highlighting the therapeutic relevance of this specific stereochemistry.
Figure 2: The chiral scaffold of this compound is a key structural component of complex antiviral agents like Boceprevir.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the two most common synthetic transformations involving this compound: Boc deprotection and peptide coupling.
Protocol 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free amine, which can then be used in subsequent reactions. The most common method involves treatment with a strong acid, such as trifluoroacetic acid (TFA).[10]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Caution: The reaction is exothermic and evolves isobutene and CO₂ gas. Ensure adequate ventilation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, Ethyl (1R,2S)-2-aminocyclopentanecarboxylate. The product can be further purified by column chromatography if necessary.
Figure 3: Workflow for the Boc deprotection of this compound.
Protocol 2: Peptide Coupling
This protocol outlines a general procedure for coupling the deprotected Ethyl (1R,2S)-2-aminocyclopentanecarboxylate with an N-protected amino acid to form a dipeptide. A common and effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).[11]
Materials:
-
Ethyl (1R,2S)-2-aminocyclopentanecarboxylate (from Protocol 1)
-
N-protected amino acid (e.g., Fmoc-Ala-OH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C and add EDC (1.1 eq). Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add a solution of Ethyl (1R,2S)-2-aminocyclopentanecarboxylate (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture to neutralize any salts and maintain a basic pH.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by flash column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile chiral building block in modern drug discovery. Its ability to impart conformational constraint makes it a powerful tool for the design of potent and metabolically stable peptidomimetics and other therapeutic agents. The protocols provided herein offer a practical guide for researchers to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]
- 8. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]
Application Notes & Protocols: Best Practices for the Storage and Handling of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Abstract
This document provides a comprehensive guide to the proper storage and handling procedures for Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate (CAS No. 1140972-29-7). As a critical chiral building block in pharmaceutical research and development, maintaining its chemical integrity is paramount for reproducible and successful synthetic outcomes. These protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each recommendation to ensure both compound stability and operator safety.
Compound Profile and Significance
This compound is a valuable intermediate used in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. Its structure incorporates a cyclopentane scaffold, common in bioactive molecules, and a Boc-protected amine, which allows for selective reactions at other sites of the molecule. The stereochemistry of the molecule is fixed, making it an essential component for creating enantiomerically pure final products.
| Property | Value | Reference |
| CAS Number | 1140972-29-7 | [1][2] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1][2][3] |
| Molecular Weight | 257.33 g/mol | [2][3] |
| Appearance | White to yellow solid | [4] |
| Synonyms | Ethyl (1R,2S)-2-(tert-Butoxycarbonylamino)cyclopentanecarboxylate | [2] |
The Chemistry of Stability: Understanding the Boc Protecting Group
The handling protocols for this compound are dictated by the chemistry of its two primary functional groups: the ethyl ester and the tert-butoxycarbonyl (Boc) protected amine.
-
The Boc Group: The Boc group is a cornerstone of modern organic synthesis for amine protection. Its stability profile is a key consideration.
-
Base and Nucleophile Stability: The Boc group is exceptionally stable under basic and most nucleophilic conditions. This is due to the steric hindrance of the tert-butyl group and the delocalization of the nitrogen lone pair into the carbonyl, which reduces its nucleophilicity.[5][6] This stability allows for orthogonal protection strategies where other protecting groups (like Fmoc) can be removed with base while the Boc group remains intact.[5]
-
Acid Lability: Conversely, the Boc group is designed to be cleaved under acidic conditions. The mechanism proceeds through protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[7] This sensitivity to acid means that inadvertent exposure to acidic environments during storage or handling must be strictly avoided to prevent premature deprotection.
-
-
The Ethyl Ester Group: The ethyl ester is susceptible to hydrolysis under both strong acidic and basic conditions. While the Boc group is stable to base, prolonged exposure to strong aqueous bases (e.g., NaOH, KOH) can lead to saponification of the ester.
Therefore, the ideal handling and storage conditions must be non-acidic and anhydrous to protect both functional groups.
Recommended Storage Protocols
Improper storage is a primary cause of reagent degradation. To ensure the long-term viability and purity of this compound, the following conditions are mandatory.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C Refrigerator | To minimize the rate of potential decomposition pathways.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To displace atmospheric oxygen and moisture, preventing slow oxidation and hydrolysis. |
| Container | Tightly sealed, amber glass vial | To prevent moisture ingress and protect from light, which can catalyze degradation. |
| Environment | Dry, well-ventilated area | To ensure the container's exterior remains clean and to mitigate risks from any potential leaks.[3][8] |
Laboratory Handling and Sample Preparation Protocol
Safe and effective handling ensures both the integrity of the experiment and the safety of the laboratory personnel. The following workflow and protocol should be followed meticulously.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure risks. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous structures suggest the following as a minimum requirement.[8][9]
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes or dust. |
| Hand Protection | Nitrile or neoprene gloves | Prevents direct skin contact. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
Standard Workflow for Aliquoting and Use
The following diagram outlines the critical steps from removing the compound from storage to its use in a reaction.
Caption: Workflow for preparing the compound for experimental use.
Step-by-Step Protocol for Sample Preparation
-
Removal from Storage: Retrieve the sealed container of this compound from the 2-8°C refrigerator.
-
Equilibration: Place the unopened container in a desiccator at room temperature for at least 20-30 minutes.
-
Causality: This step is critical. Opening a cold container immediately will cause atmospheric moisture to condense on the cold solid, introducing water that can lead to hydrolysis. Allowing it to equilibrate to ambient temperature prevents this.
-
-
Weighing: Transfer the container to a fume hood or other ventilated enclosure. Tare a clean, dry weighing vessel on an analytical balance. Quickly transfer the desired amount of the solid compound and securely reseal the main container immediately.
-
Causality: Handling the solid in a ventilated area minimizes inhalation risk.[8] Promptly resealing the stock container limits its exposure to the atmosphere.
-
-
Inerting the Stock Container: Before returning the main stock container to the refrigerator, flush the headspace with a gentle stream of inert gas (argon or nitrogen) to displace any air that entered during weighing.
-
Dissolution: To the freshly weighed aliquot, add the appropriate anhydrous solvent via syringe or cannula under an inert atmosphere. Ensure the solvent is of high purity and low water content.
-
Introduction to Reaction: The resulting solution is now ready to be transferred to the reaction vessel.
Hazard Management and Incompatibilities
Chemical Incompatibilities
To maintain the compound's integrity, avoid contact with:
-
Strong Acids: Will cause immediate cleavage of the Boc protecting group.[7]
-
Strong Oxidizing Agents: May react with the amine or cyclopentane ring.
-
Strong Bases (prolonged exposure): May lead to hydrolysis of the ethyl ester.
Emergency and First-Aid Procedures
The following general first-aid measures are recommended based on guidelines for similar chemical compounds.[8][9]
| Exposure Type | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation persists.[9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[8] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Minor Spill | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure adequate ventilation and wear appropriate PPE. |
References
- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS 1140972-29-7 | this compound - Synblock [synblock.com]
- 4. This compound [myskinrecipes.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. accelachem.com [accelachem.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of Boc-protected amino esters
Welcome to the technical support center for Boc-protected amino ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical building blocks. In our experience, while the synthesis is routine, several common side reactions can compromise yield, purity, and stereochemical integrity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve these issues effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might observe during your reaction or workup.
Q1: My reaction is incomplete. TLC/LC-MS analysis shows a significant amount of unreacted amino acid starting material.
Possible Causes & Solutions:
-
Insufficient Reagent Stoichiometry: The most common cause is an inadequate amount of di-tert-butyl dicarbonate (Boc₂O). While a 1.1 to 1.2 molar equivalent is often sufficient, sterically hindered or less nucleophilic amino acids may require up to 1.5 equivalents.
-
Poor Solubility of Amino Acid: Amino acids, being zwitterionic, often have poor solubility in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] This insolubility dramatically slows the reaction.
-
Solution: Employ a co-solvent system. A mixture of Dioxane/Water or THF/Water with a suitable base (like NaOH or NaHCO₃) can significantly improve solubility and reaction rates.[2]
-
-
Incorrect pH/Base: The reaction requires a basic environment to deprotonate the amino group, increasing its nucleophilicity. If the pH is too low, the amine will be protonated and unreactive.
-
Solution: For aqueous systems, maintain a pH between 9-10. For anhydrous conditions, ensure at least one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used.[][4]
-
-
Low Temperature: While lower temperatures are used to control side reactions, they also slow down the primary reaction. If the reaction is sluggish, allowing it to warm to room temperature may be necessary.[5]
Q2: I've isolated my product, but it's an oil that won't crystallize. How can I purify it?
Expert Insight:
Many Boc-protected amino esters are oils or low-melting solids, making purification by crystallization challenging.[6] This is a common issue, not necessarily an indication of an impure product.
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all residual solvent is removed under a high vacuum for an extended period. Sometimes, residual ethyl acetate or DCM can make the product appear oily.
-
Trituration: Attempt to induce solidification by trituration. Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and add a non-polar "anti-solvent" (e.g., hexane or diethyl ether) dropwise while vigorously stirring. The product may precipitate as a solid.
-
Salt Formation: If the product remains an oil, consider converting it to a solid salt for easier handling and purification. The dicyclohexylamine (DCHA) salt is a common choice for Boc-amino acids before esterification.[7]
-
Chromatography: If all else fails, purification via column chromatography on silica gel is the most reliable method. A gradient of ethyl acetate in hexane is a typical solvent system.
Q3: My mass spec analysis shows a peak that is ~100 mass units higher than my expected product. What is it?
This observation strongly suggests the formation of a di-Boc protected amino ester .
-
Mechanism: In the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP) and excess Boc₂O, the initially formed carbamate can be acylated a second time.[][8] This is more common with primary amines.
-
Prevention:
-
Avoid using DMAP as a catalyst if possible, especially for primary amines.[]
-
Use the minimum necessary amount of Boc₂O (typically 1.1 eq.).
-
Monitor the reaction closely by TLC/LC-MS and stop it as soon as the starting material is consumed.
-
In-Depth FAQs: Understanding Key Side Reactions
Q4: What is racemization and why is it a major concern in amino ester synthesis?
A: Racemization is the process where an enantiomerically pure compound (e.g., an L-amino acid) converts into a mixture of both enantiomers (L and D), losing its optical activity.[9][10] This is a critical issue in drug development, as different enantiomers can have vastly different biological activities or toxicities.
The mechanism often involves the deprotonation of the α-carbon (the chiral center) by a base. This forms a planar carbanion or enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of both D and L isomers.[10][11][12]
Diagram: Mechanism of Base-Catalyzed Racemization
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC Protection and Deprotection [bzchemicals.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creation.com [creation.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Boc Protection Strategies to Mitigate Isocyanate Formation
Welcome to the Technical Support Center for Amine Protection. This guide is designed for researchers, scientists, and drug development professionals who utilize tert-butoxycarbonyl (Boc) protection in their synthetic workflows. Here, we will delve into a common yet often overlooked side reaction: the formation of isocyanates. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure the integrity of your compounds and the success of your experiments.
The Challenge: Unmasking the Unwanted Isocyanate Pathway
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability under various conditions and its facile cleavage under mild acidic conditions.[1][2] The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[1] While generally a robust and reliable reaction, the formation of isocyanate as a byproduct can occur, leading to undesired urea or carbamate derivatives, ultimately impacting reaction yield and purity.
This guide will illuminate the mechanistic underpinnings of isocyanate formation and provide actionable strategies to prevent this deleterious side reaction.
Troubleshooting Guide: Isocyanate Formation and Other Side Reactions
This section addresses specific issues you may encounter during Boc protection, with a focus on preventing isocyanate formation.
Q1: I've observed an unexpected byproduct with a mass corresponding to a urea derivative. Is this related to isocyanate formation?
A1: Yes, the formation of urea derivatives is a strong indicator of an isocyanate intermediate. The isocyanate, once formed, is highly reactive and will readily react with any available amine (starting material or product) to form a stable urea compound.
Causality: Isocyanate formation is often promoted by the choice of base and reaction conditions.[3][4] Strong bases can deprotonate the newly formed Boc-protected amine, which can then fragment to release the isocyanate. The use of 4-dimethylaminopyridine (DMAP) as a catalyst, especially at low temperatures, can also significantly favor the formation of isocyanates.[3][5] DMAP reacts with Boc anhydride to form a highly reactive N-Boc-pyridinium species, which can accelerate the desired reaction but also open pathways to side reactions.[6][7]
Solutions:
-
Re-evaluate your base: If you are using a strong base, consider switching to a milder, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). In many cases, particularly with highly nucleophilic amines, a base may not be necessary at all.[8][9]
-
Avoid DMAP if possible: If your amine is sufficiently nucleophilic, omitting DMAP can prevent the formation of the highly reactive intermediate that leads to isocyanates.[3]
-
Optimize reaction temperature: While high temperatures can lead to other side reactions, running the reaction at or slightly below room temperature is generally advisable when not using DMAP.[10] If using DMAP, be aware that low temperatures can favor isocyanate formation.[3][5]
Q2: My reaction is sluggish, and upon increasing the temperature, I see multiple unidentified spots on my TLC. What is happening?
A2: Sluggish reactions, especially with weakly nucleophilic or sterically hindered amines, are common. However, simply increasing the temperature can lead to a cascade of side reactions, not just isocyanate formation.[11] High temperatures can promote the thermal decomposition of the Boc group and other sensitive functionalities in your molecule.[11]
Causality: Forcing the reaction with heat can provide the activation energy for various undesired pathways, including elimination and racemization, in addition to isocyanate formation.[11]
Solutions:
-
Employ a more effective solvent system: Instead of aggressive heating, consider using a solvent that can promote the reaction under milder conditions. 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be an excellent solvent and catalyst for Boc protection, proceeding rapidly at room temperature and avoiding side reactions like isocyanate and urea formation.[12][13]
-
Consider a catalyst (with caution): If a catalyst is necessary for a poorly reactive amine, use a minimal amount of DMAP and carefully monitor the reaction at room temperature.
-
Aqueous Conditions: For many amines, conducting the Boc protection in an aqueous or mixed aqueous-organic solvent system can be highly effective and suppresses the formation of side products like isocyanates and ureas.[14][15]
Visualizing the Mechanism: The Path to Isocyanate
To better understand how to prevent isocyanate formation, it's crucial to visualize the chemical pathways.
Caption: Desired vs. Undesired Boc Protection Pathways.
Frequently Asked Questions (FAQs)
-
Q: Is a base always necessary for Boc protection?
-
Q: What is the best general-purpose base to use to minimize side reactions?
-
A: For general use, triethylamine (TEA) is a good first choice as it is a non-nucleophilic base that is effective at scavenging the proton generated during the reaction without promoting significant side reactions.[8] Sodium bicarbonate is another mild and effective option, particularly in biphasic systems.[10]
-
-
Q: Can I use sodium hydroxide?
-
A: Sodium hydroxide can be used, especially for the Boc protection of amino acids in aqueous solutions.[17] However, for substrates with base-sensitive functional groups (e.g., esters), NaOH can cause hydrolysis and should be used with caution.
-
-
Q: Are there alternative reagents to Boc anhydride that are less prone to isocyanate formation?
Data-Driven Decisions: Choosing Your Reaction Conditions
The following table provides a summary of recommended conditions to avoid isocyanate formation based on the nature of the amine substrate.
| Amine Substrate | Recommended Base | Recommended Solvent | Temperature (°C) | Key Considerations |
| Primary Aliphatic Amines (highly nucleophilic) | None or TEA | THF, Dichloromethane | 20-25 | Generally straightforward; a base is often not strictly necessary. |
| Secondary Aliphatic Amines | TEA or DIPEA | THF, Dichloromethane | 20-25 | Slower reaction rates may be observed compared to primary amines. |
| Anilines (less nucleophilic) | TEA with catalytic DMAP | Acetonitrile, THF | 20-25 | DMAP can accelerate the reaction but monitor for isocyanate formation. |
| Sterically Hindered Amines | TEA or DIPEA | HFIP | 20-25 | HFIP can significantly improve reaction rates and prevent side reactions.[12] |
| Amino Acids | NaOH or NaHCO₃ | Water/Dioxane or Water/THF | 0-25 | Aqueous conditions are often ideal to prevent side reactions and aid solubility.[17] |
Verified Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Aliphatic Amine without Isocyanate Formation
-
Dissolve the primary aliphatic amine (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (0.1-0.5 M).
-
Add triethylamine (1.1 eq.) to the solution.
-
To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amine, which can be further purified by column chromatography if necessary.
Protocol 2: Boc Protection of a Weakly Nucleophilic Amine using HFIP to Prevent Side Reactions
-
Dissolve the weakly nucleophilic amine (e.g., an aniline) (1.0 eq.) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (0.2-1.0 M).[12]
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the solution at room temperature.[12]
-
Stir the reaction at room temperature. The reaction is often rapid, and its progress can be monitored by the evolution of CO₂ gas and confirmed by TLC or LC-MS.[12]
-
Upon completion (typically within 30 minutes), remove the HFIP under reduced pressure (HFIP can be recovered by distillation).[12]
-
The resulting crude product is often of high purity and may not require further purification. If necessary, it can be purified by column chromatography.[12]
Logical Workflow for Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 5. Boc Protected Compounds [bzchemicals.com]
- 6. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 12. 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. total-synthesis.com [total-synthesis.com]
- 17. reddit.com [reddit.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Optimizing reaction conditions for Boc deprotection to avoid side products
Welcome to the Technical Support Center for Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during Boc deprotection.
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A1: The Boc group is cleaved under acidic conditions. The reaction is initiated by protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[1][2]
Q2: Why do I observe side products in my reaction?
A2: The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the deprotection step.[3][4][5] This electrophile can alkylate any nucleophilic species present in the reaction mixture, including sensitive amino acid side chains or even the solvent.
Q3: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A3: Amino acids with nucleophilic side chains are particularly at risk. These include:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium ion.[4]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[4][6]
-
Tyrosine (Tyr): The activated phenolic ring can undergo tert-butylation.[4]
-
Arginine (Arg): The guanidinium group can also be modified.[][8]
Q4: What are scavengers and how do they prevent side reactions?
A4: Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation before it can react with your substrate.[3][4] They are more reactive towards the carbocation than the sensitive residues in your molecule.[4]
Visualizing the Mechanism: Boc Deprotection and Side Reactions
To better understand the process, let's visualize the key chemical transformations.
Caption: Boc deprotection mechanism and the role of scavengers.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues during Boc deprotection.
Issue 1: Presence of Alkylated Side Products
Symptoms:
-
Mass spectrometry data shows unexpected peaks corresponding to the addition of 56 Da (tert-butyl group).
-
Complex product mixture observed by HPLC or TLC.
Root Cause:
-
Insufficient or inappropriate scavenger used for the specific substrate.[4]
-
The substrate contains highly nucleophilic residues prone to alkylation.
Solutions:
-
Identify Sensitive Residues: Determine if your substrate contains Trp, Met, Cys, or Tyr residues.
-
Select the Appropriate Scavenger Cocktail: Use a scavenger or a combination of scavengers tailored to your substrate's needs. Refer to the table below for recommendations.
-
Optimize Scavenger Concentration: A typical starting point is 2.5-5% (v/v) of each scavenger in the TFA cleavage cocktail.
Recommended Scavenger Cocktails
| Sensitive Residue(s) | Recommended Scavenger(s) | Concentration (in TFA) | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS) or Triethylsilane (TES) | 2.5 - 5% | TIS and TES are efficient carbocation scavengers that also reduce potential oxidation of the indole ring.[9] |
| Methionine (Met) | Thioanisole | 2.5 - 5% | Thioanisole effectively traps the tert-butyl cation, preventing S-alkylation of the thioether.[9] |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | 2.5% | EDT is a thiol-containing scavenger that protects the free thiol on cysteine from alkylation. |
| Tyrosine (Tyr) | Anisole or Phenol | 2.5 - 5% | Anisole and phenol are electron-rich aromatic compounds that act as effective carbocation traps. |
| Multiple Sensitive Residues | TIS/H₂O/EDT (e.g., 90:5:5) | Varies | A cocktail of scavengers is often necessary to protect multiple functionalities simultaneously. |
Issue 2: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the final product mixture.
-
Lower than expected yield of the desired product.
Root Cause:
-
Insufficient acid strength or concentration.[4]
-
Short reaction time or low temperature.[4]
-
Steric hindrance around the Boc-protected amine.[9]
Solutions:
-
Increase Acid Concentration: For standard deprotections, a solution of 25-50% TFA in a solvent like dichloromethane (DCM) is often effective.[10] For more resistant substrates, neat TFA may be required.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until all starting material is consumed. Typical reaction times range from 30 minutes to a few hours at room temperature.[10][11]
-
Increase Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40°C) can be employed, but be mindful that this may also increase the rate of side reactions.[12]
-
Consider a Stronger Acid: In some cases, using 4M HCl in dioxane can be a more potent alternative to TFA.[13]
Issue 3: Degradation of Acid-Labile Groups
Symptoms:
-
Loss of other acid-sensitive protecting groups (e.g., trityl, t-butyl esters).
-
Cleavage of acid-labile linkers in solid-phase synthesis.
Root Cause:
-
The deprotection conditions are too harsh for other functional groups present in the molecule.
Solutions:
-
Use Milder Acidic Conditions: Attempt deprotection with a lower concentration of TFA (e.g., 5-10%) and monitor the reaction closely.
-
Alternative Deprotection Methods: For highly sensitive substrates, consider non-TFA methods. Options include:
-
HCl in an organic solvent (e.g., dioxane, ethyl acetate): This can sometimes offer different selectivity compared to TFA.[11][14]
-
Lewis acids (e.g., TMSI, ZnBr₂): These can be effective for certain substrates.[11]
-
Thermal Deprotection: In some cases, heating the Boc-protected amine in a suitable solvent can effect deprotection without the need for an acid catalyst.[15]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common Boc deprotection scenarios.
Protocol 1: Standard Boc Deprotection with TFA
This protocol is suitable for substrates without highly sensitive, acid-labile functionalities.
-
Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 30 minutes.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA in vacuo. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid. The product is typically obtained as a TFA salt.
Protocol 2: Boc Deprotection of a Tryptophan-Containing Peptide
This protocol incorporates a scavenger to prevent alkylation of the indole side chain.
-
Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Reaction: Add the cleavage cocktail to the resin-bound peptide (if on solid phase) or dissolve the peptide in the cocktail.
-
Incubation: Stir the mixture at room temperature for 2-3 hours.
-
Work-up:
-
Solid Phase: Filter the resin and wash with neat TFA. Precipitate the peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
-
Solution Phase: Remove the TFA in vacuo and proceed with purification.
-
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common Boc deprotection issues.
Caption: A logical workflow for troubleshooting Boc deprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Challenges of tert-butyl Cation Scavengers in Boc Deprotection
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide is designed to provide in-depth technical assistance for troubleshooting common issues associated with the use of tert-butyl cation scavengers during the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) protecting group. Here, you will find a comprehensive resource structured in a practical question-and-answer format, offering field-proven insights and solutions to enhance the efficiency and success of your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental problem that necessitates the use of scavengers in Boc deprotection?
A1: The acid-catalyzed cleavage of a Boc group, typically with strong acids like trifluoroacetic acid (TFA), proceeds via a mechanism that generates a highly reactive and electrophilic tert-butyl cation intermediate.[1] This carbocation can readily alkylate any nucleophilic sites within your molecule, leading to the formation of undesired byproducts.[2][3]
Q2: Which amino acid residues are particularly susceptible to modification by the tert-butyl cation?
A2: Amino acids with nucleophilic side chains are the primary targets for alkylation by the tert-butyl cation. The most sensitive residues include:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and readily undergoes S-tert-butylation.[5]
-
Tyrosine (Tyr): The activated phenolic ring can also be a target for alkylation.[3][5]
Q3: How do scavengers prevent these side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[4] They function by intercepting the reactive tert-butyl cation at a rate significantly faster than the nucleophilic residues of your substrate, thus preventing unwanted side reactions.[1] The choice of scavenger is critical and depends on the specific amino acid composition of your peptide or molecule.
Troubleshooting Guide
Issue 1: My LC-MS analysis shows a major peak with a +56 Da mass shift after Boc deprotection.
Possible Cause: This mass shift is a classic indicator of tert-butylation, where one or more nucleophilic residues in your compound have been modified by the tert-butyl cation.[6]
Solutions:
-
Incorporate a Scavenger: The most direct solution is to add a scavenger to your deprotection cocktail. The selection of the appropriate scavenger is paramount and is dictated by the sensitive amino acids present in your sequence.
-
Scavenger Selection:
-
For Tryptophan-containing compounds: Trialkylsilanes such as triethylsilane (TES) or triisopropylsilane (TIS) are highly effective.[6] Anisole can also be used.[4]
-
For Methionine-containing compounds: Thioanisole is the scavenger of choice to prevent S-alkylation.[6]
-
For Cysteine-containing compounds: 1,2-Ethanedithiol (EDT) is a commonly used and effective scavenger for protecting the thiol group.[4]
-
For Tyrosine-containing compounds: Phenolic compounds like phenol or anisole can act as decoys for the tert-butyl cation.[3]
-
Issue 2: The Boc deprotection is incomplete, even after extended reaction times.
Possible Causes:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[7] Standard conditions may not be sufficient for sterically hindered substrates.
-
Steric Hindrance: A bulky environment around the Boc-protected amine can impede the approach of the acid.[1]
-
Poor Resin Swelling (for Solid-Phase Synthesis): If the resin support is not adequately swelled, the acidic reagent cannot efficiently access all the reaction sites.[8]
Solutions:
-
Increase Acid Concentration: If using a diluted TFA solution (e.g., 50% in DCM), consider switching to neat TFA or a higher concentration. For particularly stubborn cases, 4M HCl in dioxane is a more potent alternative.[1]
-
Elevate Temperature: Gentle warming of the reaction mixture (e.g., to 40°C) can often drive the deprotection to completion. However, be aware that this can also increase the rate of side reactions, making the use of an effective scavenger cocktail even more critical.[1]
-
Optimize Solvent for Swelling: In solid-phase synthesis, ensure your chosen solvent system promotes good resin swelling. Interestingly, 100% TFA may not swell the resin as effectively as a 55% TFA solution in DCM.[8]
Issue 3: I am observing side products other than tert-butylation.
Possible Cause: Some scavengers can participate in or cause their own side reactions.
Examples and Solutions:
-
Reduction of Tryptophan: Triethylsilane (TES) in the presence of TFA can reduce the indole ring of tryptophan.[9] If you have a Trp-containing peptide and are observing this side reaction, consider switching to triisopropylsilane (TIS), which is more sterically hindered and less prone to this side reaction.
-
Oxidation of Methionine: The thioether of methionine can be oxidized to methionine sulfoxide (+16 Da). This is often exacerbated by aged reagents or exposure to air.[8]
-
Thiol Adducts with EDT: While an excellent scavenger, 1,2-ethanedithiol (EDT) has a notoriously strong and unpleasant odor. Chemically, it can sometimes form thioether byproducts.[10] For sensitive applications, consider a less odorous alternative like 3,6-dioxa-1,8-octanedithiol (DODT).[11]
-
Alkylation by Thioanisole: In the presence of very strong acids, thioanisole itself can lead to alkylation of sensitive residues like tryptophan and methionine.[12] Careful optimization of reaction conditions is necessary when using this scavenger.
In-Depth Scavenger Selection and Mechanistic Insights
The choice of scavenger is not arbitrary; it is a scientifically driven decision based on the principles of reaction kinetics and mechanisms.
Mechanism of Scavenging
The process of Boc deprotection and subsequent scavenging can be visualized as a competition for the electrophilic tert-butyl cation.
Caption: Boc deprotection and the competing scavenger pathway.
Classes of Scavengers and Their Mechanisms
-
Trialkylsilanes (TIS and TES): These act as hydride donors. The weak Si-H bond allows for the transfer of a hydride ion to the tert-butyl cation, reducing it to the volatile and inert isobutane gas.[13] TIS is more sterically hindered than TES, which can make it more selective and less likely to cause unwanted reductions of sensitive functional groups like the indole ring of tryptophan.[14]
-
Thiols (EDT and Thioanisole): These are potent nucleophiles that directly attack the tert-butyl cation.
-
Thioanisole is particularly effective for scavenging cations generated from the deprotection of Met(O) and for preventing S-alkylation of methionine.[15] However, it can cause modifications to tryptophan residues under certain conditions.[12]
-
EDT is a strong scavenger for the trityl cation and is also effective against the tert-butyl cation.[10] Its reducing properties are beneficial for keeping cysteine in its reduced state but can be problematic if other reducible functional groups are present.[16]
-
-
Aromatic Compounds (Anisole and Phenol): These electron-rich aromatic rings act as nucleophiles, undergoing Friedel-Crafts alkylation with the tert-butyl cation.[3] They are generally considered "softer" scavengers compared to thiols and silanes.
Scavenger Cocktails: A Synergistic Approach
For complex molecules, particularly peptides with multiple sensitive residues, a single scavenger is often insufficient. Scavenger cocktails are formulated to provide comprehensive protection.
Reagent K: A classic and robust scavenger cocktail with the following composition:[10]
-
TFA (82.5%): The strong acid for deprotection.
-
Phenol (5%): Protects tyrosine and other phenolic side chains.
-
Water (5%): A general scavenger that reacts with the tert-butyl cation to form tert-butanol.
-
Thioanisole (5%): Protects methionine and scavenges other cations.
-
EDT (2.5%): Protects cysteine and tryptophan.
The combination of these reagents provides a multi-pronged defense against a variety of reactive electrophiles generated during deprotection.
Quantitative Data on Scavenger Efficiency
The following table provides illustrative data on the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
| Data is illustrative and based on internal analysis and literature reports.[1] |
Experimental Protocols
Protocol 1: General Boc Deprotection with a Trialkylsilane Scavenger
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).
-
Reagent Addition: Add 5-10 equivalents of triisopropylsilane (TIS) to the solution.
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[4]
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by standard methods such as precipitation from cold ether or chromatography.
Protocol 2: Boc Deprotection of a Methionine-Containing Peptide on Resin
-
Reagent Preparation: Prepare a cleavage cocktail of TFA/thioanisole/1,2-ethanedithiol (EDT) (90:5:5 v/v/w).[4]
-
Deprotection: Add the cleavage cocktail to the resin-bound peptide.
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. The product can then be purified by reverse-phase HPLC.
Logical Decision-Making in Scavenger Selection
The choice of an appropriate scavenger or scavenger cocktail is a critical step in ensuring a successful Boc deprotection. The following flowchart provides a logical framework for this decision-making process.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Reagent - Wikipedia [en.wikipedia.org]
- 12. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Peptide Global Deprotection/Scavenger-Induced Side Reactions [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Difficult Amide Couplings Involving Sterically Hindered Amino Acids
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your go-to resource for navigating one of the more challenging aspects of synthetic chemistry: the formation of amide bonds with sterically hindered amino acids. My aim here is not just to provide protocols, but to offer insights into the causality behind experimental choices, empowering you to make informed decisions at the bench.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with a sterically hindered amino acid (e.g., Aib, N-methylated amino acids) is failing or giving very low yields. What are the most likely causes?
A: Low or no yield in these reactions typically points to a few key issues. The steric bulk around the amine or carboxylic acid can dramatically slow down the reaction rate.[1] Traditional coupling methods that work well for less hindered systems may be inefficient here.[2] The primary culprits are often:
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough to activate the sterically hindered carboxylic acid, or the activated intermediate is too short-lived.
-
Reduced Nucleophilicity of the Amine: The steric hindrance around the amine group physically blocks its approach to the activated carboxylic acid.[1]
-
Suboptimal Reaction Conditions: Factors like the choice of solvent, base, and temperature play a much more critical role in these challenging couplings.[1]
Q2: Which coupling reagents are most effective for sterically hindered amino acids?
A: For difficult couplings, you need to move beyond standard reagents like DCC/HOBt.[2] More potent "in-situ" activating reagents are generally required. These reagents rapidly convert the carboxylic acid into a highly reactive species.
Here's a breakdown of recommended reagents:
| Reagent Family | Examples | Key Features & Considerations |
| Uronium/Aminium Salts | HATU, HCTU, TBTU, COMU | Highly efficient and fast-acting. HATU is often the go-to for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the resulting OAt ester. COMU is a newer generation reagent with comparable efficiency to HATU but with a better safety profile as it doesn't contain potentially explosive HOBt or HOAt.[3] |
| Phosphonium Salts | PyBOP, PyAOP | Similar in function to uronium salts, generating reactive OBt or OAt esters. PyAOP is particularly effective for hindered couplings.[2] A key advantage of phosphonium reagents is that they can be used in excess without the risk of guanidinylation of the amine, a side reaction sometimes seen with uronium reagents. |
| Acid Halide Formation | TFFH, TCFH-NMI, SOCl₂ | Converting the carboxylic acid to an acid fluoride or chloride dramatically increases its reactivity.[4][5] Amino acid fluorides are especially effective for coupling sterically hindered α,α-disubstituted amino acids.[3] The TCFH-NMI combination allows for the in-situ generation of highly reactive acyl imidazolium ions, which have shown great success in challenging couplings with minimal racemization.[6] Thionyl chloride (SOCl₂) is a more "brute force" approach that can be effective when other methods fail, but may require harsher conditions.[7] |
| Other Reagents | T3P, DMTMM | T3P (propylphosphonic anhydride) is effective, especially in solution-phase synthesis, for hindered peptides.[3] DMTMM is notable for its ability to mediate couplings in aqueous or alcoholic solutions with low racemization.[3] |
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure, and when should I use them?
A: Additives are crucial for two main reasons: they increase the reaction rate and suppress racemization.[4] They work by forming an active ester intermediate that is more reactive than the initial activated species (like an O-acylisourea from a carbodiimide) but less prone to racemization.
-
HOBt (1-Hydroxybenzotriazole): The classic additive, it improves yields and reduces racemization when used with carbodiimides like DCC or EDC.
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt, leading to faster reactions and lower racemization levels. Coupling reagents based on HOAt, like HATU, are generally more efficient than their HOBt-based counterparts.
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOBt and HOAt.[3] It offers high coupling rates with low racemization and is incorporated into modern coupling reagents like COMU.[3]
For sterically hindered couplings, using a reagent that already incorporates HOAt or OxymaPure (like HATU or COMU) is highly recommended. If using a carbodiimide like DIC, the addition of HOAt or OxymaPure is essential.[3]
Q4: How do I choose the right solvent and base for a difficult coupling?
A: Solvent choice can significantly impact reaction outcomes by affecting solubility and reaction rates.
-
Solvents: DMF is a common choice, but for some hindered couplings, less polar solvents like DCM or THF can be beneficial.[4][8] It is critical to use anhydrous solvents to prevent hydrolysis of the activated intermediate.[1]
-
Bases: A non-nucleophilic, sterically hindered base is generally preferred to minimize side reactions. Diisopropylethylamine (DIPEA) is a standard choice.[9] For particularly sensitive couplings, a weaker base like 2,4,6-collidine might be necessary, especially when using reagents like triphosgene (BTC) to avoid reactions with the solvent.[3]
Q5: I'm still getting low yields. Should I increase the temperature?
A: Yes, for sluggish reactions, increasing the temperature can be very effective. A protocol involving the in-situ formation of acyl fluorides followed by reaction with the amine at elevated temperatures has been shown to be successful for coupling sterically hindered substrates where standard methods have failed.[10][11]
However, be aware that higher temperatures can also increase the risk of racemization.[1] This is a trade-off that needs to be carefully managed. If you increase the temperature, consider using a coupling reagent/additive combination known for its ability to suppress racemization, such as COMU or those based on HOAt.[3]
Advanced Troubleshooting and Alternative Strategies
Microwave-Assisted Peptide Synthesis (MAPS)
For particularly challenging sequences, microwave energy can be a powerful tool. It significantly accelerates both coupling and deprotection steps, often leading to higher purity and yields in a fraction of the time.[12][13] Microwave heating can help overcome the kinetic barriers associated with sterically hindered couplings.[14] This technique has been successfully applied to the synthesis of difficult peptides that fail under conventional conditions.[15]
Caption: Troubleshooting workflow for sterically hindered amide couplings.
Experimental Protocols
Protocol 1: General Procedure for a Difficult Coupling using HATU
-
Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the sterically hindered carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Coupling: In a separate flask, dissolve the sterically hindered amine (1.0 eq) in anhydrous DMF. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For very sluggish reactions, the temperature can be gradually increased to 40-50°C.
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography.[1][9]
Protocol 2: In-Situ Acyl Fluoride Formation for Extremely Hindered Couplings
-
Acyl Fluoride Generation: Dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM. Add a fluorinating agent such as TFFH (1.1 eq) and a non-nucleophilic base like DIPEA (2.2 eq). Stir at room temperature for 10-15 minutes to generate the acyl fluoride.[1]
-
Coupling: Add the amine (1.0 eq) to the solution containing the in-situ generated acyl fluoride.
-
Reaction & Work-up: Stir at room temperature or elevate the temperature if necessary.[10] Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings. Follow the work-up procedure described in Protocol 1.
Final Thoughts
Successfully coupling sterically hindered amino acids is a matter of moving beyond standard protocols and employing more powerful tools. By understanding the principles of activation and the role of each component in the reaction mixture, you can systematically troubleshoot and optimize your way to a successful synthesis. Remember that for the most challenging cases, advanced techniques like microwave-assisted synthesis may provide the breakthrough you need.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Stability issues of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate under various conditions
Welcome to the technical support center for Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the successful progression of your research.
Introduction to Stability Considerations
This compound is a chiral amino acid ester derivative widely used in the synthesis of complex organic molecules, particularly in pharmaceutical research. Its utility is largely attributed to the presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine, which allows for selective reactions at other functional sites. However, the stability of this compound is not absolute and is highly dependent on the experimental conditions. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible results.
The primary points of potential instability in the molecule are the Boc-protected amine and the ethyl ester functional groups. The cyclopentane ring itself is generally stable under common synthetic conditions.[1][2][3][4][5] This guide will focus on the lability of the Boc and ester groups under various conditions.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments, their likely causes related to the stability of this compound, and actionable solutions.
Issue 1: Unexpected Deprotection of the Boc Group
Symptom: You observe the formation of the free amine, Ethyl (1R,2S)-2-aminocyclopentanecarboxylate, in your reaction mixture or upon workup, as confirmed by techniques like TLC, LC-MS, or NMR.
Probable Cause: The Boc (tert-butyloxycarbonyl) group is notoriously sensitive to acidic conditions.[6][7][8] Even trace amounts of acid can catalyze its removal. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.[6][8]
Solutions:
-
Strict pH Control:
-
Ensure all reagents and solvents are free from acidic impurities. For instance, some grades of chlorinated solvents like dichloromethane can contain trace amounts of HCl. Consider passing them through a plug of basic alumina before use.
-
If your reaction requires acidic conditions for other functional groups, the Boc group will likely be cleaved. In such cases, a different protecting group strategy may be necessary.
-
-
Reaction Workup:
-
Avoid acidic aqueous workups (e.g., washing with dilute HCl) if you intend to keep the Boc group intact.
-
Use neutral or slightly basic washes, such as saturated sodium bicarbonate solution, to quench any residual acid.
-
-
Chromatography:
-
Silica gel is inherently acidic and can cause Boc deprotection on the column. To mitigate this, you can neutralize the silica gel by preparing a slurry with a small percentage of a non-nucleophilic base like triethylamine in the eluent.
-
Experimental Protocol: Neutralization of Silica Gel for Chromatography
-
Prepare your desired solvent system (eluent).
-
Add triethylamine to the eluent to a final concentration of 0.1-1% (v/v).
-
Prepare a slurry of the silica gel in this triethylamine-containing eluent.
-
Pack the column with the neutralized silica gel slurry.
-
Equilibrate the column by running 2-3 column volumes of the eluent through it before loading your sample.
Issue 2: Hydrolysis or Transesterification of the Ethyl Ester
Symptom: Your analysis shows the presence of (1R,2S)-2-(boc-amino)cyclopentanecarboxylic acid (from hydrolysis) or a different alkyl ester (from transesterification).
Probable Cause:
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either strongly acidic or basic conditions. Basic hydrolysis (saponification) is generally faster and more common.
-
Transesterification: If your reaction mixture contains other alcohols (e.g., methanol, isopropanol) and a catalyst (acid or base), the ethyl group of the ester can be exchanged for the alkyl group of the alcohol solvent.[9][10][11][12]
Solutions:
-
Avoiding Hydrolysis:
-
For reactions under basic conditions, use non-aqueous bases where possible.
-
If an aqueous basic workup is necessary, perform it at low temperatures (e.g., 0 °C) and for a minimal amount of time to reduce the rate of hydrolysis.
-
Under acidic conditions, hydrolysis is also possible, though often slower than Boc deprotection. Anhydrous acidic conditions are preferred if the ester must be preserved.[13]
-
-
Preventing Transesterification:
-
Use aprotic solvents or the same alcohol as the ester (in this case, ethanol) to avoid transesterification.
-
If the use of another alcohol as a solvent is unavoidable, consider if the resulting transesterified product is acceptable or if the reaction can be performed at a lower temperature to minimize this side reaction.
-
Data Summary: Relative Stability of Functional Groups
| Functional Group | Conditions to Avoid | Potential Degradation Product |
| Boc-Amine | Strong and mild acids, high temperatures | Free amine |
| Ethyl Ester | Strong acids and bases (especially aqueous), other alcohols with a catalyst | Carboxylic acid, other alkyl esters |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: To ensure long-term stability, the compound should be stored in a cool, dry place.[14][15][16] A refrigerator (2-8°C) is recommended.[14] It should be kept in a tightly sealed container to protect it from moisture, which could contribute to hydrolysis over time.
Q2: Can I use strong bases like NaOH or KOH with this compound?
A: The use of strong aqueous bases like sodium hydroxide or potassium hydroxide is generally not recommended as they can readily hydrolyze the ethyl ester to the corresponding carboxylic acid.[17] If basic conditions are required, consider using non-nucleophilic organic bases such as triethylamine or diisopropylethylamine in anhydrous solvents.
Q3: Is the Boc group stable to catalytic hydrogenation conditions?
A: Yes, the Boc group is generally stable to catalytic hydrogenation (e.g., H₂, Pd/C).[7] This makes it a useful protecting group in synthetic strategies where other groups, like benzyl (Bn) or carbobenzyloxy (Cbz), need to be removed in its presence.
Q4: What about the thermal stability of this compound?
A: While the cyclopentane ring and the ethyl ester are relatively stable to heat, the Boc group can be thermally labile.[18][19] High temperatures, especially in the presence of protic solvents, can lead to the cleavage of the Boc group.[19][20] It is advisable to conduct reactions at moderate temperatures unless thermal Boc deprotection is the desired outcome.
Q5: I see a new spot on my TLC plate after leaving my reaction mixture overnight. What could it be?
A: This could be due to several factors. If the reaction was run under acidic conditions, the new, more polar spot is likely the deprotected amine. If the reaction was basic and contained water, it could be the hydrolyzed carboxylic acid. If your solvent was an alcohol other than ethanol, it might be the transesterified product. It is recommended to run co-spots with authentic samples of the potential byproducts if available, and to analyze the mixture by LC-MS to identify the components.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound under different conditions.
Caption: Primary degradation pathways of the title compound.
Concluding Remarks
By understanding the inherent stability characteristics of this compound and by carefully controlling experimental parameters, researchers can minimize the formation of unwanted byproducts and ensure the successful outcome of their synthetic endeavors. This guide provides a foundation for troubleshooting common issues, but as with all chemical research, careful observation and analytical rigor are paramount.
References
- 1. fiveable.me [fiveable.me]
- 2. 4.2 Cycloalkanes and Their Relative Stabilities – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ring Strain in Cycloalkanes [quimicaorganica.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Transesterification - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. CAS 1140972-29-7 | this compound - Synblock [synblock.com]
- 16. This compound, CasNo.1140972-29-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 17. reddit.com [reddit.com]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Chiral Purity Analysis of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Welcome to the technical support guide for the chiral purity analysis of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust and reliable HPLC methods for this specific analyte. The enantiomeric purity of this compound is critical, as the undesired enantiomer can have different pharmacological or toxicological profiles.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions you may have when setting up your analytical method.
Q1: What type of Chiral Stationary Phase (CSP) is most effective for separating the enantiomers of this compound?
Answer: For an N-Boc protected cyclic amino acid ester like this, polysaccharide-based and macrocyclic glycopeptide-based CSPs are the most effective starting points.
-
Polysaccharide-Based CSPs: Columns with coated or immobilized amylose or cellulose derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are highly recommended.[1] These phases offer a versatile combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving N-protected amino acid derivatives.[2] The rigid cyclopentane ring and the bulky Boc group create a distinct three-dimensional structure that these CSPs can effectively differentiate.
-
Macrocyclic Glycopeptide-Based CSPs: Phases like those based on Teicoplanin or Ristocetin A (e.g., Astec® CHIROBIOTIC® T and R) are also excellent candidates.[3] They are known for their multimodal capabilities and have demonstrated success in resolving a wide range of N-blocked amino acids in both reversed-phase and polar organic modes.[3][4]
Your initial screening should ideally include at least one amylose-based and one cellulose-based column to explore different selective interactions.
Q2: What are the recommended starting mobile phase conditions for method development?
Answer: The choice of mobile phase is intrinsically linked to the CSP and the desired chromatographic mode. Here are two robust starting points:
| Mode | Mobile Phase Composition | Additives | Rationale & Comments |
| Normal Phase (NP) | Hexane / Isopropanol (IPA) (90:10, v/v) or Hexane / Ethanol (EtOH) (90:10, v/v) | 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid | NP mode is often the first choice for polysaccharide CSPs. The alcohol component (IPA or EtOH) acts as the polar modifier that competes with the analyte for polar interaction sites on the CSP. The acidic additive is crucial to suppress the deprotonation of the Boc-amino group's N-H proton, ensuring a consistent analyte state and preventing peak tailing.[5] |
| Reversed-Phase (RP) | Acetonitrile / Water (50:50, v/v) or Methanol / Water (60:40, v/v) | 10-20 mM Ammonium Acetate or Ammonium Formate (adjust pH to 4-6) | RP mode is highly effective with macrocyclic glycopeptide CSPs and can also work for some polysaccharide columns.[3] The buffer controls the pH and provides ions that can participate in the chiral recognition mechanism. This mode is often preferred for its compatibility with LC-MS applications.[3] |
Q3: How should I properly prepare my sample for analysis?
Answer: Proper sample preparation is critical to avoid chromatographic issues like peak splitting or broadening.
-
Solvent Selection: The ideal approach is to dissolve your sample directly in the initial mobile phase. If solubility is an issue, use a solvent that is weaker than or has a similar elution strength to your mobile phase.[6] For example, in a Hexane/IPA (90/10) system, dissolving the sample in pure hexane or a 95/5 mixture is preferable to dissolving it in pure IPA. Injecting a sample in a much stronger solvent can cause severe peak distortion.[7][8]
-
Concentration: Start with a concentration of approximately 0.5 to 1.0 mg/mL. High concentrations can lead to column overload, resulting in broad, fronting, or tailing peaks.[9]
-
Filtration: Always filter your sample solution through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent to remove particulates that could block the column frit.
Q4: How does column temperature affect chiral separation, and what temperature should I use?
Answer: Temperature is a powerful but often unpredictable tool for optimizing chiral separations. Its effect is a complex thermodynamic relationship between the analyte, mobile phase, and the CSP.[10]
-
General Trend: In many cases, lower temperatures (e.g., 10-25°C) improve resolution. This is because the enthalpic (binding) differences between the enantiomer-CSP complexes are enhanced at lower temperatures, leading to greater selectivity.[11][12]
-
Exceptions: Occasionally, increasing the temperature can improve resolution or even reverse the elution order of the enantiomers.[10] This can be due to changes in the conformation of the chiral selector on the CSP.
-
Recommendation: Start your analysis at a controlled ambient temperature (e.g., 25°C). If the resolution is insufficient, evaluating lower temperatures (e.g., 15°C) and higher temperatures (e.g., 40°C) is a key optimization step.
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis.
Q5: I am seeing poor or no separation between the enantiomers (Resolution < 1.5). What are the steps to resolve this?
Answer: Achieving baseline resolution is the primary goal. If you are struggling with co-eluting peaks, follow this systematic approach.
Figure 1: Troubleshooting workflow for poor enantiomeric resolution.
-
Verify CSP Choice: Ensure you are using a suitable column type as discussed in Q1. If your current column shows no hint of separation (i.e., not even a shoulder), it may lack the necessary chiral recognition mechanism for your analyte. Screening a CSP from a different class is recommended.[9]
-
Optimize Mobile Phase: This is the most impactful step.
-
In Normal Phase: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA). A small change can dramatically affect selectivity.
-
In Reversed-Phase: Change the organic modifier (Acetonitrile vs. Methanol) as they interact differently with the CSP. Also, adjust the pH of the buffer, as the ionization state of any residual silanols and the analyte can influence retention.
-
-
Adjust Temperature: As detailed in Q4, test temperatures both below and above your initial setting. A van't Hoff plot (ln(α) vs 1/T) can help determine if the separation is enthalpy or entropy-controlled.[11]
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can enhance resolution, especially if the separation is limited by mass transfer kinetics.
Q6: My chromatographic peaks are tailing or fronting. How can I improve the peak shape?
Answer: Poor peak shape compromises resolution and integration accuracy. The cause is often related to secondary chemical interactions or physical issues.
| Symptom | Probable Cause | Recommended Solution |
| Tailing Peak | Secondary Interactions: Unwanted interactions between the analyte and active sites (e.g., silanols) on the stationary phase. | Add a mobile phase modifier. For this analyte, 0.1% TFA in normal phase or maintaining an appropriate buffer pH in reversed-phase is critical to ensure a single, stable chemical form of the analyte.[9] |
| Fronting/Tailing Peak | Column Overload: Injecting too much sample mass, saturating the stationary phase. | Dilute the sample. Prepare and inject a 1:10 and 1:100 dilution. If the peak shape improves and retention time stabilizes, the original sample was overloaded.[6][9] |
| Tailing Peak | Column Contamination/Damage: Accumulation of strongly retained impurities or a void at the column inlet. | Flush the column with a strong solvent (consult manufacturer's guidelines). For immobilized polysaccharide CSPs, specific regeneration procedures may be available.[13] If flushing fails, the column may need replacement. |
Q7: I am observing split peaks in my chromatogram. What is causing this?
Answer: Peak splitting can be frustrating and typically points to an issue at the point of injection or the column inlet.
Figure 2: Decision process for troubleshooting split peaks.
-
Sample Solvent Incompatibility: This is the most common cause. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to distort as it enters the column. Solution: Prepare the sample in the mobile phase.[7][8]
-
Blocked Column Inlet Frit or Void: If all peaks in the chromatogram (including any impurities or the solvent front) are split, it indicates a physical problem at the head of the column. Particulates may be blocking the inlet frit, creating a non-uniform flow path. Solution: Disconnect the column and backflush it according to the manufacturer's instructions. If the problem persists, the column may have a void and require replacement.[8][14]
-
Co-eluting Impurity: If what appears to be a split peak is actually two closely eluting compounds, changing the selectivity of the method (e.g., by altering the mobile phase or trying a different CSP) should resolve them into two distinct peaks.[14]
Exemplary Experimental Protocol
This protocol provides a robust starting point for your method development.
Objective: To establish a baseline HPLC method for determining the chiral purity of this compound.
1. Materials & Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate), immobilized on 5 µm silica (e.g., CHIRALPAK® IA or Lux® Amylose-1), 250 x 4.6 mm.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA).
-
Sample: this compound standard and a racemic (or diastereomeric) mixture for method development.
2. Chromatographic Conditions (Starting Point):
| Parameter | Setting |
| Mobile Phase | n-Hexane / IPA / TFA (90 : 10 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.5 mg/mL dissolved in Hexane/IPA (90:10, v/v) |
3. Method Development & System Suitability:
-
Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Racemate Injection: Inject the racemic mixture to confirm that the method separates the two enantiomers.
-
System Suitability Test (SST): The separation is considered acceptable if the resolution (Rs) between the enantiomer peaks is ≥ 1.5.
-
Optimization: If resolution is below 1.5, systematically adjust the IPA concentration (e.g., try 8%, 12%, 15%) and/or the temperature (e.g., 15°C, 35°C) as described in the troubleshooting section.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. agilent.com [agilent.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 12. academic.oup.com [academic.oup.com]
- 13. chiraltech.com [chiraltech.com]
- 14. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Technical Support Center: Synthesis of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
Welcome to the technical support guide for the synthesis and purification of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable chiral building block. We will address specific experimental issues, provide validated protocols, and explain the chemical principles behind our troubleshooting recommendations.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, hands-on problems that may arise during the synthesis and purification of the target compound.
Question 1: My final product shows multiple spots on TLC/peaks in HPLC, with some being very close to the main product. What are these and how do I remove them?
Answer:
This is the most frequently encountered issue and is almost certainly due to the presence of diastereomeric impurities . The target molecule, this compound, has two stereocenters. Incomplete stereocontrol in the synthetic steps leading to the starting amine can introduce other isomers, primarily the (1S,2R)-enantiomer and the trans diastereomers, (1R,2R) and (1S,2S).
Causality:
-
Starting Material Purity: The isomeric purity of the starting material, ethyl (1R,2S)-2-aminocyclopentanecarboxylate, directly dictates the purity of the final product.
-
Epimerization: While less common under standard Boc-protection conditions (which are typically basic or neutral), harsh reaction conditions or a non-stereoconservative synthesis of the parent amine can lead to the formation of other isomers[1][2].
Identification and Removal Strategy:
These impurities are notoriously difficult to separate from the desired product due to their similar physical properties. A systematic approach is required.
Table 1: Common Impurities and Primary Removal Strategies
| Impurity Name | Structure | Likely Source | Primary Removal Method |
|---|---|---|---|
| (1S,2R)-enantiomer | Enantiomer of target | Racemic starting amine | Chiral Chromatography |
| (1R,2R) & (1S,2S) diastereomers | trans isomers | Impure starting amine | Flash Column Chromatography, Recrystallization |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Excess reagent used | Aqueous workup, Vacuum |
| Unreacted Starting Amine | Ethyl (1R,2S)-2-aminocyclopentanecarboxylate | Incomplete reaction | Acidic wash during workup |
| Di-Boc Product | N,N-di(Boc) amine | Side reaction | Careful chromatography |
Experimental Protocol 1: High-Resolution Flash Column Chromatography
Flash chromatography is the most effective method for removing the trans diastereomers. Due to the small polarity difference, a high-resolution setup is necessary.
-
Column Selection: Use a high-quality silica gel (40-63 µm particle size). A longer, narrower column will provide better separation than a short, wide one.
-
Solvent System Selection: The key is to find a solvent system that maximizes the difference in retention factor (ΔRf). Start with a low-polarity mobile phase and gradually increase polarity. Hexane/Ethyl Acetate or Heptane/Ethyl Acetate are excellent starting points.
-
Loading: Load the crude product onto the column using a minimal amount of dichloromethane or the mobile phase. Dry loading (adsorbing the compound onto a small amount of silica first) is highly recommended for optimal resolution.
-
Elution: Employ a very shallow gradient elution. For example, start with 5% Ethyl Acetate in Hexane and increase to 20% over 20-30 column volumes. The trans isomers typically elute slightly before the desired cis product.
-
Fraction Analysis: Collect small fractions and analyze them carefully by TLC or HPLC before combining.
Table 2: Recommended Solvent Systems for Flash Chromatography
| Solvent System | Ratio (v/v) | Expected Rf of (1R,2S) product | Notes |
|---|---|---|---|
| Hexane:Ethyl Acetate | 90:10 | ~0.30 | Good starting point for general separation. |
| Heptane:Ethyl Acetate | 85:15 | ~0.35 | Can offer sharper peaks than hexane. |
| Toluene:Acetone | 95:5 | ~0.40 | Alternative system if acetate esters cause issues. |
Workflow for Isomer Identification and Separation
Caption: Workflow for isolating the pure (1R,2S) isomer.
Question 2: My reaction is complete, but the product is a persistent oil that won't solidify. How can I purify it?
Answer:
Boc-protected amino esters are frequently oils or low-melting solids, making crystallization challenging.[3] If standard workup and evaporation from a solvent like ethyl acetate or dichloromethane yields an oil, do not immediately resort to chromatography.
Causality:
-
Residual Solvents: Trace amounts of high-boiling solvents (like DMF or DMSO) or even workup solvents can prevent solidification.
-
Minor Impurities: Small amounts of impurities can act as "crystal lattice disruptors," preventing the ordered packing required for crystallization.
-
Inherent Product Nature: The compound itself may simply be a viscous oil at room temperature.
Troubleshooting and Purification Strategy:
-
Ensure Purity: First, confirm the oil is of high purity (>95%) via NMR or HPLC. If significant impurities are present, column chromatography (as described in Question 1) is necessary before attempting crystallization.
-
High Vacuum Drying: Dry the oil under high vacuum (e.g., <1 mmHg) at a slightly elevated temperature (30-40°C) for several hours to remove all residual solvents.
-
Trituration: This is the most effective first step. Add a non-polar solvent in which the product is insoluble, such as hexane, heptane, or diethyl ether.[4] Vigorously stir or sonicate the mixture. The product should precipitate as a solid or powder, while oil-soluble impurities remain in the solvent.
-
Recrystallization: If trituration yields a solid, you can attempt recrystallization to further enhance purity. A common and effective method is using an ethyl acetate/hexane solvent system.
-
Dissolve the solid in a minimal amount of warm ethyl acetate.
-
Slowly add hexane until the solution becomes faintly cloudy (the point of saturation).
-
Add a drop or two of ethyl acetate to redissolve the cloudiness.
-
Allow the solution to cool slowly to room temperature, then to 0-4°C to induce crystallization.
-
-
Seeding: If the product remains an oil even after trituration attempts, adding a "seed crystal" from a previous successful batch can initiate crystallization.[3]
Workflow for Troubleshooting an Oily Product
Caption: Decision workflow for handling an oily product.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to confirm the purity and stereochemistry of my final product?
A: A combination of techniques is essential for full characterization.
Table 3: Recommended Analytical Methods
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H and ¹³C NMR | Structural confirmation and assessment of chemical purity. | Confirms the presence of Boc, ethyl ester, and cyclopentane ring protons. Absence of signals from starting materials or solvents indicates purity. Specific coupling patterns can help infer cis/trans stereochemistry. |
| HPLC (Reverse-Phase) | Quantifies chemical purity. | A single, sharp peak indicates high purity. Can separate some diastereomers but not enantiomers. |
| Chiral HPLC | Determines enantiomeric and diastereomeric purity. | This is the gold standard for stereochemical purity. A suitable chiral stationary phase (CSP), often based on polysaccharides, can resolve all four possible isomers.[5][6] |
| Mass Spectrometry (LC-MS) | Confirms molecular weight. | Provides the molecular ion peak corresponding to the product's mass (C₁₃H₂₃NO₄, MW: 257.33)[7][8]. |
Q2: I need to scale up this purification. Is column chromatography feasible or should I focus on crystallization?
A: For multi-gram or kilogram scale, flash chromatography becomes costly and generates significant solvent waste. The preferred industrial method is crystallization . If your compound can be solidified (see Question 2), developing a robust crystallization protocol is far more economical and scalable. If diastereomeric purity is the main issue, you may need to perform an initial chromatographic separation on a smaller scale to generate highly pure seed crystals, which can then be used to crystallize the bulk of the material.[3]
Q3: Can I use a different base or solvent for the Boc-protection step?
A: Yes, the Boc-protection of amines is a very robust reaction with many variations.[9][10] The choice depends on the scale and the properties of your starting amine salt (e.g., hydrochloride vs. free base).
-
Biphasic Conditions: Using a base like sodium bicarbonate or sodium hydroxide in a water/THF or water/dichloromethane mixture is common and effective for neutralizing amine salts in situ.[9]
-
Anhydrous Conditions: If starting with the free amine, a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent like dichloromethane (DCM), acetonitrile, or THF works well.[10] Using a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction but may increase the risk of side products if not controlled.[11][12]
Q4: What are the risks of side reactions during the Boc-protection step?
A: While generally a clean reaction, a few side products can form.
-
Di-Boc Product: Over-protection to form the N,N-di(Boc) derivative can occur, especially with prolonged reaction times or a large excess of Boc₂O and a strong base/catalyst like DMAP.[11][13] This impurity is less polar and can be separated by chromatography.
-
tert-Butylation: The t-butyl cation, a byproduct of Boc group cleavage (not formation), can alkylate nucleophilic sites on the molecule.[14] This is not a concern during the protection step itself but is critical to remember during subsequent deprotection steps.
-
Urea Formation: If using coupling reagents other than Boc-anhydride, side reactions can form urea byproducts, which can complicate purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral chromatography – Chiralpedia [chiralpedia.com]
- 7. CAS 1140972-29-7 | this compound - Synblock [synblock.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 12. Boc Protected Compounds [pt.bzchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to Boc and Cbz Protecting Groups for Amino Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development, the judicious selection of protecting groups is a critical determinant of success. The ability to mask the reactivity of a functional group, perform a desired transformation elsewhere in the molecule, and then cleanly remove the mask is a foundational concept. Among the arsenal of protecting groups for amines, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups have long stood as pillars of reliability and versatility.
This guide provides an in-depth, objective comparison of the Boc and Cbz protecting groups as applied to amino esters. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of their reactivity, provide field-proven experimental protocols, and offer a decision-making framework to empower researchers in their synthetic planning.
The Principle of Orthogonality: A Cornerstone of Modern Synthesis
Modern synthetic strategies for complex molecules often require the presence of multiple protecting groups. The concept of orthogonality is paramount: each protecting group must be removable under a specific set of conditions that do not affect the others.[1][2] The distinct cleavage conditions for Boc (acid-labile) and Cbz (hydrogenolysis) are a classic example of an orthogonal protecting group strategy, allowing for the selective deprotection of one amine in the presence of another.[3][4]
Head-to-Head Comparison: Boc vs. Cbz
The choice between Boc and Cbz is not arbitrary; it is dictated by the specific chemical context of the synthetic route, including the stability of the substrate and the presence of other functional groups.
| Characteristic | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) |
| Structure | t-Bu-O-(C=O)- | Bn-O-(C=O)- |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O)[5][6], BOC-ON[7] | Benzyl chloroformate (Cbz-Cl)[3][8], Cbz-OSu |
| Protection Conditions | Mild basic conditions (e.g., NaHCO₃, Et₃N, DMAP) in various solvents (THF, dioxane, water)[5][9] | Mild basic conditions (e.g., Na₂CO₃, NaHCO₃), pH 8-10[4][8] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation[9][10] | Stable to mild acids and bases[4] |
| Cleavage Conditions | Strong acids (e.g., TFA, HCl in dioxane)[3][5][11] | Catalytic hydrogenolysis (H₂, Pd/C)[3][5][12]; strong acids (HBr/AcOH)[1] |
| Byproducts of Cleavage | Isobutylene and CO₂[3] | Toluene and CO₂[8] |
| Key Advantages | Orthogonal to Cbz and Fmoc; high yields in protection reactions[5][9]; stable to a wide range of nucleophilic and basic conditions. | Orthogonal to Boc and Fmoc[4]; protected products are often crystalline[8]; stable to the acidic conditions used for Boc removal. |
| Key Limitations | Acid-labile, limiting its use with acid-sensitive substrates[13]; cleavage can generate a reactive tert-butyl cation. | Not suitable for substrates with other reducible groups (e.g., alkynes, alkenes, some benzyl ethers)[12]; Cbz-Cl is moisture-sensitive and corrosive.[14][15] |
Chemical Structures and Deprotection Mechanisms
The distinct cleavage pathways for Boc and Cbz groups are fundamental to their utility.
Caption: General structures of Boc- and Cbz-protected amino esters.
Boc Deprotection: An Acid-Catalyzed Elimination
The deprotection of a Boc group proceeds via an E1 elimination mechanism initiated by protonation of the carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA).[3] This leads to the formation of a stable tert-butyl cation, which is subsequently quenched by a scavenger or the solvent, releasing the free amine after decarboxylation of the intermediate carbamic acid.[3]
Caption: Boc deprotection mechanism.
Cbz Deprotection: A Reductive Cleavage
The Cbz group is typically removed by catalytic hydrogenolysis.[12] The reaction takes place on the surface of a palladium catalyst, where the benzyl C-O bond is reductively cleaved by hydrogen gas, yielding toluene and the unstable carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates to give the free amine.[8]
Caption: Cbz deprotection mechanism.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are detailed protocols for the protection and deprotection of L-Alanine methyl ester. These protocols are designed to be self-validating, with clear steps and rationales.
Protocol 1: Boc Protection of L-Alanine Methyl Ester
This procedure utilizes di-tert-butyl dicarbonate (Boc₂O), a stable and easy-to-handle reagent for introducing the Boc group.[5][16]
Materials:
-
L-Alanine methyl ester hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Suspend L-Alanine methyl ester hydrochloride in DCM.
-
Basification: Cool the suspension to 0 °C in an ice bath and add triethylamine dropwise. Stir for 15 minutes to generate the free amine in situ.
-
Boc₂O Addition: Add a solution of Boc₂O in DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino ester, typically as a colorless oil or low-melting solid.
Rationale: The use of triethylamine is twofold: it deprotonates the amino ester hydrochloride to the free amine and neutralizes the HCl generated during the reaction. The reaction is performed at 0 °C initially to control the exothermicity.
Protocol 2: Cbz Protection of L-Alanine Methyl Ester
This classic Schotten-Baumann procedure uses benzyl chloroformate (Cbz-Cl) under aqueous basic conditions.[4][8]
Materials:
-
L-Alanine methyl ester hydrochloride (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Water
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve L-Alanine methyl ester hydrochloride and sodium carbonate in water.
-
Cbz-Cl Addition: Cool the solution to 0 °C and add benzyl chloroformate dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Extract the aqueous mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Isolation: Acidify the aqueous layer to pH 2 with 1M HCl and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.
Rationale: The reaction is run in a biphasic system where the sodium carbonate maintains a basic pH (typically 8-10) to neutralize the HCl produced and keep the amine deprotonated.[8] Vigorous stirring is essential to ensure adequate mixing of the immiscible reactants.
Protocol 3: Boc Deprotection
This protocol uses trifluoroacetic acid (TFA) for efficient and rapid cleavage of the Boc group.[3][5]
Materials:
-
Boc-L-Alanine methyl ester (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the Boc-protected amino ester in DCM.
-
TFA Addition: Add an equal volume of TFA to the solution at room temperature.
-
Reaction: Stir the mixture for 1-2 hours. Effervescence (CO₂) will be observed.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting amino ester will be the TFA salt.
Rationale: TFA is a strong acid that effectively cleaves the Boc group. The reaction is typically fast and clean. The product is isolated as a salt, which can often be used directly in the next step.
Protocol 4: Cbz Deprotection by Catalytic Hydrogenolysis
This method provides a mild and neutral condition for Cbz removal.[4][12]
Materials:
-
Cbz-L-Alanine methyl ester (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
Procedure:
-
Setup: Dissolve the Cbz-protected amino ester in methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature until the reaction is complete (monitored by TLC).
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected amino ester.
Rationale: Catalytic hydrogenolysis is a highly effective and clean method for Cbz deprotection. It is crucial to ensure the complete removal of the palladium catalyst by filtration through Celite, as residual palladium can interfere with subsequent reactions.
Decision-Making Workflow
The selection of an appropriate protecting group is a critical step in synthetic design. The following flowchart provides a simplified decision-making framework.
References
- 1. biosynth.com [biosynth.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. Application of Boc-anhydride [en.highfine.com]
A Comparative Guide to HPLC and NMR Analysis for Structural Confirmation of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
In the landscape of modern drug discovery, the structural integrity and stereochemical purity of chiral building blocks are paramount.[1][2][3] Molecules such as Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate, a constrained amino acid ester, are integral components in the synthesis of complex pharmaceutical agents. Their precise three-dimensional architecture often dictates biological activity and safety, making unambiguous structural confirmation a critical step in the synthetic workflow.[2][4]
This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive structural and stereochemical elucidation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data to provide a self-validating analytical system.
The Analytical Imperative: Structure and Stereochemistry
This compound possesses two stereocenters, giving rise to four possible stereoisomers. The desired (1R,2S) configuration represents a cis relationship between the amino and ester functionalities on the cyclopentane ring. An effective analytical strategy must therefore not only confirm the molecular structure but also definitively establish this relative stereochemistry and assess enantiomeric purity.
High-Performance Liquid Chromatography (HPLC): A Tool for Purity and Enantiomeric Separation
Chiral HPLC is a powerful technique for separating enantiomers and diastereomers, making it indispensable for assessing the stereochemical purity of chiral compounds.[5] The separation is achieved by exploiting the differential interactions between the stereoisomers and a chiral stationary phase (CSP).[5]
The Principle of Chiral Recognition in HPLC
Chiral chromatography separates enantiomers based on their different stereoselective interactions with a chiral selector, which can be part of the stationary or mobile phase.[6] For compounds like N-Boc protected amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[7] These CSPs form transient diastereomeric complexes with the enantiomers, leading to different retention times and, consequently, their separation.[7]
Experimental Protocol: Chiral HPLC Analysis
Objective: To determine the stereochemical purity of this compound, separating it from its enantiomer and potential diastereomers.
Instrumentation:
-
HPLC System with a UV detector (e.g., Agilent 1260 Infinity II or equivalent)
-
Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) on 5 µm silica gel, 250 x 4.6 mm
-
Data Acquisition and Processing Software
Reagents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA, HPLC grade)
-
Sample of this compound
-
Reference standards for other stereoisomers (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase prior to use.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
-
Analysis: Inject the sample and monitor the chromatogram. The desired (1R,2S) enantiomer will have a specific retention time. The presence of other stereoisomers will be indicated by separate peaks.
Interpreting the HPLC Data
The primary output of the HPLC analysis is a chromatogram showing detector response as a function of time. For a pure sample of this compound, a single major peak is expected. The presence of its enantiomer, (1S,2R)-2-(boc-amino)cyclopentanecarboxylate, would appear as a separate, well-resolved peak. Diastereomers, such as the trans isomers, would also have distinct retention times. The peak area of each isomer is proportional to its concentration, allowing for the calculation of enantiomeric excess (ee) and diastereomeric ratio (dr).
| Parameter | HPLC Analysis |
| Primary Information | Stereochemical purity (enantiomeric and diastereomeric) |
| Strengths | High sensitivity for detecting minor stereoisomers, quantitative analysis of purity |
| Limitations | Provides limited structural information, requires reference standards for absolute configuration assignment |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The Power of 1D and 2D NMR for Structural Confirmation
For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments provides a comprehensive structural picture.
-
¹H NMR: Reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.
Experimental Protocol: NMR Analysis
Objective: To unambiguously confirm the chemical structure and relative stereochemistry of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
Sample of this compound
Procedure:
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
2D NMR Acquisition:
-
Acquire a COSY spectrum to establish H-H correlations.
-
Acquire an HSQC spectrum to establish direct C-H correlations.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.
Interpreting the NMR Data
Expected ¹H NMR Signals:
-
Boc Group: A sharp singlet at ~1.45 ppm, integrating to 9 protons.[8][9]
-
Ethyl Ester: A quartet at ~4.15 ppm (OCH₂) and a triplet at ~1.25 ppm (CH₃).
-
Cyclopentane Ring Protons: A series of multiplets between ~1.60 and 2.20 ppm.
-
H1 and H2 Protons: The protons on the carbons bearing the ester and amino groups will appear as distinct multiplets. The cis relationship in the (1R,2S) isomer will result in a characteristic coupling constant between H1 and H2.
Expected ¹³C NMR Signals:
-
Carbonyls: Signals for the ester and carbamate carbonyls around 175 ppm and 155 ppm, respectively.
-
Boc Group: A quaternary carbon at ~80 ppm and methyl carbons at ~28 ppm.[9]
-
Ethyl Ester: Signals for the OCH₂ at ~60 ppm and the CH₃ at ~14 ppm.
-
Cyclopentane Ring Carbons: Signals corresponding to the five carbons of the ring, with C1 and C2 appearing at distinct chemical shifts.
Confirming the cis Stereochemistry: The relative stereochemistry can be confirmed through analysis of the coupling constants in the ¹H NMR spectrum and through-space correlations in a Nuclear Overhauser Effect (NOESY) experiment. In the cis isomer, the protons H1 and H2 are on the same face of the ring, leading to a specific dihedral angle and a predictable coupling constant.
| Parameter | NMR Analysis |
| Primary Information | Complete molecular structure, connectivity, and relative stereochemistry |
| Strengths | Unambiguous structural elucidation, no need for reference standards for structural confirmation |
| Limitations | Lower sensitivity compared to HPLC, may not detect trace isomeric impurities |
Comparative Summary
| Feature | Chiral HPLC | NMR Spectroscopy |
| Primary Application | Purity assessment and separation of stereoisomers | Structural elucidation and confirmation |
| Information Provided | Retention times, peak areas (quantitative purity) | Chemical shifts, coupling constants, connectivity, stereochemistry |
| Sensitivity | High (can detect trace impurities) | Moderate |
| Requirement for Standards | Often required for peak identification | Not required for structural confirmation |
| Sample Amount | Micrograms | Milligrams |
| Analysis Time | Relatively short (15-30 minutes per sample) | Can be longer, especially for 2D experiments |
Visualizing the Analytical Workflow
Caption: Workflow for the structural confirmation of the chiral building block.
Conclusion: A Synergistic Approach
Both HPLC and NMR are indispensable techniques for the comprehensive analysis of chiral molecules like this compound. While chiral HPLC excels at providing highly accurate quantitative information about stereochemical purity, NMR spectroscopy offers an unparalleled, detailed blueprint of the molecular structure and relative stereochemistry.
For robust quality control in a drug development setting, these techniques are not mutually exclusive but rather complementary. A typical workflow would involve an initial NMR analysis to confirm the structural integrity of a new batch, followed by routine chiral HPLC to ensure consistent and high stereochemical purity. This synergistic approach provides a self-validating system, ensuring the quality and reliability of critical chiral building blocks in the pharmaceutical pipeline.
References
- 1. rsc.org [rsc.org]
- 2. Ethyl 2-oxocyclopentanecarboxylate(611-10-9) 1H NMR [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. CAS 1140972-29-7 | this compound - Synblock [synblock.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Deprotection of Boc-Amino Esters for Researchers and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the arsenal of synthetic organic chemists, particularly in the intricate art of peptide synthesis and the development of active pharmaceutical ingredients (APIs). Its popularity stems from its robustness under various conditions and, crucially, its susceptibility to clean removal under specific, well-defined protocols. However, the very reactivity that makes the Boc group a valuable protecting element also presents challenges, as its cleavage can initiate unwanted side reactions, particularly in complex molecules with sensitive functionalities.
This guide offers a comprehensive, comparative analysis of the most common and innovative methods for the deprotection of Boc-amino esters. We will delve into the mechanistic underpinnings of each technique, provide a critical evaluation of their respective advantages and drawbacks, and furnish detailed, field-tested experimental protocols. Our aim is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a deprotection strategy, thereby optimizing reaction outcomes and ensuring the integrity of their target molecules.
The Cornerstone of Boc Deprotection: Acid-Catalyzed Cleavage
The lability of the Boc group to acid is its defining characteristic and the foundation of its utility. The generally accepted mechanism for acid-catalyzed Boc deprotection proceeds through a series of well-understood steps.
Mechanism of Acid-Catalyzed Boc Deprotection
The process begins with the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3] This initial protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl C-O bond and the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[1][3][4] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the desired free amine.[1][2][3] The liberated amine is then typically protonated by the excess acid in the reaction mixture, forming the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[1][3]
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
In the landscape of peptide-based drug discovery, the quest for enhanced potency, selectivity, and pharmacokinetic properties is perpetual. The introduction of conformational constraints into peptide backbones represents a powerful strategy to achieve these goals. This guide provides an in-depth technical comparison of the biological activity of peptides synthesized using Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate, a chiral cyclic β-amino acid building block. We will objectively evaluate its performance against alternative peptide modifications, supported by experimental data and detailed protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding of its potential.
Introduction: The Rationale for Conformational Constraint in Peptide Design
Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity.[1] Constraining the peptide backbone by incorporating cyclic or non-natural amino acids can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[1] this compound offers a unique scaffold to induce such rigidity. Its cyclopentane ring restricts the rotational freedom around the peptide backbone, influencing the overall three-dimensional structure and, consequently, the biological activity.[2]
This guide will explore the synthesis of peptides incorporating this building block and compare their biological performance—specifically focusing on enzyme inhibition and cell permeability—against peptides containing other constrained residues or linear analogues.
Synthesis of Peptides with this compound
The incorporation of this compound into a peptide sequence follows standard solid-phase peptide synthesis (SPPS) protocols. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for sequential addition to the growing peptide chain.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell a suitable solid support (e.g., Merrifield resin) in an appropriate solvent like dichloromethane (DCM).
-
First Amino Acid Coupling: Attach the C-terminal amino acid to the resin.
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid using an acid such as trifluoroacetic acid (TFA).
-
Coupling of this compound:
-
Dissolve this compound and a coupling agent (e.g., HATU) in a solvent like N,N-dimethylformamide (DMF).
-
Add a base, such as N,N-diisopropylethylamine (DIEA), to activate the carboxylic acid.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove any side-chain protecting groups using a strong acid cocktail (e.g., TFA with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Comparative Biological Activity: Enzyme Inhibition
To illustrate the impact of the cyclopentane constraint, we will analyze data from a study on the inhibition of cysteine proteases, specifically μ-calpain and cathepsin B. While the exact this compound was not used, a structurally similar α-aminocyclopentane carboxylic acid was incorporated at the P2 position of a peptidomimetic inhibitor. This provides valuable insight into the performance of the cyclopentane moiety.
Experimental Data: Inhibition of Cysteine Proteases
A study compared the inhibitory activity of two peptidomimetic compounds. Compound 2 contained an α-aminocyclopentane carboxylic acid at the P2 position, while compound 3 incorporated α,α'-diethylglycine, another constrained amino acid.[3][4]
| Compound | P2 Residue | μ-Calpain Ki (µM) | Cathepsin B Ki (µM) | Selectivity Ratio (Cathepsin B Ki / μ-Calpain Ki) |
| 2 | α-aminocyclopentane carboxylic acid | 1.70 | 0.52 | 0.31 |
| 3 | α,α'-diethylglycine | 0.08 | 2.85 | 35.6 |
Data adapted from Donkor & Korukonda, 2008.[3][4]
Analysis and Interpretation
The data reveals that the nature of the conformational constraint at the P2 position significantly influences both the potency and selectivity of the inhibitor.
-
Potency: Compound 3 , with the α,α'-diethylglycine residue, was over 20-fold more potent against μ-calpain than compound 2 , which contains the cyclopentane amino acid.[3][4] This suggests that for this particular enzyme target, the conformation induced by the diethylglycine moiety is more favorable for binding to the active site.
-
Selectivity: A striking difference is observed in the selectivity profile. Compound 3 demonstrated a greater than 35-fold selectivity for μ-calpain over cathepsin B.[3][4] In contrast, compound 2 was approximately 3-fold more selective for cathepsin B.[3][4] This highlights a crucial aspect of using constrained amino acids: the specific geometry imposed by the cyclic or branched structure can be exploited to achieve selectivity between closely related enzymes. The cyclopentane ring in compound 2 appears to favor a conformation that is better accommodated by the active site of cathepsin B.
The causality behind these differences lies in the distinct three-dimensional shapes enforced by the P2 residues. The cyclopentane ring restricts the backbone dihedral angles to a specific range, which may not be optimal for μ-calpain but fits well within the constraints of the cathepsin B active site.
Comparative Biological Activity: Cell Permeability
A significant hurdle for many peptide therapeutics is their poor cell permeability, which limits their utility against intracellular targets.[5] Incorporating constrained amino acids can enhance passive membrane permeability by promoting the formation of intramolecular hydrogen bonds, which shield the polar amide groups from the hydrophobic lipid bilayer.[6][7]
Comparison with Proline-Containing Peptides
Proline is a naturally occurring amino acid that also introduces a cyclic constraint into the peptide backbone.[8] However, the five-membered ring of proline is part of the backbone itself, whereas the cyclopentane ring of our target building block is attached to the α-carbon. This seemingly subtle difference can have significant conformational implications.
In some cases, the incorporation of cyclobutane or cyclopentane β-amino acids into peptide analogues has led to exclusive binding to specific receptor subtypes, whereas the parent peptide with proline showed more promiscuous binding.[9] This suggests that the conformational constraint provided by these non-natural amino acids can lead to a more defined and selective structure.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of compounds across an artificial lipid membrane.
-
Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.
-
Compound Addition: The test peptides (dissolved in a suitable buffer, often containing a small percentage of DMSO) are added to the donor wells of the filter plate.
-
Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, the concentration of the peptide in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the measured concentrations and the physical parameters of the assay system.
Conclusion and Future Directions
The incorporation of this compound into peptides offers a promising strategy for modulating their biological activity. As demonstrated by the analysis of structurally similar compounds, the cyclopentane constraint can significantly influence enzyme inhibition profiles, particularly in terms of selectivity. The ability to fine-tune the interaction with a target's active site by introducing such rigid scaffolds is a powerful tool in drug design.
Furthermore, the conformational pre-organization afforded by this building block is expected to enhance cell permeability, a critical parameter for targeting intracellular proteins. While direct comparative data with established permeability-enhancing modifications like N-methylation or proline substitution is still needed, the underlying principles of shielding polar groups through intramolecular hydrogen bonding provide a strong rationale for its application in this context.
Future research should focus on the systematic evaluation of peptides containing this compound against a broader range of biological targets. Direct, head-to-head comparisons with linear, proline-containing, and other constrained peptide analogues will be crucial for fully elucidating the advantages and potential applications of this unique building block in the development of next-generation peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Permeable Peptides Containing “Cycloalanine” Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Strategic Guide to Amine Protection: A Cost-Benefit Analysis of Boc-Protected Amino Acids in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis, the choice of a protecting group strategy is a critical decision that profoundly impacts yield, purity, and overall cost-efficiency. This guide provides an in-depth, objective comparison of the two dominant methodologies: the classic tert-butyloxycarbonyl (Boc) strategy and the more contemporary 9-fluorenylmethyloxycarbonyl (Fmoc) approach.
In the realm of solid-phase peptide synthesis (SPPS), the precise and sequential assembly of amino acids is orchestrated through the strategic use of protecting groups. These chemical shields temporarily block the reactive α-amino group of an amino acid, preventing unwanted side reactions and ensuring the formation of the correct peptide sequence.[1] The choice between the acid-labile Boc group and the base-labile Fmoc group dictates the entire synthetic workflow, from reagent selection to cleavage conditions, and ultimately influences the final product's quality and the economic viability of the process.
The Two Pillars of Peptide Synthesis: A Head-to-Head Comparison
The fundamental difference between Boc and Fmoc solid-phase peptide synthesis (SPPS) lies in their orthogonal protection schemes, which dictate the chemical environments for deprotection.[2] The Boc strategy, a foundational technique in SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group, which is typically removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[3] In contrast, the Fmoc strategy employs a base-labile Fmoc protecting group, which is cleaved under mild basic conditions, most commonly with piperidine.[4][5]
This seemingly subtle distinction has significant ramifications for the entire synthesis process. In Boc chemistry, the side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[2] This harsh final step necessitates specialized, corrosion-resistant equipment. The Fmoc approach, on the other hand, uses acid-labile side-chain protecting groups (often tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[2] This true orthogonality, where the temporary and permanent protecting groups are removed by chemically distinct mechanisms, is a significant advantage of the Fmoc strategy.[2][6]
| Feature | Boc (tert-butyloxycarbonyl) Strategy | Fmoc (9-fluorenylmethyloxycarbonyl) Strategy |
| α-Amino Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Deprotection Reagent | Trifluoroacetic acid (TFA)[3] | Piperidine[4] |
| Side-Chain Protection | Benzyl-based (acid-labile) | tert-Butyl-based (acid-labile)[] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[8] | Trifluoroacetic acid (TFA)[6] |
| Orthogonality | Not truly orthogonal; relies on differential acid lability[8] | Truly orthogonal[6][9] |
| Key Advantages | - Cost-effective for some reagents- Can be advantageous for hydrophobic sequences prone to aggregation[2][10] | - Milder deprotection conditions- Compatible with a wider range of sensitive amino acids and modifications- Readily automated- Real-time monitoring of deprotection via UV absorbance of the Fmoc byproduct[9] |
| Key Disadvantages | - Harsh final cleavage conditions requiring special equipment- Corrosive and hazardous reagents[2] | - Higher initial reagent costs for Fmoc-amino acids- Potential for side reactions like diketopiperazine formation with certain dipeptide sequences |
| Cost of Amino Acid Derivatives | Generally lower[][11] | Generally higher[11] |
| Coupling Reagents | DCC/HOBt (less expensive), HBTU/HATU (more expensive)[] | HBTU/HATU/COMU (more expensive but highly efficient)[][12] |
Delving Deeper: A Mechanistic Perspective
The causality behind the experimental choices in each strategy is rooted in the distinct chemical mechanisms of deprotection.
Boc Deprotection: The removal of the Boc group is an acid-catalyzed process.[3] The carbonyl oxygen of the Boc group is protonated by TFA, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to release the free amine.[3] The generation of the tert-butyl cation can lead to side reactions with nucleophilic residues like Tryptophan, Cysteine, or Methionine. Therefore, scavengers such as dithiothreitol (DTE) are often added to the cleavage solution to trap these reactive cations.[8]
Fmoc Deprotection: The Fmoc group is removed via a β-elimination mechanism initiated by a base, typically piperidine.[13][14] The base abstracts the acidic proton on the fluorenyl ring system, leading to the formation of dibenzofulvene and carbon dioxide as the Fmoc group is cleaved.[8] The liberated dibenzofulvene is a reactive electrophile that can undergo Michael addition with the newly deprotected amine. To prevent this, a secondary amine like piperidine is used in excess to act as a scavenger, forming a stable adduct.[6][8]
Visualizing the Synthetic Workflows
To better illustrate the cyclical nature of each process, the following diagrams outline the key steps in both Boc and Fmoc SPPS.
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. genscript.com [genscript.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. benchchem.com [benchchem.com]
A Guide to the Spectroscopic Differentiation of Ethyl 2-(Boc-amino)cyclopentanecarboxylate Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chiral synthesis, the precise characterization of stereoisomers is paramount. The spatial arrangement of atoms can dramatically alter a molecule's biological activity, efficacy, and safety profile. This guide provides an in-depth spectroscopic comparison of the four stereoisomers of Ethyl 2-(tert-butoxycarbonylamino)cyclopentanecarboxylate, a valuable building block in medicinal chemistry. By leveraging fundamental principles and comparative data from nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), we will elucidate the subtle yet critical differences that define these chiral molecules.
The Importance of Stereochemical Fidelity
The cyclopentane ring, a common scaffold in natural products and pharmaceuticals, presents a rich stereochemical landscape. For Ethyl 2-(Boc-amino)cyclopentanecarboxylate, four stereoisomers exist: the cis enantiomeric pair ((1R,2S) and (1S,2R)) and the trans enantiomeric pair ((1R,2R) and (1S,2S)). Distinguishing between these isomers is a critical quality control step in any synthetic route. This guide will equip you with the spectroscopic tools to confidently assign the relative and absolute stereochemistry of your compounds.
Experimental Protocols
To ensure reproducible and high-quality data, the following experimental protocols are recommended.
Sample Preparation
-
NMR Spectroscopy : Dissolve 5-10 mg of the purified stereoisomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The use of a consistent solvent is crucial for accurate comparison of chemical shifts.
-
IR Spectroscopy : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared. For liquid samples, a thin film between two NaCl or KBr plates is suitable.
-
Mass Spectrometry : Prepare a dilute solution (approximately 1 mg/mL) of the sample in a suitable volatile solvent such as methanol or acetonitrile. For electrospray ionization (ESI), the addition of a small amount of formic acid can aid in protonation.
Instrumentation
-
NMR : A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution of complex multiplets.
-
IR : A Fourier-transform infrared (FT-IR) spectrometer with a resolution of at least 4 cm⁻¹ is suitable for identifying key functional group vibrations.
-
MS : An ESI mass spectrometer, capable of both full scan and tandem MS (MS/MS) analysis, is ideal for determining the molecular weight and fragmentation patterns.
Spectroscopic Analysis and Comparison
The primary spectroscopic distinction lies between the cis and trans diastereomers. Enantiomers ((1R,2S) vs. (1S,2R) and (1R,2R) vs. (1S,2S)) will exhibit identical spectra in an achiral environment. Their differentiation requires specialized techniques such as chiral chromatography or NMR with chiral solvating agents, which is beyond the scope of this direct comparison guide.
Molecular Structures and Stereoisomers
Caption: Stereoisomeric relationships of Ethyl 2-(Boc-amino)cyclopentanecarboxylate.
¹H NMR Spectroscopy: A Tale of Two Faces
The ¹H NMR spectrum provides a wealth of information regarding the relative orientation of the substituents on the cyclopentane ring. The key diagnostic signals are the protons at the C1 and C2 positions (H-1 and H-2).
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | cis-Isomers ((1R,2S)/(1S,2R)) | trans-Isomers ((1R,2R)/(1S,2S)) | Rationale for Differences |
| NH (Boc) | ~5.0-5.2 (broad s) | ~4.8-5.0 (broad s) | The chemical shift of the NH proton can be influenced by intramolecular hydrogen bonding, which may differ between diastereomers. |
| H-2 (CH-NH) | ~4.1-4.3 (m) | ~3.9-4.1 (m) | In the cis isomer, the ester and amino groups are on the same face of the ring, leading to different anisotropic effects compared to the trans isomer. |
| H-1 (CH-COOEt) | ~2.8-3.0 (m) | ~2.6-2.8 (m) | Similar to H-2, the spatial relationship with the Boc-amino group influences the chemical shift of H-1. |
| CH₂ (Ethyl) | ~4.1-4.2 (q, J=7.1 Hz) | ~4.1-4.2 (q, J=7.1 Hz) | The ethyl group is relatively far from the chiral centers, so its chemical shift is not significantly affected by the stereochemistry of the ring. |
| CH₃ (Ethyl) | ~1.2-1.3 (t, J=7.1 Hz) | ~1.2-1.3 (t, J=7.1 Hz) | Similar to the ethyl CH₂, the CH₃ group is not significantly affected. |
| CH₃ (Boc) | ~1.4 (s, 9H) | ~1.4 (s, 9H) | The nine equivalent protons of the tert-butyl group are generally insensitive to the stereochemistry of the cyclopentane ring. |
| Cyclopentane CH₂ | ~1.6-2.2 (m) | ~1.6-2.2 (m) | The methylene protons of the cyclopentane ring will appear as complex multiplets, with subtle differences in their patterns between the cis and trans isomers. |
The most significant difference is expected in the coupling constants between H-1 and H-2. In the trans isomers, the dihedral angle between H-1 and H-2 is close to 180°, which, according to the Karplus equation, should result in a larger coupling constant (typically 8-10 Hz). In the cis isomers, the dihedral angle is closer to 0°, also leading to a relatively large coupling constant, but often slightly smaller than the trans counterpart (typically 5-7 Hz) due to ring puckering.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR chemical shifts are also sensitive to the stereochemical environment. Steric compression, in particular, can cause a shielding effect (upfield shift).
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | cis-Isomers ((1R,2S)/(1S,2R)) | trans-Isomers ((1R,2R)/(1S,2S)) | Rationale for Differences |
| C=O (Ester) | ~173-175 | ~173-175 | Generally insensitive to the stereochemistry of the ring. |
| C=O (Boc) | ~155-156 | ~155-156 | The carbonyl of the Boc group is also not significantly affected. |
| C(CH₃)₃ (Boc) | ~80 | ~80 | The quaternary carbon of the Boc group is consistent across isomers. |
| C-2 (CH-NH) | ~54-56 | ~52-54 | The carbon bearing the amino group is expected to be slightly deshielded in the cis isomer due to steric interactions. |
| C-1 (CH-COOEt) | ~47-49 | ~45-47 | Similarly, C-1 in the cis isomer may experience a downfield shift. |
| CH₂ (Ethyl) | ~61 | ~61 | The ethyl group carbons are generally unaffected. |
| CH₃ (Ethyl) | ~14 | ~14 | The ethyl group carbons are generally unaffected. |
| C(CH₃)₃ (Boc) | ~28 | ~28 | The methyl carbons of the Boc group are consistent. |
| Cyclopentane CH₂ | ~22-32 | ~22-32 | The chemical shifts of the cyclopentane methylene carbons will show minor but distinct differences between the cis and trans isomers.[1][2] |
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy is excellent for confirming the presence of key functional groups. While the spectra of the diastereomers will be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be observed.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Wavenumber | Comments |
| N-H Stretch | ~3350-3450 | The position and shape of this peak can be sensitive to hydrogen bonding, which may differ slightly between cis and trans isomers. |
| C-H Stretch (sp³) | ~2850-3000 | Present in all isomers. |
| C=O Stretch (Ester) | ~1730-1750 | A strong, sharp absorption. |
| C=O Stretch (Boc) | ~1680-1700 | A strong, sharp absorption, typically at a lower wavenumber than the ester carbonyl. |
| N-H Bend | ~1500-1550 | A medium intensity absorption. |
| C-O Stretch | ~1150-1250 | Strong absorptions associated with the ester and carbamate groups. |
The overall IR spectra will be dominated by the strong absorptions of the carbonyl groups and the Boc protecting group. The differentiation between diastereomers based solely on IR is challenging and should be used in conjunction with NMR data.
Mass Spectrometry: Unveiling the Molecular Ion and Fragments
Mass spectrometry is primarily used to confirm the molecular weight of the compound. Under ESI conditions, the protonated molecule [M+H]⁺ is expected at m/z 258.3.
A characteristic fragmentation of Boc-protected amines is the loss of tert-butene (56 Da) or the entire Boc group (100 Da).[3][4]
-
[M+H]⁺ : m/z 258.3
-
[M+H - C₄H₈]⁺ : m/z 202.3
-
[M+H - Boc]⁺ : m/z 158.2
While the primary fragmentation pattern will be similar for all stereoisomers, the relative intensities of the fragment ions may show some variation between the cis and trans diastereomers due to differences in their conformational stability and the energetics of the fragmentation pathways.[4]
Caption: General experimental workflow for ESI-MS analysis.
Conclusion
The spectroscopic differentiation of Ethyl 2-(Boc-amino)cyclopentanecarboxylate stereoisomers is a nuanced but achievable task. ¹H and ¹³C NMR spectroscopy are the most powerful tools for distinguishing between the cis and trans diastereomers, with key differences observed in the chemical shifts and coupling constants of the protons and carbons at the stereogenic centers. IR spectroscopy serves to confirm functional groups, while mass spectrometry verifies the molecular weight and provides insights into fragmentation patterns that may subtly differ between isomers.
For the absolute confirmation of enantiomers, chiral separation techniques or NMR spectroscopy with chiral additives are necessary. This guide provides a solid foundation for the routine spectroscopic analysis of these important chiral building blocks, ensuring the stereochemical integrity of your synthetic endeavors.
References
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for the Quality Control of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
This guide provides a comprehensive comparison of analytical methodologies for the quality control of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate, a critical chiral intermediate in pharmaceutical synthesis. We will delve into the validation of these methods, drawing from established regulatory frameworks and field-proven insights to ensure scientific integrity and robust quality assessment. This document is intended for researchers, scientists, and drug development professionals dedicated to ensuring the purity, identity, and quality of pharmaceutical materials.
The Criticality of Method Validation in Pharmaceutical Quality Control
In the pharmaceutical industry, the quality of an active pharmaceutical ingredient (API) is intrinsically linked to the quality of its starting materials and intermediates.[1][2][3] this compound, with its defined stereochemistry, is a prime example of a building block where stringent quality control is paramount. The validation of analytical procedures is a regulatory requirement and a scientific necessity to demonstrate that a method is suitable for its intended purpose.[4][5][6][7][8] The International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225> provide a framework for the validation of analytical procedures.[4][5][9][10][11][12][13]
The validation process ensures that the analytical method is accurate, precise, specific, sensitive, and robust, thereby guaranteeing the reliability of the quality control data.[9][10] For a chiral molecule like this compound, the analytical methods must not only quantify the compound and its impurities but also confirm its stereochemical integrity.
Comparative Analysis of Key Analytical Techniques
The selection of an appropriate analytical technique is the foundation of a robust quality control strategy. Here, we compare the most relevant methods for the analysis of this compound.
| Analytical Technique | Primary Application | Strengths | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Purity, Assay, and Impurity Profiling | High resolution for enantiomers, excellent quantitation capabilities, and applicable to a wide range of compounds.[14][15][16][17][18] | Can require derivatization for detection, and method development can be complex.[14][16] |
| Chiral Gas Chromatography (GC) | Enantiomeric Purity and Volatile Impurities | High efficiency and sensitivity for volatile compounds.[19][20][21][22][23] | Limited to thermally stable and volatile compounds; derivatization may be necessary.[20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Identification, and Purity Assessment | Provides detailed structural information, is non-destructive, and can be used for quantitative analysis (qNMR) without a reference standard for the analyte.[24][25][26][27][28] | Lower sensitivity compared to chromatographic methods, and complex spectra for mixtures.[29] |
| Mass Spectrometry (MS) | Impurity Identification and Structural Confirmation | High sensitivity and specificity, provides molecular weight information, and can be coupled with chromatographic techniques (LC-MS, GC-MS) for enhanced separation and identification.[29][30][31][32] | Generally not a standalone quantitative technique without chromatography. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification and Functional Group Analysis | Rapid and simple for identity confirmation by fingerprint comparison.[31][33] | Limited quantitative capability and not suitable for complex mixtures. |
Workflow for Method Development and Validation
The development and validation of an analytical method is a systematic process. The following diagram illustrates a typical workflow.
Caption: A typical workflow for analytical method development and validation.
Experimental Protocols: A Comparative Approach
Here we provide detailed, step-by-step methodologies for the most critical analyses of this compound.
Chiral HPLC Method for Enantiomeric Purity
Rationale: Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral pharmaceutical intermediates. A polysaccharide-based chiral stationary phase is often effective for the separation of Boc-protected amino acid derivatives.[14][18]
Experimental Protocol:
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Column: CHIRALPAK® IA or a similar amylose-based chiral stationary phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
System Suitability: Inject a solution containing both the (1R,2S) and (1S,2R) enantiomers to ensure adequate resolution (Rs > 1.5).
-
Analysis: Inject the sample solution and determine the area percentage of the undesired enantiomer.
Gas Chromatography Method for Residual Solvents
Rationale: The manufacturing process of pharmaceutical intermediates often involves the use of organic solvents, which must be controlled to acceptable levels as per USP <467> and ICH Q3C guidelines.[34][35][36][37][38] Headspace Gas Chromatography (HS-GC) is the preferred method for this analysis due to its high sensitivity and ability to handle various sample matrices.[39]
Experimental Protocol:
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for residual solvent analysis (e.g., DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 10 minutes.
-
Ramp: Increase to 240 °C at 10 °C/min.
-
Final hold: 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters:
-
Vial equilibration temperature: 80 °C.
-
Vial equilibration time: 30 minutes.
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Analysis: Perform the analysis and quantify the residual solvents against a standard solution of known solvent concentrations.
NMR Spectroscopy for Identity and Purity
Rationale: NMR spectroscopy is a powerful tool for unambiguous identification and can also be used for quantitative purity determination (qNMR).[24][25][26][27][28] It provides a holistic view of the sample, including the active compound, impurities, and residual solvents.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Confirm the chemical shifts and coupling patterns of the protons corresponding to the structure of this compound.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule.
-
-
Purity Assessment (by ¹H NMR):
-
Integrate the signals corresponding to the target molecule and any visible impurities.
-
Calculate the mole percent of impurities relative to the main compound.
-
For quantitative purity (qNMR), a certified internal standard is added to the sample.
-
Method Validation Parameters and Acceptance Criteria
The validation of the chosen analytical methods must be performed in accordance with ICH Q2(R2) guidelines.[4][5][6][40][41] The following table summarizes the key validation parameters and typical acceptance criteria for an assay and enantiomeric purity method.
| Validation Parameter | Assay Method (e.g., HPLC) | Enantiomeric Purity (Chiral HPLC) |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | The method should demonstrate resolution between the two enantiomers and any other related substances. |
| Linearity | A linear relationship between concentration and response should be demonstrated over a specified range (e.g., 80-120% of the target concentration). Correlation coefficient (r²) ≥ 0.999. | A linear relationship should be established for the undesired enantiomer over a range from the reporting limit to a concentration exceeding the specification limit. r² ≥ 0.99. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Typically 98.0% to 102.0% recovery. | Determined by spiking the sample with known amounts of the undesired enantiomer. Recovery should be within a specified range (e.g., 80-120%). |
| Precision (Repeatability & Intermediate) | Expressed as the Relative Standard Deviation (RSD) of a series of measurements. For repeatability, RSD ≤ 1.0%. For intermediate precision, RSD ≤ 2.0%. | RSD for the determination of the undesired enantiomer should be within an appropriate limit, often ≤ 10% at the specification limit. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The LOQ for the undesired enantiomer should be below the reporting threshold. |
| Robustness | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. | The resolution between enantiomers should be maintained during robustness studies (e.g., variations in mobile phase composition, flow rate, and temperature). |
Conclusion
The quality control of this compound requires a multi-faceted analytical approach. A combination of chiral HPLC for enantiomeric and chemical purity, GC for residual solvents, and NMR for identity provides a comprehensive quality assessment. The validation of these methods according to regulatory guidelines such as ICH Q2(R2) is essential to ensure the reliability of the data and, ultimately, the quality and safety of the final pharmaceutical product. This guide provides a framework for comparing, developing, and validating the necessary analytical procedures, empowering researchers and quality control professionals to make informed decisions.
References
- 1. cGMP Pharmaceutical Quality Control Testing [intertek.com]
- 2. shriramlab.org [shriramlab.org]
- 3. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. ema.europa.eu [ema.europa.eu]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. uspbpep.com [uspbpep.com]
- 12. investigationsquality.com [investigationsquality.com]
- 13. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 15. tandfonline.com [tandfonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
- 21. gcms.cz [gcms.cz]
- 22. azom.com [azom.com]
- 23. chromtech.com [chromtech.com]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. Nmr Spectroscopy In Pharmaceutical Analysis [unidesktesting.motion.ac.in]
- 26. veeprho.com [veeprho.com]
- 27. spectroscopyeurope.com [spectroscopyeurope.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. ijnrd.org [ijnrd.org]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. resolvemass.ca [resolvemass.ca]
- 32. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 33. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 34. resolvemass.ca [resolvemass.ca]
- 35. scispec.co.th [scispec.co.th]
- 36. uspnf.com [uspnf.com]
- 37. alfachemic.com [alfachemic.com]
- 38. uspnf.com [uspnf.com]
- 39. labcompare.com [labcompare.com]
- 40. ICH Official web site : ICH [ich.org]
- 41. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for Peptide Analogs
For researchers, scientists, and drug development professionals, the validation of an antibody raised against a synthetic peptide analog is a critical juncture that dictates its utility and safety. An antibody's value is intrinsically linked to its specificity. Cross-reactivity—the binding of an antibody to molecules other than its intended target—can lead to unreliable experimental results, false positives in diagnostics, or dangerous off-target effects in therapeutics.[1][2] This is particularly crucial when the antibody is designed to distinguish between a synthetic peptide analog and its native counterpart or other homologous proteins.
This guide provides an in-depth comparison of key methodologies for assessing the cross-reactivity of antibodies raised against peptide analogs. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to antibody characterization.
Pillar 1: Foundational Assessment - Competitive ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone for quantifying antibody-antigen interactions. For cross-reactivity analysis, the competitive ELISA format is exceptionally powerful as it directly measures the ability of various peptides (the analog, native peptide, and other homologs) to compete for binding to the antibody.[3] This provides a quantitative measure of the antibody's relative preference for each molecule.
Causality of Method Choice
A competitive ELISA is chosen over a direct or indirect ELISA because it mimics a physiological scenario where the antibody might encounter multiple similar antigens. The resulting inhibition curve and IC50 value (the concentration of competitor that inhibits 50% of the maximal signal) offer a clear, quantitative metric for comparison. A lower IC50 indicates a higher affinity of the antibody for the competing peptide.[3]
Experimental Workflow: Competitive ELISA
The workflow is designed to assess how effectively the peptide analog and other related peptides can inhibit the binding of the antibody to the immobilized original antigen.
Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA
-
Plate Coating: Dilute the native (original) peptide to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[4]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature (RT).[5]
-
Competitor Preparation: Prepare serial dilutions of the peptide analog, the native peptide (as a positive control), and one or more unrelated negative control peptides in assay buffer.
-
Competitive Reaction: In a separate plate or tubes, mix a constant, pre-determined concentration of the primary antibody with each dilution of the competitor peptides. Incubate for 1 hour at RT.
-
Plate Incubation: Wash the blocked microplate three times. Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells. Incubate for 2 hours at RT.
-
Secondary Antibody: Wash the plate three times. Add 100 µL of a diluted, enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at RT.
-
Detection: Wash the plate five times. Add 100 µL of the appropriate substrate (e.g., TMB for HRP). Allow color to develop.
-
Read Plate: Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm).
Data Presentation: Competitive ELISA Results
| Competitor Peptide | IC50 (nM) | % Cross-Reactivity vs. Native |
| Peptide Analog | 15 | 66.7% |
| Native Peptide | 10 | 100% |
| Homologous Peptide X | 500 | 2% |
| Unrelated Peptide Y | >10,000 | <0.1% |
| % Cross-Reactivity = (IC50 of Native Peptide / IC50 of Competitor Peptide) x 100 |
Pillar 2: Specificity in a Complex Milieu - Western Blotting
While ELISA provides quantitative data on binding to isolated peptides, Western Blotting (WB) assesses an antibody's ability to detect the target protein in a complex mixture of proteins, such as a cell lysate. It provides crucial information on specificity by verifying that the antibody binds to a protein of the correct molecular weight and can be used to rule out binding to other proteins.[6]
Causality of Method Choice
WB is essential to confirm that an antibody raised against a short peptide analog can recognize the full-length native protein. A peptide blocking or competition assay is the gold-standard control for WB, confirming that the observed band is a result of specific binding to the intended epitope.[7][8] The disappearance of a band when the antibody is pre-incubated with the immunizing peptide provides strong evidence of specificity.[9]
Experimental Workflow: Western Blot with Peptide Blocking
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. PEPperPRINT: Analyze Antibody Cross-Reactivity with PEPperCHIP® Peptide Microarrays [pepperprint.com]
- 3. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 4. ELISA 操作步骤 [sigmaaldrich.com]
- 5. jacksonimmuno.com [jacksonimmuno.com]
- 6. Important IHC antibody validation steps | Abcam [abcam.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. shigematsu-bio.com [shigematsu-bio.com]
- 9. biorbyt.com [biorbyt.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl (1R,2S)-2-(boc-amino)cyclopentanecarboxylate, a common intermediate in pharmaceutical research and organic synthesis. Our approach is grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
Hazard Assessment and Immediate Safety Protocols
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a Boc-protected amino acid ester. While a Safety Data Sheet (SDS) for a closely related compound, (1S,2R)-2-(Boc-amino)cyclopentanecarboxylic acid, indicates no known hazards, it is a best practice in laboratory settings to treat all research chemicals whose toxicological properties have not been exhaustively studied with a high degree of caution[1][2]. An SDS for a similar structural analog, Ethyl 2-amino-1-cyclopentene-1-carboxylate, lists potential skin irritation, serious eye irritation, and harm if swallowed[3]. Therefore, a conservative and protective approach is warranted.
Personal Protective Equipment (PPE): The First Line of Defense
Consistent and correct use of PPE is non-negotiable when handling this compound and its associated waste streams.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield (meeting EN 166 standard in Europe)[3]. | Protects against accidental splashes of solutions or contact with solid particulates, preventing potential eye irritation[3]. |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated[2][4]. |
| Body Protection | A standard laboratory coat. | Shields skin and personal clothing from spills and contamination[2]. |
| Ventilation | Handle in a well-ventilated area or a chemical fume hood. | Minimizes the potential for inhalation of any dust or aerosols, especially when handling the solid compound[2]. |
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound must be managed as regulated chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer[2][5]. This protocol aligns with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines for laboratory waste[6].
Experimental Protocol for Chemical Waste Segregation and Disposal
1. Initial Assessment & Waste Stream Identification:
-
Treat all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, vials, gloves).
-
Materials used for spill cleanup.
-
2. Waste Collection:
-
Collect all identified waste in a designated, compatible hazardous waste container. A high-density polyethylene (HDPE) container is suitable for this type of organic waste[2].
-
Causality: Using a chemically compatible container prevents degradation of the container and potential leaks. Combining only compatible waste streams prevents dangerous reactions.
-
Do not overfill the container; capacity should not exceed 90%.
3. Comprehensive Labeling:
-
Immediately label the waste container. The label is a critical communication tool for safety and regulatory compliance.
-
The label must, at a minimum, include[2][6]:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . If other compatible wastes are present, list all constituents.
-
The date when waste was first added to the container.
-
An indication of the primary hazards (e.g., "Irritant," "Handle with Caution").
-
4. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container at or near the point of generation, in a designated location known as a Satellite Accumulation Area (SAA)[6][7].
-
This area must be under the direct control of laboratory personnel.
-
The container must be kept securely closed except when adding waste.
-
Causality: Storing waste in a designated SAA minimizes travel with hazardous materials within the facility and ensures that the waste is managed by trained personnel familiar with its properties[7].
5. Arranging Final Disposal:
-
The final step is to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[1][2].
-
Provide the EHS office with all necessary information from the waste label. They will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.
The following diagram illustrates the mandatory workflow for this process.
Caption: Decision workflow for laboratory chemical waste disposal.
Decontamination Procedures
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol or acetone) into the designated hazardous waste container. After the initial solvent rinse, they can be washed using standard laboratory procedures.
-
Work Surfaces: Decontaminate benches and fume hood surfaces with an appropriate cleaning agent and wipe down. Dispose of the cleaning materials (e.g., paper towels) as solid hazardous waste.
By adhering to this structured and well-documented disposal plan, you ensure a self-validating system of safety and compliance. This builds a foundation of trust in our laboratory operations and demonstrates a commitment to protecting ourselves, our colleagues, and our shared environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
